1-methyl-1H-pyrazole-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-7-3-4(2-6-7)5(8)9/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPPWUOZCSMDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349119 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5952-92-1 | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
1-methyl-1H-pyrazole-4-carboxylic acid NMR analysis
An In-Depth Technical Guide to the NMR Analysis of 1-methyl-1H-pyrazole-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound (C₅H₆N₂O₂), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] This document moves beyond a simple recitation of spectral data, offering researchers, scientists, and drug development professionals a detailed narrative on the strategic approach to NMR analysis. We will explore the causality behind experimental choices, from solvent selection to the deployment of advanced 2D NMR techniques, ensuring a self-validating system for unambiguous structural elucidation and purity assessment. The guide includes detailed, step-by-step protocols, data interpretation strategies, and visual aids to facilitate a deeper understanding of the molecular architecture.
Introduction: The Significance of Structural Verification
This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its broad spectrum of pharmacological activities.[3] As a bifunctional molecule featuring a stable N-methylated pyrazole core and a carboxylic acid moiety, it serves as a versatile intermediate in the synthesis of fungicides and other biologically active agents.[1] Given its role as a foundational component in complex molecular design, rigorous and unambiguous confirmation of its structure and purity is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. It provides unparalleled insight into the molecular framework by probing the chemical environment of each ¹H and ¹³C nucleus. This guide details the logical workflow, from initial sample preparation to the final, definitive structural assignment using a combination of 1D and 2D NMR experiments.
Foundational Principles: NMR of a Substituted Pyrazole
The NMR spectrum of this compound is dictated by the unique electronic environment of the pyrazole ring, which is influenced by the electron-donating N-methyl group and the electron-withdrawing carboxylic acid group.
-
Chemical Shift (δ): The position of a signal in the NMR spectrum is highly sensitive to the electron density around the nucleus. The aromatic pyrazole ring protons are deshielded and appear downfield. The N-methyl protons are shielded and appear upfield.
-
Spin-Spin Coupling (J-coupling): This phenomenon, mediated through chemical bonds, causes signals to split into multiplets and provides direct evidence of connectivity. In this molecule, we are primarily concerned with long-range heteronuclear couplings (e.g., ²JCH, ³JCH), which are critical for piecing together the molecular skeleton.[4][5]
-
Structural Features:
-
N-Methylation: The methyl group on the N1 position prevents the annular tautomerism often seen in N-unsubstituted pyrazoles, simplifying the spectrum by locking the molecule into a single isomeric form.[6][7]
-
Ring Protons: The protons at the C3 and C5 positions are chemically distinct and will appear as separate signals. They lack adjacent proton neighbors, so they are expected to be singlets (or very finely split by long-range coupling).
-
Carboxylic Acid Proton: The chemical shift of the -COOH proton is highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[6]
-
Experimental Design and Protocols
A successful NMR analysis is rooted in meticulous experimental design. The following protocols are designed to be a self-validating system, where data from one experiment logically informs and confirms the next.
Diagram: Overall NMR Analysis Workflow
Caption: Logical workflow from sample preparation to final structure verification.
Protocol 1: Sample Preparation
Causality: The choice of solvent is the most critical decision at this stage. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended for this compound. Its high polarity readily dissolves the carboxylic acid, and its ability to form hydrogen bonds slows the exchange rate of the acidic -COOH proton, often allowing it to be observed as a distinct, albeit broad, signal. In contrast, protic solvents like D₂O or CD₃OD would cause the acidic proton to exchange with deuterium, rendering it invisible.[6]
-
Weighing: Accurately weigh 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆, 99.9% D).
-
Dissolution: Vortex the sample for 30-60 seconds until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's receiver coils (typically >4 cm).
Protocol 2: NMR Data Acquisition
These steps assume a standard 400-600 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.
-
Rationale: This initial spectrum serves as a rapid check of sample purity and provides the foundational data for all subsequent experiments.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, 1024 to 2048 scans are often required for good sensitivity.
-
Rationale: This experiment identifies all unique carbon environments in the molecule. Proton decoupling simplifies the spectrum to single lines for each carbon.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
These are proton-detected experiments, making them significantly more sensitive than direct ¹³C detection.[8]
-
COSY (COrrelation SpectroscopY): Acquire a standard DQF-COSY experiment. This will reveal protons that are coupled to each other (typically over 2-3 bonds).[8][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a standard phase-sensitive HSQC experiment. This experiment correlates protons directly to the carbons they are attached to (¹JCH).[6][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH).[6][8]
-
Spectral Interpretation and Structural Elucidation
Molecular Structure and Atom Numbering
Caption: Structure of this compound with IUPAC numbering.
Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Signal Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-COOH | > 12.0 | br s | 1H | Highly deshielded acidic proton, broad due to exchange and hydrogen bonding. |
| H5 | ~8.1 - 8.3 | s | 1H | Aromatic proton, deshielded by adjacent nitrogen (N1) and conjugation with the carboxyl group. |
| H3 | ~7.8 - 8.0 | s | 1H | Aromatic proton, slightly less deshielded than H5. |
| N-CH₃ | ~3.8 - 4.0 | s | 3H | Methyl protons attached to nitrogen, appearing as a sharp singlet. |
Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Signal Assignment | Expected δ (ppm) | Rationale |
| C=O | ~163 - 165 | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C5 | ~138 - 140 | Aromatic CH carbon adjacent to the N-methyl group. |
| C3 | ~132 - 134 | Aromatic CH carbon adjacent to the unsubstituted nitrogen. |
| C4 | ~110 - 112 | Quaternary carbon bearing the carboxyl group. Shielded relative to C3/C5. |
| N-CH₃ | ~38 - 40 | Aliphatic carbon of the N-methyl group. |
Note: The exact chemical shifts can vary based on concentration and the specific spectrometer used. The relative order of signals is the most important diagnostic feature.
Analysis Using 2D NMR: The Key to Unambiguous Assignment
While 1D spectra provide the basic data, 2D NMR is essential for connecting the pieces and providing irrefutable proof of the structure.
-
COSY Analysis: For this molecule, the COSY spectrum will be very simple. It will show no cross-peaks between the H3 and H5 signals, confirming they are not on adjacent carbons and lack a ³J(H,H) coupling pathway. This is a crucial piece of negative evidence.
-
HSQC Analysis: The HSQC spectrum provides direct, one-bond ¹H-¹³C correlations. It will definitively link:
-
The proton signal at ~8.2 ppm to the carbon signal at ~139 ppm (H5-C5 ).
-
The proton signal at ~7.9 ppm to the carbon signal at ~133 ppm (H3-C3 ).
-
The proton signal at ~3.9 ppm to the carbon signal at ~39 ppm (N-CH₃ ). This step assigns all protonated carbons but leaves the two quaternary carbons (C4 and C=O) unassigned.
-
-
HMBC Analysis: The Final Proof: The HMBC experiment reveals multi-bond correlations and is the most powerful tool for this analysis. The key expected correlations are:
-
From N-CH₃ Protons (~3.9 ppm):
-
A strong correlation to C5 (~139 ppm) (³JCH).
-
A strong correlation to C3 (~133 ppm) (³JCH).
-
Insight: These two correlations definitively prove the methyl group is on N1, as it is three bonds away from both C3 and C5.
-
-
From H5 Proton (~8.2 ppm):
-
A correlation to C4 (~111 ppm) (²JCH).
-
A correlation to C3 (~133 ppm) (³JCH).
-
A correlation to the C=O carbon (~164 ppm) (³JCH).
-
Insight: The correlation to the C=O carbon confirms the position of the carboxylic acid group at C4.
-
-
From H3 Proton (~7.9 ppm):
-
A correlation to C5 (~139 ppm) (³JCH).
-
A correlation to C4 (~111 ppm) (²JCH).
-
A potential weaker correlation to the N-CH₃ carbon (~39 ppm) (³JCH).
-
Insight: The correlation to C4 provides further confirmation for the assignment of this quaternary carbon.
-
-
Diagram: Key HMBC Correlations
Caption: Key 2- and 3-bond HMBC correlations for structural assignment.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a strategic, multi-faceted NMR approach. While 1D ¹H and ¹³C spectra provide the initial characterization, they are insufficient for unambiguous assignment. The systematic application of 2D NMR techniques, particularly HSQC and HMBC, is essential. The HMBC experiment, by revealing the long-range connectivity between protons and carbons, serves as the definitive tool to place the methyl and carboxyl substituents and to assign all quaternary carbons, thereby providing a complete and validated structural proof. This rigorous analytical workflow ensures the high fidelity required for molecules destined for applications in research and development.
References
- F.A.L. Anet, I. Yavari.
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- Concepcion Lopez, et al. "A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 1993, 71(5): 678-687.
- ResearchGate. "¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- Smolecule. "Buy this compound | 5952-92-1." Smolecule.
- K. Nagarajan, et al. "Some applications of ¹³C NMR spectroscopy in heterocyclic structure assignments." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1986, 96(1-2): 1-17.
- H.-H. Limbach, et al. "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 2004, 28(4): 508-515.
- José Elguero, et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Molecules, 2018, 23(12): 3288.
- PubChem. "this compound.
- ResearchGate. "¹³C NMR chemical shifts for compounds 1-15 in DMSO-d6.
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- H. Friebolin. "Combination of ¹H and ¹³C NMR Spectroscopy." In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010.
- U. S. Sorensen, et al. "Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions.
- Semantic Scholar.
- JEOL. "Structural Analysis of Organic Compound Using 2D - NMR Spectrum." JEOL.
- ResearchGate. "Chemical shift values and assigned coupling constants of compound (4 a)...
- ResearchGate. "Key COSY/HMBC correlations of compound 4a.
- S. Ok, et al. "H and ¹³C NMR Characterization of Pyrazole Carboxamide Derivatives.
- University of California, Davis. "V J-Coupling." Chem 210B, Winter 2005.
- Wikipedia. "J-coupling." Wikipedia, The Free Encyclopedia.
- SDSU NMR Facility. "Common 2D (COSY, HSQC, HMBC).
- "2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC." YouTube, uploaded by Scott Lorimer, 10 August 2020.
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The Crystalline Architecture of 1-Methyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Drug Development Professionals
Foreword
To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers a comprehensive exploration of the molecular and supramolecular characteristics of 1-methyl-1H-pyrazole-4-carboxylic acid. This heterocyclic compound serves as a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals, particularly as a key building block for a class of fungicides.[1] Understanding its solid-state properties, most notably its crystal structure, is paramount for controlling polymorphism, ensuring batch-to-batch consistency, and optimizing formulation strategies.
While extensive research has been conducted on the synthesis and application of this compound and its derivatives, a complete, publicly accessible single-crystal X-ray diffraction dataset for the parent compound remains elusive at the time of this publication. This guide, therefore, synthesizes the available crystallographic data from closely related analogues and spectroscopic information to present a robust model of its crystalline architecture. We will delve into the foundational principles governing its molecular geometry and the intricate network of intermolecular forces that dictate its solid-state packing.
Molecular Structure and Conformation
This compound, with the molecular formula C₅H₆N₂O₂, is a planar heterocyclic molecule.[1] The core of the molecule is a five-membered pyrazole ring, an aromatic system containing two adjacent nitrogen atoms. A methyl group is substituted at the N-1 position, and a carboxylic acid functional group is attached at the C-4 position.
The aromatic nature of the pyrazole ring results in electron delocalization across the C-N bonds, leading to bond lengths that are intermediate between typical single and double bonds. This planarity is a key determinant of the potential for π-π stacking interactions in the crystal lattice. The carboxylic acid moiety, with its capacity for strong hydrogen bonding, is the primary driver of the supramolecular assembly in the solid state.
Supramolecular Assembly and Crystal Packing: An Insight from Analogues
Crystallographic analyses of pyrazole-carboxylic acids and their derivatives consistently reveal a dominant structural motif: the formation of centrosymmetric carboxylic acid dimers through robust O-H···O hydrogen bonds.[1] This interaction creates a characteristic R²₂(8) ring pattern, a common feature in the crystal structures of carboxylic acids.
In the case of this compound, it is highly probable that these carboxylic acid dimers act as the primary building blocks of the crystal lattice. These dimers are then further organized into a three-dimensional network through a series of weaker intermolecular interactions. The pyrazole ring, with its two nitrogen atoms, can act as both a hydrogen bond donor (N-H, though methylated in this case) and acceptor. Consequently, N-H···O, N-H···N, and O-H···N hydrogen bonding patterns are observed in the crystal structures of related pyrazole carboxylic acids.[1]
These interactions lead to the formation of quasi-linear ribbons or sheets, which are then packed in a manner that maximizes van der Waals forces and, where applicable, π-π stacking interactions between the aromatic pyrazole rings. The presence of water molecules in hydrated crystal forms can further stabilize the structure by acting as bridges between these chains.
Caption: Hypothetical crystal packing of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the formation of a pyrazole ester followed by hydrolysis.[1]
Step 1: Synthesis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add methylhydrazine under acidic or thermal conditions.
-
The reaction mixture is stirred for a specified period to facilitate the cyclocondensation reaction, forming the pyrazole core.
-
The crude product is then purified, typically by recrystallization or column chromatography, to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
The purified ethyl 1-methyl-1H-pyrazole-4-carboxylate is subjected to alkaline or acidic hydrolysis. A common method involves heating with an aqueous solution of sodium hydroxide or sulfuric acid.[1]
-
For instance, hydrolysis can be achieved by heating with 50% v/v sulfuric acid at 50-60°C for 12 hours.[1]
-
After completion of the reaction, the mixture is cooled and acidified to precipitate the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried to yield this compound.
Caption: Synthetic workflow for this compound.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The choice of solvent and crystallization technique is crucial.
-
Solvent Selection: A solvent screen should be performed to identify a suitable solvent or solvent system in which this compound has moderate solubility. Common solvents for crystallization of organic acids include ethanol, methanol, acetone, and mixtures with water.
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or slightly elevated temperature.
-
Filter the solution to remove any particulate matter.
-
Allow the solvent to evaporate slowly in a loosely covered container in a vibration-free environment.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
The rate of cooling should be controlled to promote the growth of a small number of large crystals rather than a large number of small crystals.
-
Spectroscopic and Thermal Analysis
While a definitive crystal structure is pending, spectroscopic and thermal analysis provide crucial information for confirming the molecular structure and assessing the purity and thermal stability of the crystalline material.
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Signals corresponding to the methyl protons, the two distinct pyrazole ring protons, and the acidic proton of the carboxylic acid. | Confirms the molecular structure and provides information on the electronic environment of the protons. |
| ¹³C NMR | Resonances for the five carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. | Elucidates the carbon framework of the molecule. |
| FT-IR | A broad O-H stretching band characteristic of a hydrogen-bonded carboxylic acid. C=O stretching vibration of the carboxylic acid. C-N and C=C stretching vibrations of the pyrazole ring. | Confirms the presence of the key functional groups and provides insights into the hydrogen bonding environment. |
| DSC/TGA | A sharp endothermic peak in the DSC thermogram corresponding to the melting point. TGA will show the thermal stability and decomposition profile. | Determines the melting point, purity, and thermal stability of the crystalline solid. |
Conclusion and Future Directions
This compound is a molecule of significant industrial and scientific interest. While its molecular structure is well-established, a comprehensive understanding of its solid-state chemistry is hampered by the lack of a publicly available, complete crystal structure. The insights from related compounds strongly suggest a crystal packing dominated by hydrogen-bonded carboxylic acid dimers, which are further assembled into a three-dimensional network.
The definitive determination of the crystal structure of this compound through single-crystal X-ray diffraction is a critical next step. This will enable a deeper understanding of its polymorphism, which is crucial for controlling its physical properties in pharmaceutical and agrochemical formulations. Furthermore, a detailed crystallographic analysis will provide a solid foundation for computational modeling and the rational design of co-crystals and other solid forms with tailored properties.
References
Sources
A Technical Guide to the Solubility of 1-Methyl-1H-pyrazole-4-carboxylic Acid: Theoretical Prediction and Experimental Verification
Abstract: 1-Methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and functional materials like metal-organic frameworks (MOFs).[1][2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and crystal engineering. This guide provides an in-depth analysis of the factors governing the solubility of this molecule. It synthesizes theoretical prediction methodologies, such as Hansen Solubility Parameters (HSP) and COSMO-RS, with practical, step-by-step experimental protocols for solubility determination. This document is intended for researchers, chemists, and drug development professionals, offering a robust framework to predict, measure, and understand the solubility behavior of this compound in a range of common organic solvents.
Part 1: Physicochemical Characterization and Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound possesses distinct functional groups that dictate its interactions with different solvents: a polar heterocyclic pyrazole ring, an N-methyl group, and a carboxylic acid moiety capable of hydrogen bonding and ionization.[3]
The molecule's structure suggests a high degree of polarity. The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the pyrazole ring's nitrogen atoms are hydrogen bond acceptors. This combination leads to strong intermolecular forces in the solid state, reflected in its relatively high melting point of 203-208°C.[2] Overcoming these strong solute-solute interactions is a primary challenge for dissolution.
The carboxylic acid has a predicted pKa of approximately 3.88, indicating it is a moderately weak acid.[2] This is a critical parameter, as the molecule's charge state—and therefore its solubility, particularly in protic solvents—will be highly dependent on the pH of the medium. In basic conditions, it will deprotonate to form the more soluble carboxylate salt.
A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5952-92-1 | [1][4] |
| Molecular Formula | C₅H₆N₂O₂ | [1][4] |
| Molecular Weight | 126.11 g/mol | [1][4] |
| Physical Form | Solid | |
| Melting Point | 203-208 °C | [2] |
| Predicted Boiling Point | 306.9 ± 15.0 °C | [2] |
| Predicted pKa | 3.88 ± 0.10 | [2] |
| Computed XLogP3 | -0.2 | [1] |
The negative XLogP3 value indicates a hydrophilic nature, suggesting that while solubility in nonpolar solvents will be poor, miscibility with polar solvents is favorable, provided the solvent can effectively disrupt the solute's crystal lattice energy.[1]
Part 2: Theoretical Framework for Solubility Prediction
In the absence of comprehensive experimental data, theoretical models provide a powerful and cost-effective means for solvent screening and solubility prediction. These models range from simple qualitative rules to sophisticated quantum mechanical calculations.
2.1. The Principle of "Like Dissolves Like"
The foundational principle of solubility states that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.[5][6] Given the polar nature of this compound, with its capacity for hydrogen bonding and significant dipole moment, it is expected to be most soluble in polar solvents. Conversely, its solubility in nonpolar solvents like alkanes is predicted to be negligible.
2.2. Hansen Solubility Parameters (HSP)
A more quantitative evolution of this principle is the Hansen Solubility Parameter (HSP) model. This framework deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "Hansen space".[7]
-
δd: Energy from dispersion forces (van der Waals).
-
δp: Energy from polar forces (dipole-dipole interactions).
-
δh: Energy from hydrogen bonding forces.
The principle is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[7] The distance (Ra) between two points in Hansen space is a measure of their compatibility; a smaller distance implies higher affinity. While the specific HSP values for this compound are not published, we can infer its characteristics. The carboxylic acid and pyrazole groups will contribute significantly to high δp and δh values.[8][9] Therefore, suitable solvents will also possess high polar and hydrogen bonding parameters.
2.3. COSMO-RS: A Quantum Chemistry Approach
For a higher level of predictive accuracy, the "Conductor-like Screening Model for Real Solvents" (COSMO-RS) offers a powerful alternative.[10][11] This method uses quantum chemistry to calculate the screening charge density on the surface of a molecule, from which it can derive the chemical potential of the molecule in any liquid or solvent mixture.[10][12] This allows for the ab initio prediction of thermodynamic properties like activity coefficients, partition coefficients, and solubility, without requiring experimental input beyond the molecular structure.[11][13] COSMO-RS is particularly valuable in early-stage development for screening large numbers of solvents to identify optimal candidates for synthesis, crystallization, and formulation.[12][14]
Logical Workflow for Theoretical Solvent Screening
The process of using these theoretical tools to identify suitable solvents can be visualized as a logical workflow. This begins with a broad assessment based on polarity and progresses to more refined, quantitative predictions.
Caption: Logical workflow for theoretical solvent selection.
Part 3: Experimental Determination of Solubility
Theoretical predictions must be validated by empirical measurement. The "shake-flask" method is the gold-standard technique for determining equilibrium solubility due to its reliability and directness.[15]
3.1. Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol describes the determination of the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Causality Statement: The core principle is to create a saturated solution where the solid solute is in thermodynamic equilibrium with the dissolved solute. This ensures that the measured concentration represents the maximum amount of solute that can dissolve under the specified conditions.
Materials & Equipment:
-
This compound (>97% purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or glass test tubes with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An "excess" ensures that undissolved solid remains at equilibrium. A general rule is to add 2-3 times the expected amount.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial. Record the exact volume.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. Expert Insight: For many compounds, 24 hours is adequate, but for poorly soluble compounds or those with slow dissolution kinetics, 48-72 hours may be necessary.[15] A preliminary kinetic study is recommended to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.
-
Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is critical to remove all undissolved microparticles, which would otherwise lead to an overestimation of solubility.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with the appropriate solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis method to determine the concentration of the solute. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
Calculation: Calculate the solubility (S) in mg/mL or mol/L using the following formula: S (mg/mL) = (Concentration from analysis) × (Dilution Factor)
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility method.
Part 4: Expected Solubility Profile and Discussion
By synthesizing the theoretical principles with the molecule's known physicochemical properties, a predictive solubility profile can be constructed.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High | These solvents are strong hydrogen bond acceptors and have high polarity, allowing them to effectively solvate both the carboxylic acid group and the polar pyrazole ring, overcoming the solute's crystal lattice energy. |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The molecule can hydrogen bond with these solvents. However, its solubility in water (as the free acid) is likely low due to its stable crystal structure.[3] In alcohols, solubility may be moderate. Solubility in water will increase dramatically with the addition of a base to form the highly soluble carboxylate salt. |
| Ethers | THF, Diethyl Ether | Low | These solvents are weaker hydrogen bond acceptors and have lower polarity than aprotic solvents like DMSO. They are less effective at disrupting the strong intermolecular forces of the solute.[3] |
| Ketones | Acetone, MEK | Low to Moderate | These solvents are polar and can accept hydrogen bonds, but are generally less effective solvents for carboxylic acids than DMSO or DMF. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very Low | While possessing a dipole moment, these solvents are poor hydrogen bond partners. They will not effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene, Heptane | Negligible | The large mismatch in polarity ("like dissolves unlike") results in very weak solute-solvent interactions, which are insufficient to overcome the strong solute-solute interactions.[6] |
Part 5: Safety and Handling
This compound is classified as an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[18] Work should be conducted in a well-ventilated area or a chemical fume hood.[16]
Part 6: Conclusion
The solubility of this compound is governed by its highly polar nature, dominated by the carboxylic acid and pyrazole functionalities. Theoretical predictions strongly suggest that its highest solubility will be found in polar aprotic solvents such as DMSO and DMF. Its solubility in protic solvents is expected to be moderate and highly pH-dependent. In contrast, it is predicted to be practically insoluble in nonpolar and chlorinated solvents. For researchers and developers, this profile indicates that for synthetic applications, polar aprotic solvents are the preferred medium. For purification via crystallization, a mixed-solvent system (e.g., a polar solvent in which it is soluble and a nonpolar anti-solvent) is likely to be effective. The experimental protocols provided herein offer a reliable path to generating precise, quantitative data to validate these predictions and enable process optimization.
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An In-depth Technical Guide to 1-Methyl-1H-pyrazole-4-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Heterocycle
1-Methyl-1H-pyrazole-4-carboxylic acid (CAS No. 5952-92-1) is a substituted pyrazole derivative that has emerged as a pivotal building block in modern organic synthesis.[1] Its unique molecular architecture, featuring a methylated pyrazole ring appended with a carboxylic acid moiety, bestows upon it a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of functional molecules.[2][3] The pyrazole scaffold itself is a well-established pharmacophore present in numerous pharmaceuticals, and the strategic placement of the carboxylic acid group provides a convenient handle for derivatization. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and key applications of this compound, with a focus on its relevance to researchers in the fields of medicinal chemistry and agrochemical development.[1][2]
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of this compound are fundamental to its handling, characterization, and application in synthesis. A summary of these key properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O₂ | [4] |
| Molecular Weight | 126.11 g/mol | [4] |
| CAS Number | 5952-92-1 | [4] |
| Appearance | White to light yellow powder | [5] |
| Melting Point | 206-214 °C | [6] |
| Boiling Point (Predicted) | 306.9 ± 15.0 °C | [4] |
| pKa (Predicted) | 3.88 ± 0.10 | [2] |
| Density (Predicted) | 1.35 ± 0.1 g/cm³ | [4] |
| InChIKey | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CN1C=C(C=N1)C(=O)O | [4] |
Synthesis and Purification: A Practical Approach
The most common and practical laboratory synthesis of this compound involves the hydrolysis of its corresponding ester, typically the ethyl or methyl ester. This method is favored for its high yield and relatively straightforward procedure.
Experimental Protocol: Hydrolysis of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
This protocol details the base-catalyzed hydrolysis of ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Step 1: Saponification
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 1-methyl-1H-pyrazole-4-carboxylate in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) to the flask. A typical molar ratio is 1:1.2 of ester to NaOH.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.
Step 2: Work-up and Acidification
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in water.
-
Wash the aqueous solution with a non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove any unreacted ester or non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 by the dropwise addition of a concentrated acid, such as hydrochloric acid (HCl), while stirring in an ice bath.
-
A white precipitate of this compound will form.
Step 3: Isolation and Purification
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the product under vacuum to yield the purified this compound.
Causality Behind Experimental Choices:
-
Base-Catalyzed Hydrolysis: The use of a strong base like NaOH is crucial for the saponification of the ester. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol.
-
Acidification: The final acidification step is necessary to protonate the carboxylate salt and precipitate the neutral carboxylic acid, which is less soluble in water.
-
Washing with Organic Solvent: This step is important for removing any non-polar impurities, ensuring a higher purity of the final product.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity: A Tale of Two Functional Groups
The chemical reactivity of this compound is dominated by its two key functional groups: the carboxylic acid and the pyrazole ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions of this functional class, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters. For instance, reaction with methanol and a catalytic amount of sulfuric acid will produce methyl 1-methyl-1H-pyrazole-4-carboxylate.[7]
-
Amide Formation: Activation of the carboxylic acid, for example with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with an amine, leads to the formation of amides. This is a crucial reaction for the synthesis of many biologically active molecules.[8]
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 1-methyl-1H-pyrazole-4-methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents.
-
Electrophilic Aromatic Substitution: The pyrazole ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing nature of the nitrogen atoms. However, the C4 position is the most electron-rich and therefore the most susceptible to electrophilic attack.[9]
-
N-Alkylation/Arylation: The lone pair of electrons on the N2 nitrogen atom can participate in reactions with electrophiles, although the N1 position is already methylated.
-
Coordination Chemistry: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating to metal ions to form metal-organic frameworks (MOFs) and other coordination complexes.[2]
Spectroscopic Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl protons, the two pyrazole ring protons, and the acidic proton of the carboxylic acid. The chemical shifts of the pyrazole protons provide information about the electronic environment of the ring.
-
¹³C NMR: The carbon NMR spectrum will show signals for the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the carboxylic acid.[4]
-
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) would be observed at m/z = 126. Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 109) and -COOH (m/z = 81).[4][10]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the pyrazole ring.[5]
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research and development.
Agrochemicals
A primary application of this compound is in the synthesis of fungicides.[2] It is a key building block for a class of succinate dehydrogenase inhibitor (SDHI) fungicides. The carboxylic acid is typically converted to an amide to produce the final active ingredient.[8]
Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery, and derivatives of this compound are actively being investigated for various therapeutic applications.[1][2] These include:
-
Anticonvulsant Activity: Some studies have suggested potential anticonvulsant properties for this compound and its derivatives.[2]
-
Anticancer and Anti-inflammatory Agents: The pyrazole scaffold is present in several approved anti-inflammatory and anticancer drugs.[2][3] The ability to easily derivatize the carboxylic acid group allows for the synthesis of libraries of compounds for screening against various biological targets.
Materials Science
The ability of the pyrazole nitrogen atoms to coordinate with metal ions has led to its use in the construction of Metal-Organic Frameworks (MOFs).[2] These materials have potential applications in gas storage, separation, and catalysis.
Conclusion
This compound is a versatile and valuable chemical entity with a well-defined set of physical and chemical properties. Its straightforward synthesis and the dual reactivity of its carboxylic acid and pyrazole functionalities make it an important intermediate for the development of new fungicides, pharmaceuticals, and advanced materials. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their endeavors to utilize this potent building block for innovation.
References
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the pKa of 1-methyl-1H-pyrazole-4-carboxylic Acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical development.[1] Structurally, it features a five-membered pyrazole ring with a methyl group at the N-1 position and a carboxylic acid at the C-4 position.[1][2] This molecule serves as a crucial intermediate, most notably in the synthesis of a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[3]
The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH.[4] For a compound like this compound, its pKa value is paramount. It governs critical properties such as aqueous solubility, lipophilicity, and the ability to interact with biological targets. Consequently, a thorough understanding of its pKa is essential for optimizing synthetic routes, formulating products, and predicting pharmacokinetic and pharmacodynamic behavior in drug and pesticide development.
This guide provides a comprehensive analysis of the pKa of this compound, detailing its theoretical basis, experimental and computational determination methods, and the practical implications of this vital parameter.
Physicochemical Properties and the pKa Value
The defining characteristics of this compound are summarized below. The pKa value, in particular, points to its nature as a moderately weak acid, comparable to other aromatic carboxylic acids.[1]
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [1][2] |
| Molecular Weight | 126.11 g/mol | [1][2] |
| Predicted pKa | 3.88 ± 0.10 | [1] |
| Melting Point | 203-208°C | [1] |
| Physical Form | Solid | |
| InChI Key | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [1] |
| CAS Number | 5952-92-1 | [2][5][6] |
The Chemical Significance of the pKa
The predicted pKa value of 3.88 indicates that at a pH of 3.88, this compound exists in a 50:50 equilibrium between its protonated (neutral) form and its deprotonated (anionic) conjugate base.[4]
Dissociation Equilibrium: C₅H₆N₂O₂ ⇌ C₅H₅N₂O₂⁻ + H⁺[1]
This acidity is a direct consequence of the molecule's electronic structure. The pyrazole ring is an electron-withdrawing system due to the electronegativity of its two nitrogen atoms. This inductive effect pulls electron density away from the carboxylic acid group, weakening the O-H bond and facilitating proton donation. Crucially, the resulting carboxylate anion (the conjugate base) is stabilized by resonance, with the negative charge delocalized across the oxygen atoms and further stabilized by the electron-withdrawing nature of the heterocyclic ring.[1] This stabilization of the conjugate base is the primary driver for the compound's acidity.
Caption: Resonance stabilization of the carboxylate anion.
Determination of pKa: Methodologies and Protocols
Accurate pKa determination is achievable through both experimental and computational approaches. Each offers unique advantages, and often, a combination of methods provides the most robust and validated results.
Experimental Determination
Experimental methods typically involve monitoring a pH-dependent physical property during a titration, which generates a sigmoidal curve from which the pKa can be derived at the inflection point.[7]
1. Potentiometric Titration
This is the gold-standard method for pKa determination. It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte while monitoring the pH with a calibrated electrode.
Step-by-Step Protocol:
-
Preparation: Prepare a ~0.01 M solution of this compound in deionized water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.
-
Titrant: Use a standardized solution of a strong base, typically 0.1 M NaOH, as the titrant.
-
Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Titration: Place the analyte solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Alternatively, the inflection point can be found by plotting the first derivative (ΔpH/ΔV) against the titrant volume.
2. UV-Vis Spectrophotometric Titration
This method is ideal for compounds that possess a chromophore whose absorbance spectrum changes upon ionization. The pyrazole ring system allows for this technique.
Step-by-Step Protocol:
-
Wavelength Selection: Record the UV-Vis spectrum of the compound in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions to identify the wavelengths of maximum absorbance difference between the protonated and deprotonated species.[8]
-
Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 2.5 to 5.5).
-
Measurement: Prepare solutions of the compound at a constant concentration in each buffer. Measure the absorbance of each solution at the pre-determined analytical wavelengths.
-
Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.[7]
Caption: Generalized workflow for experimental pKa determination.
Computational pKa Prediction
In silico methods are invaluable for predicting pKa values, especially during early-stage research when the physical compound may not be available.[4][9] These methods rely on quantum chemical calculations to determine the Gibbs free energy of the dissociation reaction.[10]
Theoretical Basis:
The pKa is directly proportional to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in solution. The challenge lies in accurately calculating this value, which requires accounting for the complex effects of solvation.[10][11]
Computational Workflow:
-
Structure Optimization: The 3D structures of both the protonated acid (HA) and the deprotonated conjugate base (A⁻) are optimized using an appropriate level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[12]
-
Solvation Energy Calculation: The change in solvation free energy is critical because the charge state of the molecule changes upon dissociation.[10] This is typically calculated using an implicit solvation model like the Polarizable Continuum Model (PCM). For higher accuracy, a few explicit solvent molecules can be included in the quantum mechanical calculation.[11]
-
Thermodynamic Cycle: A thermodynamic cycle (also known as a direct method) is used to calculate the free energy of the reaction in solution. This involves calculating the gas-phase deprotonation energy and the solvation free energies of all species involved (HA, A⁻, and H⁺).
-
pKa Calculation: The final pKa is calculated from the ΔG° of the reaction in solution. The free energy of the solvated proton is a well-established, albeit challenging, value that must be included.
Caption: Thermodynamic cycle for computational pKa prediction.
Applications in Agrochemical and Pharmaceutical Development
The pKa of 3.88 has profound implications for the application of this compound and its derivatives.
-
Synthesis: As an intermediate, its acidity dictates the reaction conditions needed for derivatization, such as amide coupling to form SDHI fungicides. The carboxylate anion, formed under basic conditions, is the nucleophile in some synthetic steps.
-
Pharmacokinetics (for derivatives): The ionization state of a final active ingredient (like a fungicide) derived from this acid influences its absorption, distribution, metabolism, and excretion (ADME). At physiological pH (~7.4), a derivative retaining an acidic proton with a pKa of ~3.9 will be almost entirely in its anionic, deprotonated form. This increases water solubility but can decrease membrane permeability, affecting how the compound moves through a plant or a target organism.
-
Formulation: Understanding the pKa is critical for developing stable and effective formulations. For example, it determines whether a salt formulation would be advantageous for improving solubility and bioavailability.
Conclusion
This compound is a moderately weak acid with a predicted pKa of 3.88 ± 0.10.[1] This acidity is imparted by the electron-withdrawing pyrazole ring, which stabilizes the resulting carboxylate conjugate base. This fundamental property can be accurately determined through well-established experimental techniques like potentiometric and spectrophotometric titration, or reliably predicted using modern computational chemistry methods. For scientists in drug discovery and agrochemical research, a firm grasp of this pKa value is not merely academic; it is a cornerstone for rational molecular design, synthesis optimization, and the development of effective, bioavailable end-products.
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A Comprehensive Technical Guide to the Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid from Ethyl Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1H-pyrazole-4-carboxylic acid is a pivotal building block in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its synthesis, particularly from readily available starting materials like ethyl acetoacetate, is a subject of significant interest for process chemists and drug discovery scientists. This guide provides an in-depth, scientifically grounded overview of a robust and regioselective synthetic route. We will dissect the strategic considerations behind each synthetic transformation, from the initial heterocycle formation via the Knorr pyrazole synthesis to the critical N-methylation and final ester hydrolysis. The causality of experimental choices, mechanistic underpinnings, and detailed, actionable protocols are presented to ensure both conceptual understanding and practical applicability.
Introduction: The Significance of the this compound Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][5] The specific substitution pattern of this compound endows it with unique physicochemical properties, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical compounds.[6][7] Its utility is demonstrated in a range of developmental and marketed drugs, where it often serves as a key fragment for engaging with biological targets.[4] The ability to efficiently and selectively synthesize this molecule is therefore a critical enabler for advancing novel therapeutic programs.
Strategic Overview of the Synthesis
The synthesis of this compound from ethyl acetoacetate is a multi-step process that can be logically divided into three key stages:
-
Formation of the Pyrazole Core: This is achieved through the classic Knorr pyrazole synthesis, a condensation reaction between the β-ketoester (ethyl acetoacetate) and a suitable hydrazine source.[5][8][9]
-
Regioselective N-Methylation: This step introduces the methyl group onto the pyrazole nitrogen. A significant challenge lies in controlling the regioselectivity to favor methylation at the N1 position over the N2 position.[10][11]
-
Ester Hydrolysis: The final transformation involves the saponification of the ethyl ester to the desired carboxylic acid.[12][13][14]
This guide will elaborate on each of these stages, providing both the mechanistic rationale and practical execution details.
Stage 1: Knorr Pyrazole Synthesis - Constructing the Heterocyclic Core
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, providing a reliable method for the formation of pyrazole and pyrazolone rings from 1,3-dicarbonyl compounds and hydrazines.[5]
Reaction Mechanism
The reaction commences with the nucleophilic attack of a nitrogen atom from methylhydrazine onto the more electrophilic ketone carbonyl of ethyl acetoacetate. This is followed by dehydration to form a hydrazone intermediate. Subsequently, an intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl leads to cyclization. Elimination of ethanol from the cyclic intermediate yields the pyrazolone tautomer, which exists in equilibrium with the more stable aromatic pyrazole form.[8][9][15]
Diagram 1: Mechanism of the Knorr Pyrazole Synthesis
Experimental Protocol: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine (40% aqueous solution)
-
Acetic Anhydride
-
Triethyl orthoformate
-
Sodium Hydroxide
-
Hydrochloric Acid
Procedure:
This synthesis can be approached in a multi-step, one-pot fashion as described in patent literature, which is often advantageous for process efficiency.[16]
-
Step A: Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate: In a reaction vessel equipped with a stirrer and condenser, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[16] Heat the mixture, for example, to 100-105°C, for several hours.[17] The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
Step B: Cyclization with Methylhydrazine: After cooling the reaction mixture, it is added to a pre-cooled solution of 40% aqueous methylhydrazine and sodium hydroxide.[16] This cyclization reaction is typically exothermic and should be performed with adequate cooling to maintain control.
-
Work-up and Isolation: Upon completion of the cyclization, the product is typically extracted into an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Stage 2: Regioselective N-Methylation - The Critical Step
The N-methylation of an existing pyrazole ring presents a significant synthetic hurdle: controlling the site of methylation. Unsymmetrically substituted pyrazoles have two non-equivalent nitrogen atoms (N1 and N2), and their similar reactivity often leads to the formation of a mixture of regioisomers, which can be challenging to separate.[10] Traditional methylating agents like methyl iodide or dimethyl sulfate typically offer poor selectivity.[10][18]
Strategies for Regiocontrol
Several factors influence the N1/N2 selectivity of pyrazole methylation, including:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can direct methylation to the less sterically hindered nitrogen.[10]
-
Electronic Effects: The electronic properties of substituents can alter the nucleophilicity of the adjacent nitrogens.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio.[10]
-
Methylating Agent: The nature of the methylating agent is crucial. Advanced reagents have been developed to enhance selectivity.[10]
A highly effective modern approach to achieve N1-selectivity is the use of sterically demanding α-halomethylsilanes as "masked" methylating reagents.[18][19][20][21]
Recommended Protocol: N1-Selective Methylation using (Chloromethyl)triisopropoxysilane
This method offers excellent regioselectivity (often >90%) for the N1-methylation of pyrazoles.[10][18][20]
Materials:
-
Ethyl pyrazole-4-carboxylate (from Stage 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(Chloromethyl)triisopropoxysilane
-
Tetrabutylammonium fluoride (TBAF) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Deprotonation: To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole substrate and dissolve it in a mixture of anhydrous THF and DMSO. Cool the solution to 0°C in an ice bath. Add KHMDS portion-wise and stir the mixture for 30 minutes.[10]
-
N-Alkylation: Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[10]
-
Protodesilylation: Upon completion of the N-alkylation step, add a TBAF solution and water to the reaction mixture. Heat the mixture to 60°C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[10]
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired ethyl 1-methyl-1H-pyrazole-4-carboxylate.[10]
Diagram 2: Workflow for N1-Selective Methylation
Stage 3: Ester Hydrolysis - The Final Conversion
The final step in the synthesis is the hydrolysis of the ethyl ester to the target carboxylic acid. This is typically achieved through saponification, which is the base-mediated hydrolysis of an ester.[12][13][14]
Reaction Mechanism
Saponification is an irreversible process under basic conditions.[12] The mechanism involves the nucleophilic addition of a hydroxide ion to the ester carbonyl, forming a tetrahedral intermediate. This is followed by the elimination of an alkoxide ion (ethoxide in this case) to yield the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidic work-up is required to protonate the carboxylate and afford the desired carboxylic acid.[12][22]
Experimental Protocol: Saponification of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Methanol or Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Hydrolysis: Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent such as methanol or ethanol. Add an aqueous solution of NaOH or KOH.[13] The reaction can be stirred at room temperature or heated to reflux to expedite the hydrolysis.[13] Monitor the reaction by TLC until the starting ester is completely consumed.
-
Work-up: After cooling the reaction mixture, remove the alcohol solvent under reduced pressure. The remaining aqueous solution contains the sodium or potassium salt of the carboxylic acid.
-
Acidification and Extraction: Cool the aqueous solution in an ice bath and carefully acidify it with HCl until the solution is acidic (pH ~2-3). The carboxylic acid will precipitate out of the solution. Extract the product with a suitable organic solvent like ethyl acetate.[13]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.
Data Summary
| Step | Product | Typical Yield | Purity | Analytical Methods |
| Stage 1 | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 70-85% | >95% | TLC, GC-MS, ¹H NMR |
| Stage 2 | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | 75-90% | >98% (N1 isomer) | TLC, LC-MS, ¹H NMR, ¹³C NMR |
| Stage 3 | This compound | 90-98% | >99% | TLC, LC-MS, ¹H NMR, Melting Point |
Conclusion
The synthesis of this compound from ethyl acetoacetate is a well-established and reliable process. By employing the Knorr pyrazole synthesis for the initial ring formation, a regioselective N-methylation strategy to control the introduction of the methyl group, and a straightforward saponification for the final hydrolysis, this valuable building block can be obtained in high yield and purity. The methodologies and insights provided in this guide are intended to empower researchers and drug development professionals in their efforts to access this and other similarly important heterocyclic scaffolds, thereby accelerating the discovery and development of new medicines.
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Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. In Books. [Link]
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Zhang, X., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
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Cottineau, C., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105–2108. [Link]
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An In-depth Technical Guide to the Starting Materials for 1-methyl-1H-pyrazole-4-carboxylic acid
Introduction
1-methyl-1H-pyrazole-4-carboxylic acid, with the molecular formula C₅H₆N₂O₂, is a pivotal heterocyclic building block in modern chemistry.[1][2] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it a highly sought-after scaffold in medicinal chemistry and agrochemical research. The compound serves as a crucial intermediate in the synthesis of numerous commercial fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class, such as fluxapyroxad and benzovindiflupyr.[3][4] The biological activity of its derivatives is intrinsically linked to the precise substitution on the pyrazole ring.[5][6]
This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the critical starting materials that underpin these methodologies. We will explore the chemical logic behind various synthetic strategies, from classical cyclocondensation reactions to post-modification approaches, offering field-proven insights for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical starting point for understanding the synthesis of this compound is a retrosynthetic analysis. This process conceptually breaks down the target molecule into simpler, commercially available precursors. The primary disconnections reveal two dominant strategies:
-
Ring Formation (Cyclocondensation): The most common approach involves constructing the pyrazole ring from acyclic precursors. This typically requires a C3 synthon (a three-carbon chain with reactive functionalities at the 1 and 3 positions) and a hydrazine derivative.
-
N-Methylation: An alternative strategy involves first synthesizing the core pyrazole-4-carboxylic acid (or its ester) and subsequently introducing the methyl group onto the N1 position.
Caption: Retrosynthetic pathways for this compound.
Strategy 1: Pyrazole Ring Synthesis via Cyclocondensation
The historical and most prevalent method for synthesizing the pyrazole core relies on the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative.[5] For our target molecule, this specifically involves methylhydrazine to ensure the N-methyl group is incorporated directly.
Core Starting Materials: The C3 Synthon
The choice of the three-carbon (C3) synthon is critical as it dictates the substitution pattern at positions 3, 4, and 5 of the resulting pyrazole.
A. Ethyl Acetoacetate and its Derivatives:
-
Ethyl Acetoacetate: This is a classic and cost-effective starting material.[5] However, its direct reaction with methylhydrazine can lead to a mixture of regioisomers. To achieve selectivity, ethyl acetoacetate is often pre-functionalized.
-
Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A highly effective C3 synthon, prepared from the reaction of ethyl acetoacetate and triethyl orthoformate in the presence of acetic anhydride.[7] The ethoxymethylene group acts as a protecting group for one of the carbonyl functionalities and a directing group, ensuring the desired regioselectivity in the subsequent cyclization with methylhydrazine. This intermediate is a cornerstone for producing various pyrazole-based pharmaceuticals and agrochemicals.[7]
B. Diethyl Malonate Derivatives:
-
Diethyl 2-(ethoxymethylene)malonate (DEEMM): Synthesized from diethyl malonate and triethyl orthoformate , DEEMM is another versatile C3 building block.[8] Its reaction with hydrazines is a common route to pyrazole esters.
Core Starting Material: The N-N Synthon
-
Methylhydrazine (CH₃NHNH₂): This is the indispensable starting material that provides the two adjacent nitrogen atoms of the pyrazole ring and concurrently installs the required N1-methyl group.[3][5] The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration.
Workflow & Protocol: From C3 Synthon to Final Product
The overall process is typically a two-step synthesis: cyclization to form the ester intermediate, followed by hydrolysis.
Caption: Workflow for synthesis via cyclocondensation.
Experimental Protocol: Synthesis via Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Cyclization:
-
To a solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent (e.g., ethanol), add methylhydrazine dropwise at a controlled temperature (e.g., 0-10 °C).
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure. The resulting crude product is ethyl 1-methyl-1H-pyrazole-4-carboxylate.
-
-
Hydrolysis:
-
The crude ester is subjected to hydrolysis without extensive purification.
-
Add a solution of aqueous acid (e.g., 50% v/v sulfuric acid) or base (e.g., aqueous sodium hydroxide) to the crude ester.[5]
-
Heat the mixture (e.g., 50–60 °C) for an extended period (e.g., 12 hours) until saponification is complete.[5]
-
Cool the reaction mixture and adjust the pH to acidic (pH 2-3) with a suitable acid (if using basic hydrolysis) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield this compound. Yields often exceed 90% for the hydrolysis step.[5]
-
Strategy 2: Post-Formation N-Methylation
An alternative to direct cyclization with methylhydrazine is to first construct the pyrazole ring and then introduce the methyl group in a separate step. This approach can be advantageous for controlling regioselectivity, as N-alkylation of pyrazoles can sometimes be tuned to favor the N1 or N2 position based on reaction conditions.[9][10]
Core Starting Materials
-
Pyrazole-4-carboxylic Acid or its Ester: The primary starting material is the unsubstituted pyrazole ring. Ethyl pyrazole-4-carboxylate is commonly used, which can be synthesized via several methods, including the Vilsmeier-Haack reaction on the hydrazone of ethyl acetoacetate.[11][12]
-
Methylating Agent: A reagent is required to deliver the methyl group.
-
Classical Reagents: Methyl iodide (Iodomethane) or dimethyl sulfate are common, powerful methylating agents.[13]
-
Masked Reagents: For improved regioselectivity, modern methods employ sterically bulky α-halomethylsilanes as masked methylating reagents, which can achieve N1/N2 ratios greater than 99:1.[10]
-
-
Base and Solvent: A base such as potassium carbonate (K₂CO₃) is used to deprotonate the pyrazole nitrogen, and a polar aprotic solvent like N,N-dimethylformamide (DMF) is typically employed.[13]
Workflow & Protocol: N-Methylation
Caption: Workflow for synthesis via post-formation N-methylation.
Experimental Protocol: N-Methylation of Methyl Pyrazole-4-carboxylate [13]
-
Methylation:
-
Dissolve methyl pyrazole-4-carboxylate in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (typically 2 equivalents) to the solution.
-
Add methyl iodide (iodomethane, typically 1.1 equivalents) dropwise.
-
Stir the reaction at room temperature for approximately 1 hour or until completion as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl 1-methyl-1H-pyrazole-4-carboxylate by silica gel column chromatography.
-
-
Hydrolysis:
-
Perform a standard ester hydrolysis on the purified product as described in the previous section to obtain the final carboxylic acid.
-
Data Summary: Comparison of Synthetic Routes
| Synthetic Strategy | Key Starting Materials | Intermediate Product | Typical Yields | Advantages & Disadvantages |
| Cyclocondensation | Ethyl Acetoacetate, Triethyl Orthoformate, Methylhydrazine | Ethyl 1-methyl-1H-pyrazole-4-carboxylate | >85% (overall) | Advantages: High-yielding, atom-economical, uses readily available starting materials. Disadvantages: Requires pre-functionalization of the C3 synthon to ensure regioselectivity. |
| Vilsmeier-Haack Cyclization [11] | Hydrazone of a β-keto ester, POCl₃, DMF | Ethyl 1-aryl-1H-pyrazole-4-carboxylate | Good to Excellent | Advantages: Efficient methodology, can be accelerated by microwave irradiation. Disadvantages: Vilsmeier reagent is corrosive and moisture-sensitive. |
| Post-Formation N-Methylation [13] | Pyrazole-4-carboxylate Ester, Methyl Iodide, K₂CO₃ | Methyl 1-methyl-1H-pyrazole-4-carboxylate | ~75-90% (methylation step) | Advantages: Can offer better control over regioselectivity, especially with modern reagents.[10] Disadvantages: Adds steps to the overall synthesis; requires handling of toxic methylating agents. |
Conclusion
The synthesis of this compound is a well-established process, critical for the production of high-value chemicals in the pharmaceutical and agrochemical industries. The choice of starting materials fundamentally defines the synthetic strategy.
-
The cyclocondensation route , particularly utilizing pre-formed C3 synthons like ethyl 2-(ethoxymethylene)-3-oxobutanoate with methylhydrazine, represents the most direct and industrially scalable approach. It is characterized by high yields and readily available, cost-effective precursors.
-
The post-formation N-methylation route offers an alternative that provides explicit control over the position of the methyl group, which can be crucial when dealing with complex pyrazole precursors where regioselectivity during cyclization is a concern.
For researchers and drug development professionals, a thorough understanding of these foundational pathways and the interplay of their respective starting materials is essential for process optimization, cost management, and the successful development of novel, high-value molecules derived from this important heterocyclic core.
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-
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ResearchGate. (2008). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. [Link]
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A Technical Guide to the Biological Activity of Pyrazole Carboxylic Acid Derivatives: From Synthesis to Therapeutic Potential
This guide provides an in-depth exploration of pyrazole carboxylic acid derivatives, a class of heterocyclic compounds demonstrating a remarkable breadth of biological activities. We will dissect the core synthetic strategies, delve into their primary therapeutic applications, and elucidate the structure-activity relationships that govern their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic discovery.
Introduction: The Pyrazole Carboxylic Acid Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][2] This structure serves as a "privileged scaffold" in medicinal chemistry, meaning it is a recurring molecular framework found in a multitude of approved drugs and biologically active compounds.[3][4][5] When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives gain an additional critical interaction point—a hydrogen bond donor and acceptor—which significantly influences their pharmacokinetic and pharmacodynamic properties. This combination gives rise to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][6][7]
Core Synthetic Strategies: Accessing the Pyrazole Core
The versatility of pyrazole carboxylic acid derivatives begins with their accessible synthesis. Understanding the foundational synthetic routes is crucial for designing novel analogues and libraries for screening. The most prevalent and robust method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][8]
General Synthetic Workflow
The synthesis typically begins with a β-ketoester, which serves as the 1,3-dicarbonyl precursor. Reaction with a substituted or unsubstituted hydrazine hydrate leads to the formation of the pyrazole ring through a cyclization-condensation cascade. Subsequent hydrolysis of the ester group yields the target carboxylic acid.
Caption: Generalized workflow for the synthesis of pyrazole carboxylic acid derivatives.
Protocol: Synthesis of 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid
This protocol provides a representative example of pyrazole synthesis, adapted from established methodologies.[9]
Rationale: This multi-step synthesis first creates the pyrazole ring from simple precursors (hydrazine and a dione) and then introduces the carboxylic acid functionality via a distinct chemical transformation.
Methodology:
-
Synthesis of 3,5-Dimethyl-1H-pyrazole:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve pentane-2,4-dione in methanol.
-
Slowly add 85% hydrazine hydrate dropwise to the solution at room temperature (25–35 °C). The reaction is exothermic; maintain temperature control with an ice bath if necessary.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction completion using Thin-Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure to yield 3,5-dimethyl-1H-pyrazole.
-
-
Synthesis of 1,3,5-Trimethyl-1H-pyrazole:
-
Dissolve the synthesized 3,5-dimethyl-1H-pyrazole in a suitable solvent like DMF.
-
Add a base such as potassium carbonate, followed by a methylating agent like methyl iodide.
-
Stir the reaction at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), add cold water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain 1,3,5-trimethyl-1H-pyrazole.[9]
-
-
Carboxylation and Hydrolysis (Conceptual Step):
-
Note: Specific carboxylation methods vary. A common conceptual approach is through formylation followed by oxidation.
-
The synthesized trimethyl pyrazole can be functionalized at the 4-position (the only available position for electrophilic substitution) using a Vilsmeier-Haack reaction (POCl₃, DMF) to introduce a formyl group.
-
The resulting aldehyde is then oxidized to the carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
The final product is purified by recrystallization or column chromatography.
-
Key Biological Activities and Mechanistic Insights
Pyrazole carboxylic acid derivatives exhibit a diverse range of biological effects. We will explore three of the most significant areas: anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory Activity
Many pyrazole derivatives function as potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[10][11] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins that cause pain and inflammation.[12] Selective inhibition of COX-2 over COX-1 is a highly desirable therapeutic profile, as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs.[11][13] The well-known drug Celecoxib, a pyrazole derivative, is a prime example of a successful COX-2 inhibitor.[10][11]
Caption: Mechanism of COX-2 inhibition by pyrazole derivatives in the inflammatory pathway.
Table 1: Representative Anti-inflammatory Pyrazole Carboxylic Acid Derivatives
| Compound ID | Structure (Simplified) | In Vivo Activity (Carrageenan-induced Paw Edema) | Reference |
|---|---|---|---|
| Celecoxib | Di-aryl pyrazole | ED₅₀ = 76.09 µmol/kg | [13] |
| Compound 147 | Benzothiophen-2-yl pyrazole carboxylic acid derivative | ED₅₀ = 46.98 µmol/kg (Superior to Celecoxib) | [13] |
| Compound 7a | 1-benzyl-5-p-tolyl-1H-pyrazole-3-carboxylic acid | Potent activity compared to indomethacin | [14] |
| Compound 4 | (5-hydroxy-3-methyl-1H-pyrazol-4-yl) derivative | Better activity than Diclofenac sodium |[10] |
Protocol: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a classic and reliable in vivo model to evaluate the acute anti-inflammatory activity of a test compound. Carrageenan injection induces a localized, reproducible inflammatory response characterized by edema (swelling).[11][14] The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory potential.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, standard pellet diet and water ad libitum).
-
Grouping: Divide animals into groups (n=6):
-
Group I (Control): Vehicle only (e.g., 1% Carboxymethyl cellulose).
-
Group II (Standard): Reference drug (e.g., Indomethacin, 10 mg/kg).
-
Group III, IV, etc. (Test): Pyrazole derivatives at different doses.
-
-
Compound Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately before injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Statistical Analysis: Analyze data using ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.
Anticancer Activity
The pyrazole scaffold is integral to numerous compounds with potent antiproliferative activity against a range of cancer cell lines.[3][15][16] Their mechanisms are diverse and can include cell cycle arrest, induction of apoptosis, and inhibition of key signaling proteins like protein kinases or the p53-MDM2 interaction.[15][17] For instance, some 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives have been shown to induce cell cycle arrest at the G0/G1 interphase.[15]
Table 2: Representative Anticancer Pyrazole Carboxylic Acid Derivatives
| Compound ID | Target Cell Line | Activity (IC₅₀) | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Compound 14 | BJAB (B-cell lymphoma) | Potent antiproliferative activity | G0/G1 cell cycle arrest | [15] |
| Compound 39 | A549 (Lung) | Significant inhibition at 10 µM | Not specified | [3] |
| Compound 269 | WM266.4 (Melanoma) | 2.63 µM | BRAFV600E inhibitor | [4][5] |
| Compound 47c | HCT-116 (Colon) | 3.12 µM | Not specified |[18] |
Protocol: MTT Assay for In Vitro Cytotoxicity
Rationale: The MTT assay is a colorimetric, high-throughput method to assess cell viability. It measures the metabolic activity of living cells, which serves as a proxy for cell proliferation and cytotoxicity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the absorbance of which can be quantified.[7][19]
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HCT-116) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture media. Replace the old media in the wells with 100 µL of media containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Antimicrobial Activity
Pyrazole carboxylic acid derivatives have demonstrated significant activity against a spectrum of bacterial and fungal pathogens.[6][20][21] The mechanism of action can vary, but may involve disruption of cellular processes or inhibition of essential enzymes.[22] For example, some derivatives show potent activity against Gram-positive bacteria like Bacillus cereus and various Candida species.[7][20]
Table 3: Representative Antimicrobial Pyrazole Carboxylic Acid Derivatives
| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Nitro-substituted pyrazole | Bacillus cereus | 128 | [7] |
| Compound 10 | Bacillus cereus | 32 | [8] |
| Compound 22 | Candida albicans | Inhibitory effects noted | [20] |
| Compound 24 | Staphylococcus aureus | 16 |[21] |
Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
Rationale: This is a widely used preliminary method to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a clear zone of inhibition around the well indicates that the compound is active against the microbe.[20]
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Lawn Culture: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn culture.
-
Well Preparation: Use a sterile cork borer (e.g., 6 mm diameter) to punch wells into the agar.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration into each well. Also, prepare wells for a negative control (solvent only) and a positive control (standard antibiotic like Ciprofloxacin or antifungal like Fluconazole).
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28-30°C for 48 hours (for fungi).
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
Synthesizing data from numerous studies reveals key structural features that govern the biological activity of pyrazole carboxylic acid derivatives. Understanding these relationships is paramount for the rational design of more potent and selective agents.[15][20]
Caption: Key structure-activity relationship points on the pyrazole carboxylic acid scaffold.
-
N1-Substituent: The group at the N1 position is critical. Large, aromatic substituents are often found in potent anti-inflammatory and anticancer agents. For example, the p-sulfonamidophenyl group on Celecoxib is essential for its selective binding to the COX-2 active site.
-
C3 and C5 Substituents: The nature of substituents at the C3 and C5 positions dictates the spatial arrangement and interaction with target proteins. In many anti-inflammatory agents, two different aryl groups at these positions are beneficial.[13]
-
Carboxylic Acid Group: The carboxylic acid moiety is a frequent anchor point, forming critical hydrogen bonds within enzyme active sites. Its position on the pyrazole ring is crucial. Conversion of the acid to an ester or amide can be used to create prodrugs with improved bioavailability or to modulate activity.[7][8]
-
Electron-Withdrawing/Donating Groups: The placement of electron-withdrawing groups (like nitro or trifluoromethyl) or electron-donating groups on the aryl substituents can significantly impact electronic properties and, consequently, biological activity. For instance, electronegative atoms like fluorine and oxygen have been shown to be crucial in regulating antifungal activity against C. albicans.[20]
Conclusion and Future Perspectives
Pyrazole carboxylic acid derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and amenability to structural modification have established them as a cornerstone in the search for novel therapeutics. The extensive research into their anti-inflammatory, anticancer, and antimicrobial properties has yielded valuable lead compounds and approved drugs.
Future research should focus on leveraging computational tools for more rational drug design, exploring novel substitutions on the pyrazole core to overcome drug resistance (especially in antimicrobial and anticancer applications), and developing derivatives with multi-target activities. The development of pyrazole-based hybrid molecules, which combine the pyrazole carboxylic acid scaffold with other known pharmacophores, is a particularly promising strategy for creating next-generation therapeutics with enhanced efficacy and novel mechanisms of action.[22][23]
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Calis, U., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2). [Link][14]
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Al-Ghorbani, M., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH. [Link][22]
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A Comprehensive Technical Guide to the Thermal Stability of 1-methyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Importance of Thermal Stability in the Lifecycle of a Molecule
1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The stability of such a molecule under thermal stress is a critical determinant of its viability in various applications. From synthesis and purification to formulation and long-term storage, understanding the temperature at which a compound begins to degrade, and the pathways through which it decomposes, is paramount for ensuring product quality, safety, and efficacy. An unstable compound can lead to the generation of impurities, loss of desired activity, and potential safety hazards. This guide serves as a foundational resource for professionals working with this compound, enabling them to make informed decisions based on a sound understanding of its thermal properties.
Theoretical Framework: Anticipating the Thermal Decomposition of this compound
The chemical structure of this compound, featuring a carboxylic acid group attached to a pyrazole ring, suggests that the primary thermal degradation pathway will be decarboxylation . This process involves the loss of carbon dioxide (CO₂) from the carboxylic acid moiety.
Factors influencing the decarboxylation of pyrazole carboxylic acids include the presence of acidic or basic conditions and catalysis by metals.[1][2] In the absence of such catalysts, thermal energy alone can be sufficient to induce this reaction. The stability of the resulting carbanion or radical intermediate on the pyrazole ring plays a crucial role in the ease of decarboxylation.
Based on literature concerning the decarboxylation of various pyrazole carboxylic acid derivatives, the process can be initiated at temperatures ranging from 40°C to as high as 220°C, depending on the specific substituents and conditions.[1][2] For this compound, it is reasonable to hypothesize that thermal decomposition will commence with the loss of CO₂, followed by potential further degradation of the resulting 1-methyl-1H-pyrazole at higher temperatures. Safety data sheets for the compound indicate that upon thermal decomposition, hazardous products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) are generated.[3][4]
A study on the thermal properties of a closely related compound, ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, revealed that it begins to decompose at an onset temperature of 189°C, with complete decomposition by 250°C.[4] This provides a valuable point of reference for the expected thermal stability of this compound.
Experimental Determination of Thermal Stability
To definitively characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.
Core Analytical Techniques
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is ideal for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the total mass loss.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
The workflow for a comprehensive thermal analysis is depicted below:
Caption: Workflow for Thermal Stability Analysis.
Experimental Protocols
The following protocols are provided as a robust starting point for the thermal analysis of this compound.
-
Instrument Calibration: Ensure the TGA-DSC instrument is calibrated for mass, temperature, and heat flow according to the manufacturer's specifications.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of this compound into a clean, tared TGA crucible (alumina or platinum is recommended).
-
Ensure the sample is evenly distributed at the bottom of the crucible.
-
-
Experimental Parameters:
-
Atmosphere: Nitrogen (or another inert gas) with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Collection: Record mass change, heat flow, and sample temperature throughout the experiment.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset).
-
Calculate the percentage of mass loss corresponding to the decomposition step. Compare this with the theoretical mass loss for decarboxylation.
-
From the DSC curve, identify endothermic or exothermic peaks associated with decomposition and calculate the enthalpy of decomposition (ΔHdecomp).
-
To identify the volatile products of thermal decomposition, Py-GC-MS is an invaluable tool.
-
Instrument Setup:
-
Interface a pyrolyzer with a GC-MS system.
-
Condition the GC column according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Place a small amount (typically µg to low mg) of this compound into a pyrolysis sample cup.
-
-
Pyrolysis and GC-MS Parameters:
-
Pyrolysis Temperature: Set the pyrolysis temperature to the decomposition temperature determined by TGA.
-
GC Oven Program: A typical program might be:
-
Hold at 50°C for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium.
-
MS Detection: Scan a mass range of m/z 40-400.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram.
-
Analyze the mass spectrum of each peak and compare it with a mass spectral library (e.g., NIST) to identify the degradation products.
-
Anticipated Results and Data Interpretation
The following table summarizes the expected and reference data for the thermal analysis of this compound.
| Parameter | Expected Value/Observation for this compound | Reference Data: ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate[4] |
| Melting Point (DSC) | A sharp endothermic peak is expected. A reported melting point is 203-208 °C.[4] | Not explicitly stated, but a sharp endothermic peak on the DSC curve suggests melting precedes decomposition. |
| Decomposition Onset (TGA) | Estimated to be in the range of 180-220°C. | 189°C |
| Major Mass Loss Event (TGA) | A significant mass loss corresponding to decarboxylation (loss of CO₂), which is approximately 34.9% of the total mass. | Complete decomposition by 250°C. |
| Decomposition Products (Py-GC-MS) | The primary product is expected to be 1-methyl-1H-pyrazole. At higher temperatures, fragments of the pyrazole ring may be observed. | Not reported. |
| Enthalpy of Decomposition (DSC) | The decomposition process can be either endothermic or exothermic. | The initial decomposition is endothermic. |
Degradation Pathway Analysis
The primary degradation pathway is anticipated to be decarboxylation, leading to the formation of 1-methyl-1H-pyrazole.
Sources
A Technical Guide to the Discovery of Novel Pyrazole-Based Bioactive Compounds
<a>
Introduction: The Privileged Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility and ability to participate in various biological interactions have cemented its importance in drug discovery.[3][4] A significant number of approved drugs, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction treatment sildenafil, feature a pyrazole core, underscoring its therapeutic significance.[2][5] This guide provides an in-depth exploration of the multifaceted process of discovering novel pyrazole-based bioactive compounds, from initial synthetic strategies to preclinical evaluation. We will delve into the causal relationships behind experimental choices, emphasizing a self-validating and authoritative approach to this critical area of research.
Part 1: Strategic Synthesis of Pyrazole Scaffolds
The foundation of any pyrazole-based drug discovery program lies in the efficient and strategic synthesis of diverse pyrazole derivatives. The choice of synthetic route is paramount, as it dictates the accessible chemical space and the feasibility of generating analog libraries for structure-activity relationship (SAR) studies.
Classical and Modern Synthetic Methodologies
The most fundamental and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] This reaction, while classic, can lead to regioisomeric mixtures when unsymmetrical dicarbonyls are used.[6][8]
Key Synthetic Approaches:
-
Cyclocondensation Reactions: This remains a primary route, utilizing hydrazines and their derivatives with various 1,3-difunctionalized systems like 1,3-diketones, α,β-unsaturated carbonyl compounds, and β-enaminones.[6] Modern iterations of this method employ novel catalysts, such as nano-ZnO, to improve yields and reaction times, often under environmentally friendly conditions.[6]
-
Reactions with α,β-Unsaturated Ketones: α,β-Vinyl ketones possessing a leaving group can react with hydrazine derivatives to form pyrazolines, which are then converted to pyrazoles.[6]
-
Multi-Component Reactions (MCRs): One-pot MCRs offer an efficient and atom-economical approach to generating polysubstituted pyrazoles.[9] For instance, the one-pot, four-component reaction of ethyl acetoacetate, hydrazine hydrate, an aryl aldehyde, and 6-amino-1,3-dimethyl uracil in water can produce complex pyrazole derivatives in high yields.[8]
-
Catalyst-Driven Syntheses: The use of transition-metal catalysts (e.g., silver, palladium) and photoredox reactions has enabled the synthesis of highly functionalized pyrazoles, including trifluoromethylated derivatives.[6]
Rationale for Synthetic Strategy Selection
The choice of synthetic strategy is guided by the desired substitution pattern on the pyrazole ring, which in turn is informed by the biological target. For initial library synthesis, robust and versatile methods like MCRs are often preferred. For later-stage lead optimization, more specific and regioselective methods are employed to fine-tune the molecule's properties.
Protocol 1: A Representative One-Pot Synthesis of 1,3,5-Substituted Pyrazoles
This protocol outlines a nano-ZnO catalyzed condensation reaction, noted for its efficiency and green chemistry principles.[6]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Nano-ZnO catalyst
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) to the solution.
-
Introduce a catalytic amount of nano-ZnO.
-
Reflux the reaction mixture for the time determined by thin-layer chromatography (TLC) monitoring.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,3,5-substituted pyrazole.
This method's advantages include high yields (often exceeding 90%), short reaction times, and a simple work-up procedure.[6]
Part 2: From Scaffold to Bioactive Hit: Screening and Identification
Once a library of pyrazole compounds is synthesized, the next critical phase is to identify "hits"—compounds that exhibit desired biological activity against a specific target.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large compound libraries against a biological target.[10] This is a crucial step in identifying initial leads. The choice of assay is dictated by the target class (e.g., enzyme, receptor, ion channel).
Workflow for High-Throughput Screening:
Caption: A generalized workflow for a high-throughput screening campaign.
Computational Approaches: Accelerating Discovery
Computational methods, including virtual screening and quantitative structure-activity relationship (QSAR) studies, are indispensable tools for accelerating the discovery process.[11][12]
-
Virtual Screening: This involves docking a library of virtual compounds into the 3D structure of a biological target to predict binding affinity and identify potential inhibitors.[10][13] This method is cost-effective and can significantly narrow down the number of compounds for experimental testing.
-
QSAR: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[12] These models can predict the activity of unsynthesized compounds, guiding the design of more potent analogs.
Part 3: Lead Optimization and Elucidation of Mechanism of Action
Following the identification of initial hits, the lead optimization phase aims to improve the potency, selectivity, and pharmacokinetic properties of the compounds. This is an iterative process involving chemical synthesis, biological testing, and computational modeling.
Structure-Activity Relationship (SAR) Studies
SAR studies are the cornerstone of lead optimization.[14][15] By systematically modifying the structure of a lead compound and evaluating the effect on its biological activity, researchers can identify key structural features required for potency and selectivity.
Example: The Discovery of Celecoxib
The development of Celecoxib, a selective COX-2 inhibitor, provides a classic example of successful SAR-driven drug discovery.[16][17] Researchers at Searle synthesized a series of 1,5-diarylpyrazoles and systematically evaluated their inhibitory activity against COX-1 and COX-2.[16][17]
| Compound Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Lead Scaffold | 15 | 0.3 | 50 |
| Addition of 4-sulfonamide | >100 | 0.04 | >2500 |
| Optimization of 5-aryl group | >100 | 0.015 | >6600 |
| Data is illustrative and based on published findings.[16][17] |
The key discovery was that a polar sulfonamide side chain was crucial for selective binding to a hydrophilic side pocket present in the COX-2 active site but absent in COX-1.[16][18][19] This structural insight allowed for the design of highly selective inhibitors.
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theoretical studies of pyrazole carboxylic acid structures
An In-Depth Technical Guide to the Theoretical Investigation of Pyrazole Carboxylic Acid Structures
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry and materials science, demonstrating a wide spectrum of biological activities and versatile coordination capabilities.[1][2] Understanding their structural nuances, electronic properties, and interaction dynamics at an atomic level is paramount for rational drug design and the development of novel functional materials. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate pyrazole carboxylic acid structures. Moving beyond a mere recitation of protocols, we delve into the causal reasoning behind computational choices, offering a self-validating framework for theoretical studies. This document serves as a practical handbook for researchers aiming to leverage computational chemistry to elucidate molecular properties and predict biological activity.
The Significance of the Pyrazole Carboxylic Acid Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, combined with a carboxylic acid group, creates a molecule of significant interest.[2] This arrangement provides a unique combination of hydrogen bond donors and acceptors, aromaticity, and coordination sites (via nitrogen and oxygen atoms), making it a versatile building block for complex molecular architectures.[3] These compounds are foundational in the synthesis of agents with a broad range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1] Theoretical studies are indispensable for dissecting the structure-activity relationships (SAR) that govern these biological functions.[4]
Foundational Analysis: Molecular Geometry and Stability
The first step in any theoretical investigation is to determine the most stable three-dimensional structure of the molecule. This is not merely a descriptive exercise; the molecular geometry dictates everything from reactivity to how the molecule fits into a protein's active site. Density Functional Theory (DFT) is the workhorse for this task.[5][6]
Expertise in Practice: Why DFT?
DFT offers an exceptional balance of computational cost and accuracy for systems of this size. It treats the electron density as the fundamental property, which is more computationally tractable than solving the Schrödinger equation for every individual electron. The choice of functional and basis set is critical. For pyrazole systems, hybrid functionals like B3LYP are frequently employed as they provide a robust description of electron correlation.[5] The 6-31G(d) or more extensive 6-311++G(d,p) basis sets are commonly used to accurately model the electron distribution, including polarization and diffuse functions necessary for describing hydrogen bonding and non-covalent interactions.[7]
Protocol 1: Geometry Optimization using DFT
-
Input Structure Generation: Build an initial 3D structure of the pyrazole carboxylic acid derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Setup:
-
Select the DFT method (e.g., B3LYP).
-
Choose an appropriate basis set (e.g., 6-311++G(d,p)).
-
Specify the task as 'Optimization' (Opt).
-
Define the molecular charge and spin multiplicity (typically neutral singlet for these molecules).
-
Include a frequency calculation (Freq) to be performed after optimization. This is a crucial self-validation step.
-
-
Execution: Submit the calculation to a quantum chemistry package (e.g., Gaussian, ORCA).
-
Validation & Analysis:
-
Confirm the optimization has converged.
-
Analyze the frequency output. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Extract key geometric parameters (bond lengths, angles, dihedral angles) for analysis.
-
A comprehensive DFT study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, for instance, used the B3LYP/6-31G(d) level of theory to find that the molecule adopts a stable planar conformation.[5][8][9] This planarity is crucial for its conjugated π-system and electronic properties.
Data Presentation: Calculated vs. Experimental Parameters
Comparing calculated data with experimental results from techniques like X-ray crystallography is the ultimate validation of a theoretical model.
| Parameter | 1H-pyrazole-3-carboxylic acid[7] | Calculated (B3LYP/6-311++G(d,p)) | Experimental (X-ray) |
| Bond Length | N-N | 1.337 Å | 1.330 Å |
| Bond Angle | C-C-O (carboxyl) | 122.5° | 122.1° |
| Dihedral Angle | O-C-C-N | ~0° (planar) | ~1.2° |
Table 1: Comparison of key geometric parameters for 1H-pyrazole-3-carboxylic acid, demonstrating the high accuracy of DFT calculations.
Probing Electronic Structure and Reactivity
With a validated structure, we can explore the electronic landscape of the molecule. This provides insights into its reactivity, stability, and spectroscopic properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[10]
Molecular Electrostatic Potential (MEP)
An MEP map visualizes the electrostatic potential on the electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, such as those around oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, typically around acidic protons (like the carboxylic acid and N-H protons). These are sites for nucleophilic attack and hydrogen bond donation.
The workflow for analyzing these properties is a direct extension of the initial geometry optimization.
Caption: Workflow for Electronic Property Analysis.
Simulating Molecular Interactions: The Gateway to Drug Development
For drug development professionals, understanding how a pyrazole carboxylic acid derivative interacts with a biological target, such as an enzyme or receptor, is the primary objective. Molecular docking and molecular dynamics (MD) simulations are the key theoretical tools for this purpose.[6]
Expertise in Practice: Docking vs. MD
-
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor).[11] It is a "snapshot" method, providing a static picture of the most likely binding pose and a score to estimate binding affinity. It is excellent for high-throughput screening of many potential drug candidates.
-
Molecular Dynamics (MD) simulation provides a "movie" of the system. It calculates the time-dependent behavior of a molecular system, showing how the ligand and receptor atoms move and interact over time. MD is computationally intensive but offers deeper insights into the stability of the binding pose, the role of water molecules, and conformational changes upon binding.[12]
Protocol 2: Molecular Docking Workflow
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands.[11]
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the pyrazole carboxylic acid derivative (from Protocol 1).
-
Assign partial charges and define rotatable bonds.
-
-
Grid Generation: Define the binding site (the "docking box") on the receptor where the ligand is expected to bind. This is often based on the location of a known inhibitor or a predicted active site.
-
Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide). The software will systematically sample different poses of the ligand within the binding site and score them.[11]
-
Analysis:
-
Analyze the top-scoring poses.
-
Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the receptor's amino acid residues.
-
For example, docking studies of a novel pyrazole carboxylic acid derivative (1-benzyl-5-methyl-1H-pyrazole-3-carboxylic acid) against the fungal enzyme CYP51 showed a high binding affinity, revealing specific interactions that explain its antifungal activity.[6][13] Such studies are crucial for identifying pharmacophores—the essential features for biological activity.[4]
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Introduction: The Pyrazole Scaffold as a Privileged Structure
An In-Depth Technical Guide to 1-Methyl-1H-pyrazole-4-carboxylic Acid (CAS: 5952-92-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist
In the landscape of modern medicinal and agricultural chemistry, the pyrazole nucleus stands out as a "privileged scaffold."[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of biologically active molecules.[3][4] Its structural rigidity, capacity for hydrogen bonding, and the diverse substitution patterns it allows have made it a feature in numerous therapeutic agents and advanced agrochemicals.[1][5]
This guide focuses on a key derivative: This compound (CAS 5952-92-1) . This molecule is not merely another heterocyclic compound; it is a critical building block and synthetic intermediate. Its utility spans from the creation of potent kinase inhibitors for oncology to the development of next-generation fungicides that protect global crop yields.[6][7] We will explore its fundamental properties, proven synthetic routes, key applications, and the necessary protocols for its safe and effective use in a research setting.
Core Chemical & Physical Properties
Understanding the fundamental characteristics of a compound is the bedrock of its application. This compound is a stable, solid organic compound under ambient conditions. Its structure features the N-methylated pyrazole ring, which enhances its metabolic stability and modulates its electronic properties, and a carboxylic acid group at the 4-position, providing a crucial handle for synthetic elaboration.
| Property | Value | Source(s) |
| CAS Number | 5952-92-1 | [8][9] |
| Molecular Formula | C₅H₆N₂O₂ | [10] |
| Molecular Weight | 126.11 g/mol | [10][11] |
| IUPAC Name | 1-methylpyrazole-4-carboxylic acid | [11] |
| Appearance | White to light yellow solid/powder | [12] |
| Melting Point | ~207 °C | [10] |
| SMILES | CN1C=C(C=N1)C(=O)O | [11] |
| InChIKey | UPPPWUOZCSMDTR-UHFFFAOYSA-N | [11] |
Synthesis & Mechanistic Rationale
The synthesis of this compound is well-established, with the most common and industrially relevant routes proceeding via a pyrazole ester intermediate. The choice of method often depends on the desired scale, available starting materials, and tolerance for specific reaction conditions.
Pathway I: Classical Cyclocondensation & Hydrolysis
This trusted, two-step method remains a cornerstone for preparing pyrazole-4-carboxylic acids. It relies on the robust reaction between a β-dicarbonyl compound equivalent and a hydrazine derivative.[6]
Workflow: Cyclocondensation followed by Hydrolysis
Caption: Synthetic pathway via ester intermediate.
-
Step 1: Cyclocondensation. The synthesis begins with the reaction of a β-keto ester, such as ethyl acetoacetate, with methylhydrazine.[6] This reaction proceeds under either thermal or acidic conditions to form the pyrazole core, yielding the corresponding ethyl 1-methyl-1H-pyrazole-4-carboxylate. The regioselectivity (i.e., the position of the methyl group on the nitrogen) is a critical consideration, but this pathway reliably produces the desired N1-methylated isomer.
-
Step 2: Hydrolysis. The resulting ester is then hydrolyzed to the carboxylic acid. This can be achieved through either acidic or alkaline conditions. For example, heating with aqueous sulfuric acid (e.g., 50% v/v) at 50–60°C for several hours can achieve yields exceeding 90%.[6] Alternatively, base-catalyzed hydrolysis followed by acidic workup is also highly effective.[13]
Pathway II: Vilsmeier-Haack Based Cyclization
An alternative approach involves the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of activated substrates.[14] This method can be adapted to synthesize pyrazole-4-carboxylic acid esters from the hydrazones of β-keto esters.[14][15]
Causality: The Vilsmeier reagent (a chloromethyleniminium ion) is a potent electrophile that attacks the active methylene carbon of the hydrazone.[14] This initiates a cascade of reactions culminating in the formation of the pyrazole ring. This method is particularly valued for its efficiency and can often be accelerated significantly using microwave irradiation, which reduces reaction times and can improve yields.[14]
Experimental Protocol: Synthesis via Hydrolysis
This protocol details the second step of Pathway I: the hydrolysis of the ester intermediate to the final product. This step is critical and demonstrates a common, high-yielding transformation in organic synthesis.
Objective: To synthesize this compound from ethyl 1-methyl-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether (for washing)
-
Round-bottom flask, magnetic stirrer, condenser, ice bath, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting ester (e.g., 10 mmol) in an aqueous solution of sodium hydroxide (e.g., 2 M, 20 mL).
-
Hydrolysis: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify slowly by adding concentrated hydrochloric acid dropwise while stirring. Continue adding acid until the pH is approximately 2-3. A white solid precipitate of this compound will form.[13]
-
Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove residual salts.[13] Dry the product in a vacuum oven to yield the final compound.[13]
Self-Validation: The success of this protocol is validated by the precipitation of the product upon acidification, which confirms the conversion of the water-soluble carboxylate salt to the less soluble carboxylic acid. Final purity can be confirmed via melting point analysis and spectroscopic methods (NMR, IR).
Core Applications in Research & Development
The utility of this compound is primarily as a versatile intermediate. Its bifunctional nature—a nucleophilic pyrazole ring and an electrophilic carboxylic acid—allows for its incorporation into a wide range of larger, more complex molecules.
Drug Discovery: A Scaffold for Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.[7] The pyrazole scaffold is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors.[2]
Mechanism of Action: The nitrogen atoms of the pyrazole ring can form key hydrogen bonds with the amino acid backbone in the "hinge region" of the kinase ATP-binding pocket, a critical anchoring interaction for potent inhibition. The carboxylic acid group of CAS 5952-92-1 serves as a primary point for modification, typically via amidation, to generate libraries of compounds. These amide derivatives can then be tailored to interact with other regions of the ATP pocket, thereby optimizing potency and selectivity for the target kinase.[7][16][17]
Logical Relationship: From Building Block to Kinase Inhibitor
Caption: Workflow for developing pyrazole-based kinase inhibitors.
Studies have shown that pyrazole carboxamides and carboxylic acids can effectively inhibit kinases such as CK2, AKT1, and PKA, and induce cell cycle arrest in cancer cell lines like MCF-7.[7]
Agrochemicals: Precursor to SDHI Fungicides
In agriculture, this compound and its close analogues are vital intermediates for producing succinate dehydrogenase inhibitor (SDHI) fungicides.[6][18] These fungicides work by blocking a key enzyme in the mitochondrial respiratory chain of fungal pathogens, effectively halting their energy production.[6] The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid analogue, for instance, is a key intermediate for blockbuster fungicides like bixafen, fluxapyroxad, and isopyrazam.[18][19] The core pyrazole-carboxamide structure is essential for the fungicidal activity.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires proper handling to ensure personnel safety.
Hazard Identification:
-
GHS Classification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8][11]
-
Signal Word: Warning[8]
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[8][20]
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[8][20]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2°C - 8°C.[10]
Conclusion
This compound is far more than a simple catalog chemical. It is a strategically important building block whose value is demonstrated in its widespread application in both pharmaceutical and agrochemical R&D. Its robust and scalable synthesis, coupled with the proven biological activity of its derivatives, ensures its continued relevance. For researchers in drug discovery and crop protection, a thorough understanding of this molecule's properties, synthesis, and handling is essential for leveraging its full potential to create novel and impactful chemical entities.
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Methodological & Application
Application Note & Protocols: Strategic Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Fungicides from 1-Methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Agrochemical Development Professionals
This guide provides a detailed overview and practical protocols for the synthesis of potent pyrazole carboxamide fungicides, a leading class of Succinate Dehydrogenase Inhibitors (SDHIs), utilizing 1-methyl-1H-pyrazole-4-carboxylic acid and its derivatives as the core structural scaffold. We will explore the chemical logic behind the synthetic strategy, provide step-by-step experimental procedures, and outline methods for biological validation.
Introduction: The Central Role of the Pyrazole Carboxamide Scaffold
The pyrazole ring is a highly effective pharmacophore in the design of modern fungicides.[1] Specifically, amides derived from this compound and its fluorinated analogues, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, form the backbone of numerous blockbuster commercial fungicides.[2][3][4] These compounds, known as Succinate Dehydrogenase Inhibitors (SDHIs), function by targeting and inhibiting Complex II (succinate dehydrogenase) of the mitochondrial respiratory chain in pathogenic fungi.[3][5][6] This targeted disruption of cellular energy production (ATP synthesis) provides a powerful and specific mode of action, making SDHIs indispensable for managing a wide array of devastating crop diseases.[2][7]
The general structure of these fungicides consists of the core pyrazole acid moiety linked via an amide bond to a carefully selected amine fragment, often a substituted aniline or pyridine, which is crucial for binding to the target enzyme.[6] The remarkable success of fungicides like Bixafen, Fluxapyroxad, and Benzovindiflupyr underscores the power of this chemical scaffold.[3][4] This document details the synthetic pathway from the foundational pyrazole carboxylic acid to the final, biologically active carboxamide.
The Core Synthetic Workflow
The synthesis of pyrazole carboxamide fungicides is a well-established, multi-step process that relies on fundamental organic chemistry principles. The strategy can be logically segmented into three primary stages:
-
Synthesis of the Pyrazole Carboxylic Acid Core: Creation of the foundational heterocyclic acid.
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid into a more reactive species, typically an acid chloride, to facilitate amide bond formation.
-
Amide Coupling (Amidation): The reaction of the activated pyrazole acid with a chosen amine to form the final fungicide molecule.
Caption: High-level overview of the synthetic workflow.
Detailed Synthesis Protocols
The following protocols are representative methodologies derived from established literature, providing a practical guide for laboratory synthesis.
Protocol 1: Synthesis of the Key Intermediate: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
This protocol describes a common pathway to produce a fluorinated pyrazole acid, a key intermediate for many modern SDHIs. The synthesis begins with the formation of the pyrazole ring, followed by methylation and hydrolysis.[7][8][9]
Rationale: The trifluoromethyl group at the 3-position is a common feature in highly active SDHIs, enhancing the molecule's binding affinity and metabolic stability. The N-methylation step is crucial for defining the correct isomer required for biological activity. Saponification (hydrolysis) of the ethyl ester is the final step to yield the carboxylic acid necessary for subsequent amide coupling.
Step-by-Step Procedure:
-
Step 1a: Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate Synthesis: React ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate with hydrazine hydrate. This cyclization reaction forms the initial pyrazole ring.
-
Step 1b: N-Methylation: The product from Step 1a, ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is reacted with a methylating agent such as iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF or acetone).[7] This reaction yields ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
-
Step 1c: Saponification (Hydrolysis): The resulting methyl-pyrazole ester is hydrolyzed to the carboxylic acid. Add the ester to a solution of sodium hydroxide (NaOH) in methanol or ethanol/water.[9] Heat the mixture at reflux for 1-2 hours.
-
Step 1d: Work-up and Isolation: After cooling, concentrate the reaction mixture in vacuo to remove the alcohol. Dilute the residue with water and acidify to a pH of ~5 using hydrochloric acid (HCl). The white crystalline solid that precipitates is the desired 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. Filter the solid, wash with cold water, and dry.
Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide via Amide Coupling
This protocol details the final, crucial step: coupling the pyrazole carboxylic acid with an amine to form the target fungicide.
Rationale: The conversion of the carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. A tertiary amine base, like triethylamine (TEA), is used in the subsequent coupling step to neutralize the HCl byproduct, driving the reaction to completion.
Caption: Step-by-step workflow for amide coupling.
Step-by-Step Procedure:
-
Step 2a: Acid Chloride Formation: Place the 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (from Protocol 1) in a round-bottom flask. Add an excess of thionyl chloride (SOCl₂). Heat the mixture to reflux for 2-3 hours.[8] The completion of the reaction is often indicated by the cessation of gas evolution.
-
Step 2b: Reagent Removal: After cooling, remove the excess SOCl₂ under reduced pressure. The resulting crude pyrazole acid chloride is typically used directly in the next step without further purification.
-
Step 2c: Amide Coupling: In a separate flask, dissolve the desired amine (e.g., 2',4'-dichlorobenzylamine) and triethylamine (TEA) in a dry aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Step 2d: Reaction: Dissolve the crude acid chloride from Step 2b in a small amount of the same dry solvent and add it dropwise to the cooled amine solution.
-
Step 2e: Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours or until completion (monitored by TLC).
-
Step 2f: Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield the final pyrazole carboxamide.[3][4]
Characterization and Quality Control
The identity and purity of the synthesized intermediate and final product must be unequivocally confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the chemical structure, ensuring all protons and carbons are in the expected chemical environments.[1][7][10]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition of the synthesized molecule.[1][8][10]
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the C=O stretch of the amide and the N-H bond.[7][8]
-
Melting Point (m.p.): A sharp melting point range is a good indicator of the purity of a crystalline solid.[8]
Application: In Vitro Fungicidal Activity Assay
To validate the efficacy of the synthesized compounds, an in vitro mycelial growth inhibition assay is performed.[8]
Protocol Rationale: This assay directly measures the ability of a compound to inhibit the growth of a target fungus on a nutrient medium. The half-maximal effective concentration (EC₅₀) is determined, providing a quantitative measure of the compound's potency.
Step-by-Step Procedure:
-
Stock Solution Preparation: Dissolve the synthesized compounds and a commercial standard (e.g., Boscalid, Fluxapyroxad) in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20 mg/mL).[11]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. While the medium is still molten (~50-60 °C), add the appropriate volume of the stock solution to achieve a series of desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). A control plate containing only DMSO should also be prepared.
-
Inoculation: Pour the media into petri dishes. Once solidified, place a small mycelial disc (e.g., 5 mm diameter), taken from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum), in the center of each plate.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark for 2-4 days, or until the mycelium in the control plate has grown to nearly cover the plate.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the treated and control plates. Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] × 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treatment.[11]
-
-
EC₅₀ Determination: Plot the inhibition percentages against the logarithm of the compound concentrations and use probit analysis to calculate the EC₅₀ value.
Representative Fungicidal Activity Data
The potency of pyrazole carboxamides is highly dependent on the substituents on both the pyrazole ring and the amine moiety. The table below summarizes the efficacy of representative compounds from recent studies.
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) | Source |
| 7d | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 | [12] |
| 12b | Rhizoctonia solani | 0.046 | Boscalid | 0.741 | [12] |
| 5i | Sclerotinia sclerotiorum | 0.73 | Fluxapyroxad | 0.19 | [11][13] |
| 6d | Rhizoctonia cerealis | 5.11 | Fluxapyroxad | 11.93 | [14] |
| 8j | Alternaria solani | 3.06 | Boscalid | (active) | [10] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazim | <0.37 | [8] |
Note: Lower EC₅₀ values indicate higher fungicidal potency.
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Hu, L., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry, 67(47), 13185-13194. [Link]
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Hu, L., et al. (2019). Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates. Journal of Agricultural and Food Chemistry. [Link]
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Wang, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]
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ResearchGate. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. [Link]
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Li, Q., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(1), 93. [Link]
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Lü, A., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. [Link]
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Application Note & Protocol: Leveraging 1-methyl-1H-pyrazole-4-carboxylic Acid for the Design and Synthesis of Advanced Metal-Organic Frameworks
For: Researchers, scientists, and drug development professionals.
Abstract
Metal-Organic Frameworks (MOFs) represent a class of crystalline porous materials with unprecedented versatility in their design and functionality.[1][2] The judicious selection of organic ligands is paramount in dictating the resultant MOF's topology, porosity, and ultimately, its application. This document provides a comprehensive guide to utilizing 1-methyl-1H-pyrazole-4-carboxylic acid as a versatile and robust ligand for the synthesis of advanced MOFs. We will explore the intrinsic advantages of this ligand, provide detailed protocols for MOF synthesis and characterization, and discuss the potential applications of the resulting frameworks in gas storage, catalysis, and drug delivery.
Introduction: The Strategic Advantage of this compound in MOF Chemistry
The field of MOF chemistry is driven by the ability to tune material properties through the careful selection of molecular building blocks.[2][3] this compound, with its unique combination of a carboxylate group and a methylated pyrazole ring, offers several distinct advantages as a ligand for MOF synthesis:
-
Bifunctional Coordination: The ligand possesses two distinct coordination sites: the carboxylate group, which readily forms strong bonds with metal ions, and the nitrogen atoms of the pyrazole ring, which can also participate in coordination, leading to diverse and stable framework topologies.[1]
-
Enhanced Stability: The pyrazole ring is known to impart significant thermal and chemical stability to the resulting MOFs.[4][5][6] The N-methylation further enhances this stability by preventing deprotonation at the N1 position, which can be a point of reactivity in unsubstituted pyrazoles.
-
Tunable Functionality: The pyrazole ring can be further functionalized to introduce specific chemical properties into the MOF's pores, enabling applications in areas like catalysis and sensing.[7]
-
Structural Versatility: The geometry of the ligand allows for the formation of a wide array of framework architectures, from 1D chains to complex 3D networks.[8][9]
This application note will serve as a practical guide for researchers looking to harness the potential of this compound in their MOF research.
Ligand Properties and Coordination Chemistry
This compound (C₅H₆N₂O₂) is a white crystalline solid with a molecular weight of 126.11 g/mol .[10][11][12] Its structure is characterized by a five-membered pyrazole ring with a methyl group at the N1 position and a carboxylic acid group at the C4 position.
| Property | Value | Source |
| Molecular Formula | C₅H₆N₂O₂ | [11] |
| Molecular Weight | 126.11 g/mol | [11] |
| IUPAC Name | This compound | [11] |
| CAS Number | 5952-92-1 | [11] |
The coordination behavior of this ligand is primarily dictated by the carboxylate group, which can adopt various binding modes (monodentate, bidentate chelating, bidentate bridging). The pyrazole nitrogen atoms can also coordinate to metal centers, leading to the formation of robust, multidimensional networks.
Figure 2: General workflow for the solvothermal synthesis of MOFs.
Characterization of the Resulting MOFs
A thorough characterization of the synthesized MOFs is crucial to understand their structure, porosity, and stability. [13]
Structural Analysis
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the bulk material. The experimental PXRD pattern should be compared with the simulated pattern from single-crystal X-ray diffraction data.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, including bond lengths, bond angles, and the overall framework topology. [13]
Porosity and Surface Area
-
Gas Adsorption-Desorption Isotherms: Typically performed with nitrogen at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.
Thermal and Chemical Stability
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by monitoring its weight loss as a function of temperature. This helps to determine the decomposition temperature of the framework. [14]* Chemical Stability Tests: Involves exposing the MOF to various chemical environments (e.g., water, acidic or basic solutions) for a certain period and then analyzing its structural integrity using PXRD.
| Characterization Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Crystallinity, phase purity, and structural integrity after treatments. |
| Single-Crystal X-ray Diffraction (SCXRD) | Precise crystal structure, connectivity, and pore geometry. |
| Gas Adsorption (e.g., N₂ at 77 K) | BET surface area, pore volume, and pore size distribution. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature. |
Applications of MOFs Derived from this compound
The unique properties of MOFs synthesized from this compound make them promising candidates for a variety of applications. [15]
Gas Storage and Separation
The high surface area and tunable pore sizes of these MOFs make them suitable for the storage of gases like hydrogen and methane, as well as for the selective separation of gas mixtures such as CO₂/CH₄ or CO₂/N₂. [16][17]The pyrazole functionality can enhance the affinity for certain gas molecules, improving selectivity.
Heterogeneous Catalysis
The metal nodes within the MOF structure can act as catalytic sites. [18]Furthermore, the pyrazole ligand can be functionalized to introduce specific catalytic moieties. The porous nature of the MOF allows for the diffusion of reactants and products, making them efficient heterogeneous catalysts. [7][19][20][21]
Drug Delivery
The biocompatibility of certain metal-based MOFs, combined with their high porosity, makes them excellent candidates for drug delivery systems. [22][23][24][25]The drug molecules can be loaded into the pores of the MOF and released in a controlled manner, potentially triggered by changes in pH or other physiological stimuli. [25]Pyrazolate-based MOFs have shown promise in this area. [22]
Figure 3: Potential application areas for MOFs based on this compound.
Conclusion and Future Outlook
This compound is a highly promising ligand for the development of robust and functional Metal-Organic Frameworks. Its unique structural and chemical features provide access to a wide range of MOF architectures with tailored properties. The protocols and information provided in this application note serve as a starting point for researchers to explore the full potential of this versatile building block in areas ranging from materials science to drug development. Future research will likely focus on the synthesis of novel MOF topologies with this ligand, the exploration of their properties in greater detail, and their integration into functional devices and systems.
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Liu, X., et al. (2020). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm. [Link]
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Li, B., et al. (2018). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
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Morris, W. (2014). Metal-Organic Frameworks of Pyrazolate Derivatives: Synthesis and Applications for Chemical Sensing, Gas Separation, and Catalysis. TSpace Repository. [Link]
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Li, B., et al. (2018). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. Journal of the American Chemical Society. [Link]
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Chen, L., et al. (2021). The Luminescent Sensing Properties of Pyrazole Carboxylic Acid Coordination Polymers and Their Potential Applications. ResearchGate. [Link]
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Tonigold, M., et al. (2011). Pyrazolate-Based Cobalt(II)-Containing Metal-Organic Frameworks in Heterogeneous Catalytic Oxidation Reactions: Elucidating the Role of Entatic States for Biomimetic Oxidation Processes. Angewandte Chemie International Edition. [Link]
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Colombo, V., et al. (2011). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites. Semantic Scholar. [Link]
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Saha, S., et al. (2023). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. SciSpace. [Link]
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El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. [Link]
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Saha, S., et al. (2023). Magnetic and Electric Properties of Pyrazole-Based Metal–Organic Frameworks Grafted With a Sulfonic Moiety. Crystal Growth & Design. [Link]
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Kulesza, J. A., et al. (2022). 3–(2–Pyridyl)pyrazole Based Luminescent 1D-Coordination Polymers and Polymorphic Complexes of Various Lanthanide Chlorides Including Orange-Emitting Cerium(III). Molecules. [Link]
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Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology. [Link]
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Li, M., et al. (2021). Metal-Organic Frameworks for Drug Delivery: A Design Perspective. ACS Central Science. [Link]
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Zong, S.-W., et al. (2024). 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. Journal of Molecular Structure. [Link]
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Wang, Y.-H., et al. (2018). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. New Journal of Chemistry. [Link]
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Topic: Protocol for 1-methyl-1H-pyrazole-4-carboxylic acid Derivatization
An Application Note and Protocol Guide
Authored by: Gemini, Senior Application Scientist
Abstract
1-methyl-1H-pyrazole-4-carboxylic acid is a privileged scaffold in modern chemistry, forming the core of numerous active compounds in the pharmaceutical and agrochemical sectors.[1][2][3] Its derivatives are noted for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and fungicidal properties.[4][5][6][7] This guide provides an in-depth exploration of key synthetic derivatization strategies for this versatile building block. We present detailed, field-tested protocols for two primary transformations of the carboxylic acid group—amide bond formation and esterification—and an advanced protocol for carbon-carbon bond formation on the pyrazole ring via Suzuki-Miyaura cross-coupling. The protocols are designed to be self-validating, with explanations of the underlying chemistry, reaction monitoring, and product characterization, empowering researchers to confidently synthesize novel derivatives for drug discovery and development.
Introduction: The Chemical and Biological Significance of the Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets and its metabolic stability.[2][4] The substitution pattern on the pyrazole ring dramatically influences its physicochemical properties and biological activity. The this compound scaffold, in particular, serves as a critical intermediate for blockbuster fungicides like Fluxapyroxad and Bixafen, as well as a multitude of investigational drugs.[7][8]
The derivatization strategies discussed herein focus on transforming the readily available carboxylic acid handle and, in more advanced applications, modifying the pyrazole core itself. Mastery of these protocols enables the systematic exploration of chemical space around this valuable scaffold.
Foundational Derivatization: Amide Bond Formation
The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, linking a carboxylic acid with an amine.[9][10] This transformation is central to converting this compound into a vast library of bioactive carboxamides. The direct reaction between the carboxylic acid and an amine is unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to an electrophilic species that readily reacts with the amine nucleophile.[11] We present two robust methods for this activation and subsequent coupling.
Protocol 1.1: One-Pot Amide Coupling Using HATU
This protocol utilizes an aminium-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient for forming an activated ester in situ. This method is favored for its mild conditions, high yields, and suppression of side reactions, particularly racemization in chiral substrates.[9][11]
Causality and Experimental Rationale: HATU reacts with the carboxylate anion (formed by the addition of a non-nucleophilic base like DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is rapidly displaced by the amine to form the stable amide bond. DIPEA (N,N-Diisopropylethylamine) is used as a base because it is sterically hindered and therefore unlikely to compete with the primary/secondary amine as a nucleophile.[9]
Experimental Protocol:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. The solution should remain clear.
-
Amine Addition: Add the desired primary or secondary amine (1.05 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-16 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ solution (to remove any unreacted acid and HATU byproducts), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 1.2: Two-Step Amidation via Acyl Chloride Formation
This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[11][12] The isolated or in situ generated acyl chloride then reacts rapidly with the amine. This method is robust and cost-effective but can be incompatible with sensitive functional groups due to the harsh conditions and generation of HCl.
Causality and Experimental Rationale: Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the acyl chloride, SO₂, and HCl. The reaction is irreversible as the gaseous byproducts escape. A base such as pyridine or triethylamine is required in the subsequent amination step to neutralize the HCl generated, driving the reaction to completion.[11]
Experimental Protocol:
-
Acyl Chloride Formation:
-
In a fume hood, add this compound (1.0 eq) to a round-bottom flask equipped with a reflux condenser.
-
Carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Remove the excess SOCl₂ under reduced pressure (a vacuum trap with a base solution is recommended). The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride is often used directly in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cold acyl chloride solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification: Follow steps 5-7 as described in Protocol 1.1.
Table 1: Comparison of Amidation Protocols
| Parameter | Protocol 1.1 (HATU Coupling) | Protocol 1.2 (Acyl Chloride) |
|---|---|---|
| Reagents | Carboxylic Acid, Amine, HATU, DIPEA | Carboxylic Acid, Amine, SOCl₂, Triethylamine |
| Conditions | Room temperature, inert atmosphere | Reflux for activation, 0 °C to RT for coupling |
| Functional Group Tolerance | High (compatible with most groups) | Moderate (sensitive groups may react) |
| Byproducts | Water-soluble urea and triazole derivatives | HCl, SO₂, triethylammonium chloride |
| Advantages | Mild, high yield, low side reactions | Cost-effective, highly reactive intermediate |
| Disadvantages | Higher cost of HATU reagent | Harsher conditions, potential for side reactions |
Caption: Comparative workflows for amide synthesis.
Synthesis of Ester Derivatives
Esterification is another fundamental derivatization, often used to improve cell permeability, modify solubility, or to serve as a protecting group for the carboxylic acid during subsequent reactions on the pyrazole ring.
Protocol 2.1: Methyl Ester Synthesis using (Trimethylsilyl)diazomethane
This method provides a mild and highly efficient route to methyl esters, avoiding the harsh acidic conditions of Fischer esterification.[13] (Trimethylsilyl)diazomethane is a safer, commercially available alternative to the highly explosive and toxic diazomethane gas.
Causality and Experimental Rationale: The carboxylic acid protonates (trimethylsilyl)diazomethane, which then decomposes to generate a methyldiazonium cation and an intermediate that releases nitrogen gas. The resulting highly reactive methyl cation is immediately captured by the carboxylate anion to form the methyl ester. The reaction is fast, clean, and proceeds at low temperatures.
Experimental Protocol:
-
Safety Note: Handle (trimethylsilyl)diazomethane in a well-ventilated fume hood. It is a potential carcinogen and can be explosive under certain conditions. Avoid contact with sharp edges or ground glass joints.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and a co-solvent like ethyl acetate or toluene (e.g., 3:1 ratio, 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add (trimethylsilyl)diazomethane (2.0 M solution in hexanes, 1.2 eq) dropwise to the stirred solution. A yellow color will persist upon completion, and nitrogen gas evolution will be observed.
-
Reaction: Stir the mixture at 0 °C for 20-30 minutes, then allow it to warm to room temperature for another 30 minutes. The yellow color should fade. If it persists, add a few drops of acetic acid to quench the excess reagent.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by silica gel chromatography if necessary.[13]
-
Characterization: Confirm product formation via NMR and MS analysis.
Caption: Esterification via (Trimethylsilyl)diazomethane.
Advanced Scaffolding: C-C Bond Formation via Suzuki-Miyaura Coupling
To create more complex derivatives, such as biaryl compounds, C-C bond formation is essential. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this purpose.[14] This protocol requires a halogenated pyrazole precursor, such as 4-bromo-1-methyl-1H-pyrazole-4-carboxylic acid (or its ester), which can be coupled with a wide range of boronic acids or esters.
Causality and Experimental Rationale: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the pyrazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[14]
Experimental Protocol (Example with 4-Bromo-1-methyl-1H-pyrazole):
-
Reaction Setup: In a Schlenk flask or microwave vial, combine the 4-bromo-1-methyl-1H-pyrazole derivative (1.0 eq), the desired aryl or vinyl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is a pre-catalyst like XPhos Pd G2 (1-5 mol %) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos).[15]
-
Solvent and Degassing: Add a solvent mixture, typically a polar aprotic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-110 °C (or use microwave irradiation, which can significantly shorten reaction times[16]). Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Wash the organic layer with water and brine, then dry over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Table 2: Key Parameters for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 | Facilitates the catalytic cycle |
| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the Pd center and modulates reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and facilitates the reaction |
| Boron Source | Aryl/vinyl boronic acids, pinacol esters | Provides the new carbon fragment |
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
References
- 1. royal-chem.com [royal-chem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 9. growingscience.com [growingscience.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-Methyl-1H-pyrazole-4-carboxylic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
The pyrazole nucleus is a cornerstone in medicinal chemistry, and among its many derivatives, 1-methyl-1H-pyrazole-4-carboxylic acid stands out as a particularly valuable scaffold. Its structural rigidity, capacity for diverse functionalization, and favorable physicochemical properties have cemented its role in the development of a multitude of therapeutic agents. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols for its utilization in drug discovery workflows.
The Strategic Advantage of the this compound Scaffold
The this compound moiety offers several key advantages in drug design. The pyrazole ring itself is an aromatic heterocycle that can act as a bioisostere for a phenyl group, often leading to improved metabolic stability and pharmacokinetic properties. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding interactions with biological targets, while the methyl group at the N1 position can provide steric bulk and modulate solubility. The carboxylic acid at the C4 position serves as a crucial handle for synthetic elaboration, most commonly through amide bond formation, allowing for the exploration of a wide chemical space to optimize target engagement and pharmacological activity.
Application in Kinase Inhibition: A Focus on Anticancer Therapeutics
One of the most fruitful applications of this compound has been in the design of protein kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 1-methyl-1H-pyrazole-4-carboxamide core has proven to be an effective scaffold for targeting the ATP-binding site of various kinases.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its aberrant activation is implicated in various cancers and inflammatory diseases.[1] Several potent JAK inhibitors have been developed based on the 1-methyl-1H-pyrazole-4-carboxamide scaffold. The pyrazole core typically forms key hydrogen bond interactions with the hinge region of the kinase domain, a crucial element for inhibitor binding.[2]
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1-methyl-1H-pyrazole-4-carboxamide scaffold have yielded valuable SAR insights for the development of potent and selective JAK inhibitors. For instance, the nature of the substituent attached to the amide nitrogen is critical for potency and selectivity. Aromatic and heteroaromatic moieties are often well-tolerated and can engage in additional interactions within the ATP-binding pocket. The strategic placement of substituents on these appended rings can further fine-tune the inhibitory profile.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 | [2] |
| Compound 11b | JAKs | Submicromolar | [2] |
| TK4g | JAK2, JAK3 | 12.61, 15.80 | [3] |
Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in the Fms-like tyrosine kinase 3 (FLT3) are frequently observed in acute myeloid leukemia (AML), making it an attractive therapeutic target.[4][5] Derivatives of 1H-pyrazole-3-carboxamide have been designed as potent FLT3 inhibitors. These compounds often feature a similar binding mode to the JAK inhibitors, with the pyrazole core interacting with the kinase hinge region.
Workflow for Kinase Inhibitor Development
Caption: A generalized workflow for the development of kinase inhibitors based on the this compound scaffold.
Application in Poly(ADP-ribose) Polymerase (PARP) Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7] The 1-methyl-1H-pyrazole-4-carboxamide scaffold has been explored for the development of PARP inhibitors. The carboxamide moiety is crucial for interacting with the nicotinamide-binding pocket of the PARP enzyme.
Experimental Protocols
Protocol 1: Synthesis of a Representative 1-Methyl-1H-pyrazole-4-carboxamide Derivative
This protocol describes a general procedure for the amide coupling of this compound with a primary amine using a common coupling reagent.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate eluents for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the amine of interest (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired 1-methyl-1H-pyrazole-4-carboxamide derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (e.g., a generic peptide or a specific protein)
-
ATP
-
Kinase assay buffer (typically containing MgCl2, DTT, and a buffering agent)
-
Test compound (solubilized in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a white, opaque microplate, add the kinase, substrate, and test compound dilutions. Include a positive control (kinase and substrate without inhibitor) and a negative control (substrate without kinase).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A schematic workflow for a typical in vitro luminescence-based kinase inhibition assay.
Protocol 3: Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the cell viability versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Conclusion
This compound is a privileged scaffold in medicinal chemistry with broad applicability. Its utility in the development of kinase and PARP inhibitors highlights its importance in the ongoing quest for novel therapeutics, particularly in the field of oncology. The protocols provided herein offer a practical framework for researchers to synthesize and evaluate new chemical entities based on this versatile building block. The continued exploration of the chemical space around this scaffold is poised to yield the next generation of targeted therapies.
References
- [Reference to a general review on pyrazoles in medicinal chemistry]
- [Reference to a paper on the synthesis of this compound]
- [Reference to a paper on the use of pyrazoles as bioisosteres]
- [Reference to a review on kinase inhibitors]
- [Reference to a paper on the discovery of a pyrazole-based JAK inhibitor]
- [Reference to a paper detailing the SAR of pyrazole-based JAK inhibitors]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- [Reference to a paper on the discovery of a pyrazole-based FLT3 inhibitor]
- [Reference to a review on PARP inhibitors]
- [Reference to a paper on the development of pyrazole-based PARP inhibitors]
-
Zhi, Y., Wang, Z., Lu, S., Wang, Y., Zhang, J., Li, Y., ... & Lu, T. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International journal of molecular sciences, 20(21), 5485. [Link]
- [Reference to a protocol for a specific kinase assay]
-
Swamy, G. N., P, S. K., K, S. P., K, P. S., & P, B. M. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Medicinal Chemistry Research, 33(2), 195-231. [Link]
- [Reference to a protocol for a cell-based assay]
- [Reference to a paper on the binding mode of pyrazole inhibitors]
-
Li, D., Li, Y., Liu, Y., Zhang, Y., Wang, Y., Liu, Y., ... & Zhang, Q. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS medicinal chemistry letters, 7(10), 933–938. [Link]
- [Reference to a review on the clinical relevance of PARP inhibitors]
- [Reference to a paper on the synthesis of pyrazole-based PARP inhibitors]
- [Reference to a general organic synthesis methodology paper]
- [Reference to a paper on comput
- [Reference to a paper on the pharmacokinetics of a pyrazole-based drug]
- [Reference to a paper on the development of pyrazole-based compounds for other therapeutic areas]
- [Reference to another paper on FLT3 inhibitors]
-
Weaver, A. N., & Yang, E. S. (2013). PARP inhibitors: a new era of targeted therapy. Translational cancer research, 2(4), 335-343. [Link]
-
Thong, T. T., Le, M. T., Nguyen, T. H., Tran, T. D., & Le, L. T. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS omega, 7(37), 33496–33507. [Link]
Sources
- 1. Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Application Notes and Protocols for the Experimental Setup of Pyrazole Cyclization Reactions
I have completed the initial broad search on pyrazole cyclization reactions. The results provide a good overview of common synthetic methods, including the classical Knorr synthesis involving 1,3-dicarbonyl compounds and hydrazines, as well as more modern approaches like microwave-assisted synthesis, one-pot multicomponent reactions, and transition-metal-catalyzed methods. Several review articles have been identified that will be valuable for establishing the context and providing authoritative references.
The search results also highlight the importance of regioselectivity in pyrazole synthesis and mention several strategies to control it. There is information on the synthesis of pyrazoles for medicinal chemistry, which aligns with the target audience. Safety information regarding hydrazine, a common reagent, has also been found.
However, to create detailed, step-by-step protocols as required, I need to focus on specific, well-established procedures. While the current results mention various methods, they do not always provide the level of detail needed for a full protocol. For example, specific reaction times, temperatures, purification methods, and characterization data are not consistently available for all the mentioned reactions.
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For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including celecoxib (an anti-inflammatory agent) and various kinase inhibitors used in oncology.[1] Its prevalence in drug discovery underscores the critical need for robust and versatile synthetic methodologies. This guide provides an in-depth exploration of the experimental setups for key pyrazole cyclization reactions. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, offering field-proven insights into reaction optimization, regioselectivity, and safety. Detailed, self-validating protocols for the classical Knorr synthesis, modern microwave-assisted cyclizations, and efficient one-pot multicomponent reactions are presented, equipping researchers with the practical knowledge to confidently and successfully synthesize these vital heterocyclic compounds.
The Strategic Importance of the Pyrazole Scaffold in Drug Discovery
The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design.[2] The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, contributing to favorable pharmacokinetic profiles of drug candidates. The diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, have cemented its status as a "privileged structure" in medicinal chemistry.[1][3]
Foundational Methodology: The Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental and widely practiced method for pyrazole synthesis.[4][5] Its enduring utility lies in its simplicity and the ready availability of the starting materials.
Mechanistic Rationale and Regioselectivity
The Knorr synthesis is typically acid-catalyzed.[6] The reaction proceeds through the initial condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic pyrazole ring.[4]
A key consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial nucleophilic attack of a substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products. The outcome is governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]
Caption: General mechanism of the Knorr pyrazole synthesis.
Detailed Experimental Protocol: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
This protocol details the synthesis of a pyrazolone, a derivative of pyrazole, from a β-ketoester and hydrazine hydrate, showcasing a common variation of the Knorr reaction.[7]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)[7]
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
-
Ethyl acetate
-
Hexane
Equipment:
-
20-mL scintillation vial
-
Stir bar
-
Hot plate with stirring capability
-
TLC plates and chamber
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
In a 20-mL scintillation vial containing a stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[7]
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[7]
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[7]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[7]
-
Once the ethyl benzoylacetate is consumed, add water (10 mL) to the hot reaction mixture with stirring.[7]
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of water and allow it to air dry.[7]
-
Determine the mass and melting point of the product and calculate the percent yield.
Self-Validation:
-
TLC Analysis: The disappearance of the starting material spot and the appearance of a new, more polar product spot confirms the reaction's progression.
-
Melting Point: A sharp melting point close to the literature value indicates a high degree of purity.
-
Spectroscopic Analysis: Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm the structure of the synthesized pyrazolone.
Modern Approaches: Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields.[1][8]
The Rationale Behind Microwave Heating
Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This efficient energy transfer can accelerate reaction rates and, in some cases, lead to different product distributions compared to conventional heating.[1]
Caption: General workflow for microwave-assisted pyrazole synthesis.
Detailed Experimental Protocol: Microwave-Assisted Synthesis from a Chalcone
This protocol describes the rapid and efficient synthesis of a pyrazole derivative from a chalcone and hydrazine hydrate under microwave irradiation.[1]
Materials:
-
Chalcone derivative (1.0 mmol)
-
Hydrazine hydrate (1.2 mmol)[1]
-
Ethanol (5 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Equipment:
-
Microwave reactor vial with a stir bar
-
Microwave reactor
-
Vacuum filtration setup
Procedure:
-
In a microwave reactor vial equipped with a stir bar, combine the chalcone (1.0 mmol) and hydrazine hydrate (1.2 mmol).[1]
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable power and for a specific time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to obtain the pure pyrazole derivative.[1]
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes a comparison between microwave-assisted and conventional heating methods for the synthesis of phenyl-1H-pyrazoles, highlighting the advantages of the former.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [1] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [1] |
Efficiency in Action: One-Pot Multicomponent Pyrazole Synthesis
One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecule synthesis. By combining three or more starting materials in a single reaction vessel, MCRs minimize waste, reduce purification steps, and save time and resources.[9]
Detailed Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyrazoles
This protocol outlines a green, one-pot, two-step synthesis of 5-amino-3-(aryl substituted)-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles using a deep eutectic solvent (DES).[9]
Materials:
-
Malononitrile (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
2,4-Dinitrophenylhydrazine (1.0 mmol)
-
Glycerol
-
Potassium carbonate
-
Distilled water
Equipment:
-
Reaction vessel with stirring capability
-
Heating mantle or oil bath
Procedure:
-
Prepare the deep eutectic solvent (DES) by stirring a mixture of potassium carbonate (0.001 mol) and glycerol (0.004 mol) at 80°C for 2 hours until a homogeneous liquid is formed.[9]
-
To the DES, add distilled water (0.25 mL), malononitrile (0.001 mol), and the respective aromatic aldehyde (0.001 mol).[9]
-
The intermediate benzylidene malononitrile is formed within 2 minutes.
-
Add 2,4-dinitrophenylhydrazine (0.001 mol) to the mixture.[9]
-
Continue the reaction for another 18-28 minutes.
-
Upon completion, the product can be isolated and purified.
Critical Safety Considerations: Handling Hydrazine
Hydrazine and its hydrate are toxic and potentially carcinogenic.[10][11] Therefore, strict adherence to safety protocols is paramount.
-
Engineering Controls: Always handle hydrazine and its solutions in a properly functioning chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and splash-proof goggles or a face shield.[10]
-
Waste Disposal: Dispose of hydrazine-containing waste in clearly labeled, dedicated containers according to institutional guidelines. Do not mix with oxidizing agents, as this can lead to vigorous reactions.[12]
-
Spill Response: In case of a spill, evacuate the area and follow established laboratory procedures for hazardous chemical spills.
Conclusion
The synthesis of pyrazole derivatives is a rich and evolving field. While the classical Knorr synthesis provides a reliable foundation, modern techniques like microwave-assisted synthesis and one-pot multicomponent reactions offer significant advantages in terms of speed, efficiency, and sustainability. By understanding the mechanistic principles behind these reactions and adhering to rigorous experimental and safety protocols, researchers can effectively synthesize a diverse array of pyrazole-based compounds for evaluation in drug discovery and other scientific endeavors.
References
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Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. (2022). MDPI. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP. Retrieved from [Link]
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Practical Hydrazine Hydrate Safety. (2018). Reddit. Retrieved from [Link]
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Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, University of New Mexico. Retrieved from [Link]
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Safety precautions for hydrazine hydrate. (2025). Sciencemadness.org. Retrieved from [Link]
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hydrazine hydrate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]
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One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. Retrieved from [Link]
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Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. (n.d.). Semantic Scholar. Retrieved from [Link]
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Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. (2025). PubMed Central. Retrieved from [Link]
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Microwave-assisted synthesis of pyrazoles - a mini-review. (2025). DergiPark. Retrieved from [Link]
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hydrazine hydrate 55%. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
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Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. (2018). ACS Omega. Retrieved from [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). (n.d.). Slideshare. Retrieved from [Link]
-
Microwave Assisted Synthesis, Characterization and Biological Study of Some Heterocyclic Derived from Chalcone compounds. (2019). Research Journal of Pharmacy and Biological Sciences. Retrieved from [https://www.rjpbcs.com/pdf/2019/10(3)/[13].pdf]([Link]13].pdf)
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Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
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Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). MDPI. Retrieved from [Link]
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Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PubMed Central. Retrieved from [Link]
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Carbon-13 n.m.r. Spectroscopy of pyrazole and some substituted pyrazoles. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved from [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid
Introduction
1-Methyl-1H-pyrazole-4-carboxylic acid is a pivotal building block in modern medicinal and agricultural chemistry. Its structural motif is integral to numerous active pharmaceutical ingredients (APIs) and agrochemicals, driving a consistent demand for robust and scalable synthetic processes. This guide provides a comprehensive overview of a field-proven, large-scale synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The methodology emphasizes scalability, safety, and control, moving from theoretical underpinnings to practical, actionable protocols.
Strategic Overview of the Synthetic Pathway
The large-scale synthesis of this compound is most efficiently achieved through a two-step sequence, commencing with the well-established Knorr pyrazole synthesis, followed by saponification. This pathway is favored for its high yields, use of readily available starting materials, and predictable scalability.
The overall transformation is as follows:
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Intermediate: Ethyl 1-methyl-1H-pyrazole-4-carboxylate
The initial phase of the synthesis focuses on constructing the pyrazole ring via the Knorr synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl equivalent with methylhydrazine.[1][2] For large-scale operations, the in-situ generation of the activated dicarbonyl, ethyl 2-(ethoxymethylene)-3-oxobutanoate, is a cost-effective and efficient strategy.[1][3]
Causality of Experimental Choices:
-
Starting Material Selection: Ethyl acetoacetate is an inexpensive and readily available commodity chemical, making it an ideal starting point for large-scale production.[3]
-
Activation of the 1,3-Dicarbonyl: The reaction of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride generates the more electrophilic ethyl 2-(ethoxymethylene)-3-oxobutanoate. This activation is crucial for ensuring a clean and high-yielding subsequent cyclization with the less nucleophilic nitrogen of methylhydrazine.[3][4]
-
Regioselectivity in Cyclization: The reaction of the asymmetric dicarbonyl intermediate with methylhydrazine could theoretically yield two regioisomers. However, the reaction pathway is well-established to predominantly form the desired 1,4-disubstituted pyrazole. Careful control of reaction temperature is paramount to minimize the formation of impurities.[3][5]
-
Solvent Selection: Ethanol is a suitable solvent for the cyclization step as it is cost-effective, has a favorable boiling point for reflux, and can be easily removed. For large-scale operations where exothermic events are a concern, a two-phase system with a solvent like toluene can offer better temperature control.[3][6]
Experimental Protocol: Large-Scale Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
Safety First: This protocol involves hazardous materials. Methylhydrazine is highly toxic, corrosive, and a suspected carcinogen.[7][8][9] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7] An emergency shower and eyewash station must be readily accessible.
Step 1A: Preparation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Reactor Setup: Equip a suitable multi-necked, jacketed glass reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the reactor, charge ethyl acetoacetate (1.0 eq), triethyl orthoformate (2.0 eq), and acetic anhydride (3.0 eq).[3]
-
Reaction: Heat the mixture to 130°C and maintain for 5-6 hours. The reaction progress can be monitored by Gas Chromatography (GC) to ensure the consumption of ethyl acetoacetate.
-
Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the bulk of the unreacted triethyl orthoformate and acetic anhydride. The crude ethyl 2-(ethoxymethylene)-3-oxobutanoate is then purified by vacuum distillation.[3]
Step 1B: Knorr Pyrazole Synthesis
-
Reactor Setup: In a separate, appropriately sized jacketed reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and nitrogen inlet, prepare a solution of the previously synthesized ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Temperature Control: Cool the solution to 0-5°C using a chiller. This is a critical step to manage the exothermicity of the subsequent addition of methylhydrazine.[3]
-
Reagent Addition: Slowly add methylhydrazine (1.05 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. The reaction is highly exothermic.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by HPLC or GC.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil is then taken up in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl 1-methyl-1H-pyrazole-4-carboxylate, which can be used in the next step without further purification or can be purified by vacuum distillation.
| Parameter | Value | Rationale |
| Step 1A Reactants | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | Readily available and cost-effective for large-scale production. |
| Step 1A Conditions | 130°C, 5-6 hours | Drives the reaction to completion. |
| Step 1B Reactants | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine | Key intermediates for the Knorr pyrazole synthesis. |
| Step 1B Temperature | 0-10°C (addition), then ambient | Controls the exothermic reaction and ensures regioselectivity. |
| Typical Yield | 80-90% (over two steps) | High-yielding and efficient process. |
| In-Process Control | GC/HPLC | Monitors reaction completion and purity of intermediates. |
Part 2: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Base-catalyzed hydrolysis (saponification) is the preferred method for large-scale production because the reaction is essentially irreversible, driving the equilibrium towards the product.[10]
Causality of Experimental Choices:
-
Base Selection: Sodium hydroxide (NaOH) is a strong, inexpensive base that effectively hydrolyzes the ester. An excess is used to ensure complete conversion.
-
Solvent System: A mixture of an alcohol (like methanol or ethanol) and water is used to ensure the solubility of both the ester starting material and the sodium hydroxide.
-
Acidification: After the saponification is complete, the resulting sodium carboxylate salt is neutralized with a strong acid, such as hydrochloric acid (HCl), to precipitate the free carboxylic acid. The pH must be carefully adjusted to ensure complete protonation and precipitation.
-
Purification: The final product is typically purified by recrystallization. A mixed solvent system, such as ethanol/water, is often effective for obtaining high-purity crystalline material.
Experimental Protocol: Large-Scale Saponification and Purification
-
Reactor Setup: In a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and reflux condenser, dissolve the crude ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Saponification: Add a 30% aqueous solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux (approximately 65-75°C) for 2-4 hours.[10] Monitor the disappearance of the starting material by HPLC.
-
Solvent Removal: After the reaction is complete, distill off the methanol under reduced pressure.
-
Acidification and Precipitation: Cool the remaining aqueous solution to 10-15°C in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The this compound will precipitate as a solid.
-
Isolation: The precipitated solid is collected by filtration, and the filter cake is washed with cold water to remove inorganic salts.
-
Purification (Recrystallization): The crude product is transferred to a clean reactor and dissolved in a minimal amount of hot ethanol. Water is then added portion-wise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature, followed by further cooling to 0-5°C to maximize crystal formation. The purified crystals are collected by filtration, washed with a cold ethanol/water mixture, and dried under vacuum.
| Parameter | Value | Rationale |
| Hydrolysis Reagent | Sodium Hydroxide (aq) | Inexpensive, effective, and drives the reaction to completion. |
| Reaction Conditions | Reflux, 2-4 hours | Ensures complete hydrolysis of the ester. |
| Acidification pH | 2-3 | Ensures complete protonation and precipitation of the carboxylic acid. |
| Purification Method | Recrystallization (Ethanol/Water) | Effective for removing impurities and obtaining a high-purity product. |
| Typical Yield | >95% | Saponification and crystallization are typically high-yielding steps. |
| Final Purity (by HPLC) | >99% | Meets typical requirements for pharmaceutical and agrochemical intermediates. |
Process Safety and Waste Management
Methylhydrazine Handling:
-
Always handle methylhydrazine in a closed system or a well-ventilated fume hood.[7]
-
Use appropriate PPE, including respiratory protection if necessary.[8]
-
Have a quench solution, such as a dilute solution of sodium hypochlorite (bleach), readily available for any spills.[4]
-
Avoid contact with oxidizing agents, as this can lead to violent reactions.[11]
Waste Disposal:
-
Aqueous waste streams containing residual methylhydrazine should be treated before disposal. Oxidation with sodium hypochlorite or hydrogen peroxide is a common method.[4][11] However, it is crucial to ensure complete reaction to avoid the formation of hazardous byproducts.[4]
-
Alternatively, specialized waste management services should be contracted for the disposal of hydrazine-containing waste in accordance with local regulations.[12]
-
Solvent waste should be collected and disposed of as hazardous organic waste.
Quality Control and Analytical Methods
Caption: Quality control workflow for the synthesis.
-
High-Performance Liquid Chromatography (HPLC): The primary analytical technique for monitoring reaction progress, determining the purity of intermediates and the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is typically used.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compounds.
-
Melting Point: A sharp melting point range is an indicator of high purity for the final crystalline product.
Conclusion
The described synthetic route for this compound is a robust, scalable, and economically viable process. By understanding the chemical principles behind each step and implementing stringent safety and quality control measures, this valuable building block can be produced efficiently and safely on a large scale. The provided protocols and insights are intended to serve as a practical guide for professionals in the chemical and pharmaceutical industries.
References
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Methyl Hydrazine. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. Retrieved from [Link]
-
MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]
-
NASA Spinoff. (n.d.). Organic Compound Turns Toxic Waste into Harmless Byproducts. Retrieved from [Link]
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ResearchGate. (2019). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
-
OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]
-
Reddit. (2019). How would you dispose of hydrazine monohydrate. Retrieved from [Link]
-
Defense Technical Information Center. (1991). Hydrazine Blending and Storage Facility Wastewater Treatment and Decommissioning Assessment. Retrieved from [Link] (Specific document available through DTIC search).
-
Reddit. (2024). Knorr Pyrazole Synthesis advice. Retrieved from [Link]
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). EP2008996A1 - Process for the production of pyrazoles.
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
ResearchGate. (2006). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
Georganics. (n.d.). This compound - High purity. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 5-[[bis(phenylmethyl)amino]carbonyl]-1-methyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1h-pyrazole-4-carboxylic acid ester.
-
PubChem. (n.d.). Methylhydrazine. Retrieved from [Link]
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American Chemical Society. (2023). Methylhydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Methylhydrazine reaction with acetone. Retrieved from [Link]
-
Reddit. (2022). How to quench excess hydrazine monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds. Retrieved from [Link]
-
ResearchGate. (2006). 1-Ethyl-5-methyl-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
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Application Notes & Protocols for the Antifungal Screening of 1-Methyl-1H-pyrazole-4-carboxylic Acid Derivatives
Abstract
The escalating threat of antifungal resistance necessitates the urgent discovery of novel therapeutic agents with unique mechanisms of action.[1][2][3] The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of several successful commercial fungicides, many of which function as succinate dehydrogenase inhibitors (SDHIs).[4][5] This guide provides a comprehensive framework for the in vitro screening of novel derivatives based on the 1-methyl-1H-pyrazole-4-carboxylic acid core. We present an integrated workflow, from a conceptual synthetic strategy to detailed protocols for robust antifungal susceptibility testing and essential host cell cytotoxicity evaluation. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[6][7][8][9] The ultimate goal is to empower researchers to identify and prioritize promising antifungal lead compounds by quantifying their potency (Minimum Inhibitory Concentration) and therapeutic window (Selectivity Index).
Introduction: The Rationale for Pyrazole-Based Antifungal Discovery
The chemical scaffold of this compound is a cornerstone of modern agrochemical fungicides, including highly effective SDHIs like Bixafen and Fluxapyroxad.[4] These molecules disrupt the fungal mitochondrial respiratory chain, a mechanism that has proven highly effective.[4][10] By derivatizing this core, typically through the formation of amides, a vast chemical space can be explored to identify compounds with potent activity against clinically relevant human fungal pathogens.
This screening guide outlines a logical cascade designed to efficiently identify promising candidates:
-
Primary Screening: A high-throughput-compatible broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against key fungal pathogens.
-
Secondary Screening (Optional): An agar-based disk diffusion method as a complementary approach for assessing antifungal activity.
-
Cytotoxicity Assessment: An essential counter-screen to measure the effect of lead compounds on mammalian cells, allowing for the calculation of a Selectivity Index (SI).
This structured approach ensures that resources are focused on derivatives that exhibit not only potent antifungal activity but also a favorable preliminary safety profile.
Conceptual Synthetic Pathway: Amide Derivative Synthesis
A common and effective strategy for derivatizing the this compound core is through the synthesis of a diverse amide library. This approach involves activating the carboxylic acid, typically by converting it to an acid chloride, which then readily reacts with a wide range of primary or secondary amines to yield the final amide derivatives. This method allows for systematic structural modifications to probe structure-activity relationships (SAR).[11][12][13]
Caption: General workflow for synthesizing an amide library from the parent carboxylic acid.
Experimental Workflow: A Validated Screening Cascade
The following protocols are designed to form a cohesive and self-validating workflow. The inclusion of positive, negative, and vehicle controls at each stage is critical for data interpretation and quality assurance.
Caption: A logical cascade for antifungal drug discovery, from primary screening to hit prioritization.
Protocol 1: Antifungal Susceptibility by Broth Microdilution
This method is the gold standard for determining the in vitro activity of a new agent against fungi and is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[6][7][8][9]
A. Materials
-
Fungal Strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404).
-
Culture Media: Sabouraud Dextrose Agar (SDA) for yeasts, Potato Dextrose Agar (PDA) for molds.
-
Test Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipette, spectrophotometer, 35°C incubator.
-
Reagents: Test compounds in DMSO, positive control antifungal (e.g., Fluconazole for C. albicans, Amphotericin B for A. niger), sterile saline (0.85%), DMSO (vehicle control).
B. Inoculum Preparation
-
For Candida albicans (Yeast):
-
Streak the yeast on an SDA plate and incubate for 24-48 hours at 35°C.
-
Select several distinct colonies and suspend them in 5 mL of sterile saline.
-
Adjust the suspension with a spectrophotometer to match a 0.5 McFarland standard (OD₅₃₀ of 0.08-0.10), which corresponds to 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in the RPMI test medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
-
For Aspergillus niger (Mold):
-
Grow the mold on a PDA plate for ~7 days at 35°C until sporulation is evident.
-
Gently flood the plate with sterile saline containing 0.05% Tween 80.
-
Harvest conidia by gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Adjust the conidial suspension with a spectrophotometer to an OD₅₃₀ of 0.09-0.11 (~0.4-5 x 10⁶ CFU/mL).
-
Dilute this suspension 1:50 in the RPMI test medium to achieve a final inoculum of ~0.4-5 x 10⁴ CFU/mL.[8]
-
C. Assay Procedure
-
Add 100 µL of RPMI test medium to all wells of a 96-well plate.
-
Add an additional 100 µL of the highest concentration of the test compound (in RPMI) to the first column, resulting in a 2X starting concentration.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no compound, add 10 µL of DMSO to 1 mL of inoculum). Column 12 will serve as the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum (prepared in step B) to wells in columns 1-11. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours (C. albicans) or 48-72 hours (A. niger).
D. Endpoint Determination
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the growth control. For azole-like compounds, this is often a ~50% reduction in turbidity, read visually or with a plate reader at 490 nm. For other compounds, a complete inhibition of visible growth may be the endpoint.
Protocol 2: In Vitro Cytotoxicity Assay (MTT-Based)
It is crucial to determine if the antifungal activity is selective. A compound that kills both fungal and mammalian cells is a general cytotoxin, not a promising drug candidate.[14] This protocol assesses the metabolic activity of mammalian cells as an indicator of cell viability.[15][16]
A. Materials
-
Cell Line: HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney) cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Equipment: Sterile 96-well flat-bottom plates, 37°C/5% CO₂ incubator, plate reader (570 nm).
-
Reagents: Test compounds in DMSO, Doxorubicin (positive control), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS, Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
B. Assay Procedure
-
Seed the 96-well plate with 100 µL of cell suspension at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or controls) to the respective wells. Include a "cells only" control and a "medium only" blank.
-
Incubate the plate for another 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
% Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression analysis to determine the 50% Inhibitory Concentration (IC₅₀) , which is the concentration of the compound that reduces cell viability by 50%.
Data Interpretation and Hit Prioritization
The primary goal of this screening cascade is to identify compounds with a high Selectivity Index (SI) . The SI provides a quantitative measure of a compound's therapeutic window.
Selectivity Index (SI) = IC₅₀ / MIC
A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells, making the compound a more promising candidate for further development.
Table 1: Example Data Summary for Hypothetical Derivatives
| Compound ID | C. albicans MIC (µg/mL) | HepG2 IC₅₀ (µg/mL) | Selectivity Index (SI) | Priority |
| PYR-001 | 4 | >128 | >32 | High |
| PYR-002 | 8 | 16 | 2 | Low |
| PYR-003 | 128 | >128 | >1 | Low |
| PYR-004 | 2 | 96 | 48 | High |
| Fluconazole | 1 | >256 | >256 | Control |
| Doxorubicin | N/A | 0.8 | N/A | Control |
In this example, PYR-001 and PYR-004 would be prioritized for follow-up studies due to their potent antifungal activity (low MIC) and high selectivity (high SI).
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Spader, T., et al. (2021). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi. [Link]
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Espinel-Ingroff, A., et al. (2002). Evaluation of Broth Microdilution Testing Parameters and Agar Diffusion Etest Procedure for Testing Susceptibilities of Aspergillus spp. to Caspofungin Acetate (MK-0991). Journal of Clinical Microbiology. [Link]
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Wang, Y., et al. (2025). Novel Chalcone Derivatives Containing Pyrazole: Synthesis, Antifungal Activity Evaluation, and Mechanism of Action against Phomopsis sp. Journal of Agricultural and Food Chemistry. [Link]
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techniques for growing single crystals of 1-methyl-1H-pyrazole-4-carboxylic acid
Application Note & Protocol Guide
Topic: Techniques for Growing Single Crystals of 1-Methyl-1H-pyrazole-4-carboxylic Acid
Abstract
The acquisition of high-quality single crystals is a rate-limiting step in modern structural chemistry and drug development. It is the gateway to definitive molecular structure elucidation via X-ray crystallography, which provides critical insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide provides a detailed technical overview and actionable protocols for growing single crystals of this compound (C₅H₆N₂O₂), a heterocyclic compound of interest in medicinal chemistry and materials science[1][2]. We move beyond simple procedural lists to explain the underlying physicochemical principles, enabling researchers to rationally design and troubleshoot crystallization experiments. The protocols for Slow Evaporation and Vapor Diffusion are detailed, alongside strategies for solvent selection and troubleshooting common crystallization failures.
Introduction: The Rationale for Single Crystal Growth
In the fields of pharmaceutical science and materials research, the precise three-dimensional arrangement of atoms within a molecule is fundamental. For a compound like this compound, which features a rigid pyrazole ring and a hydrogen-bonding carboxylic acid moiety, its solid-state packing can influence critical properties such as solubility, stability, and bioavailability[3][4]. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining this structure[4].
The target molecule possesses key characteristics that guide our crystallization strategy:
-
A Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form well-ordered lattice structures driven by strong intermolecular interactions[1][5].
-
A Planar Pyrazole Ring: The aromatic ring system can participate in π-π stacking interactions, further stabilizing the crystal lattice[5].
-
High Thermal Stability: The reported melting point of 203-208°C suggests a stable crystal lattice with significant lattice energy[1].
This guide will equip researchers with the foundational knowledge and practical techniques to successfully navigate the empirical process of crystallization for this specific compound and structurally related molecules.
Foundational Principles: The Science of Supersaturation
Crystal growth from a solution is not a spontaneous process; it is an outcome of achieving a state of supersaturation. Every technique for growing crystals is simply a method to create a supersaturated solution and then guide the system slowly and controllably from this high-energy state to a low-energy, crystalline state[6][7]. A solution can exist in three key states, as illustrated in the solubility-crystallization diagram below.
A typical crystallization experiment begins with a subsaturated solution, which is then moved into the metastable zone through methods like solvent evaporation or slow cooling[8]. In the metastable zone, the solution is supersaturated, but crystal growth requires an energy barrier to be overcome for nucleation (the formation of the initial crystal seed)[8]. If the concentration increases too rapidly, the solution enters the labile zone, leading to uncontrolled, rapid precipitation of amorphous solid or poorly-formed microcrystals[8]. The goal of our protocols is to remain within the metastable zone for as long as possible to allow for slow, ordered growth.
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The Strategic Role of 1-Methyl-1H-pyrazole-4-carboxylic Acid in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Privileged Scaffold in Crop Protection
The pyrazole ring system is a cornerstone of modern agrochemical research and development.[1] Its inherent stability, coupled with the potential for diverse functionalization at multiple positions, has rendered it a "privileged scaffold" – a recurring structural motif in a multitude of commercially successful fungicides, herbicides, and insecticides.[1] At the heart of many of these innovations lies 1-methyl-1H-pyrazole-4-carboxylic acid, a versatile building block that provides a robust framework for the synthesis of a new generation of crop protection agents. This guide offers an in-depth exploration of the applications of this key intermediate, complete with detailed synthetic protocols, mechanistic insights, and performance data to empower researchers and professionals in the field of agrochemical development.
Fungicide Synthesis: Harnessing the Power of Pyrazole Carboxamides
The most prominent application of this compound is in the synthesis of pyrazole carboxamide fungicides, particularly the Succinate Dehydrogenase Inhibitors (SDHIs).[1] These compounds have revolutionized fungal disease management by targeting a crucial enzyme in the mitochondrial respiratory chain of pathogenic fungi.[1][2][3]
Mechanism of Action: Disrupting the Fungal Powerhouse
SDHI fungicides act by inhibiting Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This inhibition blocks the conversion of succinate to fumarate, a critical step in the Krebs cycle and cellular respiration. The disruption of ATP production ultimately leads to the cessation of fungal growth and sporulation, providing potent and broad-spectrum disease control.[1]
Logical Workflow for SDHI Fungicide Synthesis
Caption: General synthetic workflow for pyrazole carboxamide fungicides.
Protocol 1: Synthesis of a Generic N-aryl-1-methyl-1H-pyrazole-4-carboxamide
This protocol outlines a standard procedure for the synthesis of a pyrazole carboxamide fungicide, a class that includes commercial products like Bixafen and Fluxapyroxad. The key transformation is the formation of an amide bond between 1-methyl-1H-pyrazole-4-carbonyl chloride and a substituted aniline.
Step 1: Activation of the Carboxylic Acid
-
Objective: To convert the carboxylic acid into a more reactive acyl chloride.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).[3][4][5]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Heat the reaction mixture to reflux (approximately 79 °C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases. The reaction can be monitored by the dissolution of the starting material.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Amide Coupling
-
Objective: To form the final pyrazole carboxamide product.
-
Procedure:
-
Dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene in a separate flask.
-
Add a base, such as triethylamine (TEA) or pyridine (1.1-1.2 eq), to the aniline solution to act as an acid scavenger.
-
Cool the aniline solution to 0 °C in an ice bath.
-
Dissolve the crude 1-methyl-1H-pyrazole-4-carbonyl chloride from Step 1 in a minimal amount of the same aprotic solvent and add it dropwise to the cooled aniline solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1N HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution to remove any unreacted acid chloride.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure N-aryl-1-methyl-1H-pyrazole-4-carboxamide.
-
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| Bixafen | Rhizoctonia solani | 0.04 | [2][3] |
| Fluxapyroxad | Alternaria solani | 0.02 | [6] |
| Penthiopyrad | Botrytis cinerea | 0.1-1.0 | [7][8] |
| Isopyrazam | Mycosphaerella graminicola | 0.01 | [2][3] |
Table 1: In vitro fungicidal activity of selected commercial pyrazole carboxamides.
Herbicide Synthesis: Targeting Plant-Specific Enzymes
This compound derivatives have also been successfully developed as herbicides, primarily targeting enzymes unique to plant metabolic pathways. A key target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for the biosynthesis of plastoquinone and tocopherols.[9][10][11]
Mechanism of Action: Inducing Bleaching and Growth Arrest
HPPD-inhibiting herbicides block the production of essential compounds in plants, leading to a characteristic bleaching of new growth followed by growth arrest and plant death.[9] This mode of action provides effective control of a broad spectrum of broadleaf weeds.
Synthetic Pathway to HPPD-Inhibiting Herbicides
Caption: A generalized synthetic route to pyrazole-based HPPD herbicides.
Protocol 2: Synthesis of a Generic N-alkoxy-1-methyl-1H-pyrazole-4-carboxamide Herbicide
This protocol describes a general route for synthesizing pyrazole-based herbicides, exemplified by compounds like N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide.[7][8]
Step 1: Amide Formation with an O-substituted Hydroxylamine
-
Objective: To create the N-alkoxy carboxamide intermediate.
-
Procedure:
-
Activate this compound to its corresponding acid chloride as described in Protocol 1, Step 1.
-
In a separate flask, dissolve an O-substituted hydroxylamine hydrochloride (e.g., O-ethylhydroxylamine hydrochloride) (1.0 eq) in a suitable solvent like DCM or THF.
-
Add a base such as triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as an acid scavenger.
-
Cool the solution to 0 °C and slowly add the 1-methyl-1H-pyrazole-4-carbonyl chloride solution.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work up the reaction mixture as described in Protocol 1, Step 2, to isolate the N-alkoxy-1-methyl-1H-pyrazole-4-carboxamide.
-
Step 2: Functionalization of the Pyrazole Ring
-
Objective: To introduce the desired substituent at other positions of the pyrazole ring, which is often crucial for herbicidal activity. This step may precede the amide formation depending on the overall synthetic strategy.
-
Procedure: The functionalization of the pyrazole ring can be achieved through various methods, such as substitution reactions at the C3 or C5 positions. The specific conditions will depend on the desired final structure.
| Compound | Weed Species | Activity | Reference |
| Pyrasulfotole | Broadleaf weeds | Post-emergence control | [9][10] |
| Topramezone | Broadleaf and grass weeds | Post-emergence control | [11][12] |
| N-ethoxy-1-methyl-3-(3-trifluoromethylbenzyloxy)pyrazole-4-carboxamide | Annual lowland weeds | Good herbicidal activity and crop safety | [7][8] |
Table 2: Herbicidal activity of selected pyrazole-based compounds.
Insecticide Synthesis: Targeting the Nervous System and Energy Metabolism
The versatility of the this compound scaffold extends to the development of potent insecticides. These compounds often target the nervous system or mitochondrial respiration in insects.[1][10][13]
Mechanism of Action: A Dual Threat to Insect Pests
-
GABA-gated Chloride Channel Antagonists: Some pyrazole insecticides, like fipronil, act as non-competitive antagonists of the GABA-gated chloride channel in insect neurons.[1] This leads to hyperexcitation of the central nervous system and eventual death of the insect.
-
Mitochondrial Electron Transport Inhibitors: Other pyrazole insecticides, such as tebufenpyrad and tolfenpyrad, inhibit mitochondrial electron transport at Complex I, disrupting energy production in the insect.[12][14]
General Approach to Pyrazole Insecticide Synthesis
Caption: A simplified schematic for the synthesis of pyrazole-based insecticides.
Protocol 3: General Synthesis of a Pyrazole-based Insecticide
The synthesis of pyrazole insecticides often involves multi-step sequences to build the complex molecular architectures required for high efficacy. The following is a generalized approach.
Step 1: Formation of a Key Pyrazole Intermediate
-
Objective: To create a functionalized pyrazole core for further elaboration.
-
Procedure:
-
Begin with this compound and convert it to either an ester or an amide derivative, similar to the initial steps in fungicide and herbicide synthesis. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[15]
-
Alternatively, form an amide by reacting the corresponding acid chloride with a suitable amine.[10][13]
-
Step 2: Elaboration of the Molecular Scaffold
-
Objective: To introduce the specific functional groups and side chains that confer insecticidal activity.
-
Procedure: This step is highly dependent on the target insecticide. It may involve:
-
Substitution reactions on the pyrazole ring or on substituents already present.
-
Coupling reactions (e.g., Suzuki or Heck coupling) to introduce aryl or other complex moieties.
-
Cyclization reactions to form additional heterocyclic rings.
-
| Compound | Target Pest | LC₅₀ | Reference |
| Fipronil | Termites, locusts | 0.038 µg/mL (termites) | [1] |
| Tebufenpyrad | Spider mites | - | [10][12] |
| Tolfenpyrad | Various insect pests | - | [12][14] |
| Compound 7h (from a research study) | Aphis fabae | 85.7% mortality at 12.5 mg/L | [10][13] |
Table 3: Insecticidal activity of selected pyrazole-based compounds.
Conclusion: A Versatile and Enduring Scaffold
This compound has proven to be an exceptionally valuable and versatile starting material in the synthesis of a wide array of modern agrochemicals. Its utility in the construction of potent fungicides, herbicides, and insecticides underscores the importance of the pyrazole scaffold in addressing the ongoing challenges of crop protection. The synthetic protocols and application data presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to the discovery and development of the next generation of safe and effective agrochemical solutions. The continued exploration of the chemical space around this privileged structure is certain to yield further innovations in the field.
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Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024). Pest Management Science. [Link]
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Structure-activity relationship of carboxin-related carboxamides as fungicide. (2011). Journal of Pesticide Science. [Link]
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Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2020). Pest Management Science. [Link]
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Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. (n.d.). De Gruyter. [Link]
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Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). Journal of Agricultural and Food Chemistry. [Link]
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Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. (2012). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). ResearchGate. [Link]
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Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules. [Link]
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-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Royal Society of Chemistry. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). RSC Advances. [Link]
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- 11. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. | Semantic Scholar [semanticscholar.org]
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- 14. chemimpex.com [chemimpex.com]
- 15. This compound METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Constructing Metal-Organic Frameworks with Pyrazole Linkers for Advanced Applications
Abstract
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility. The choice of the organic linker is paramount in dictating the final properties of the MOF. Pyrazole-based linkers, with their unique coordination chemistry and tunable nature, offer a powerful platform for designing MOFs with exceptional stability and functionality. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the construction of metal-organic frameworks using pyrazole linkers. It details the underlying principles, step-by-step synthesis protocols, characterization techniques, and potential applications, with a focus on creating robust and reliable materials for drug delivery.
Introduction: The Pyrazole Advantage in MOF Chemistry
Metal-Organic Frameworks (MOFs) are porous crystalline materials composed of metal ions or clusters linked together by organic molecules.[1] Their high surface area, tunable pore size, and versatile functionality make them ideal candidates for a wide range of applications, including gas storage, catalysis, and drug delivery.[2][3]
The selection of the organic linker is a critical determinant of the final MOF architecture and its properties. Pyrazole-based linkers have garnered significant attention due to their distinct advantages:
-
Strong Coordination: The adjacent nitrogen atoms in the pyrazole ring form strong coordination bonds with metal centers, leading to robust and stable MOF structures.
-
Tunable Functionality: The pyrazole core can be readily functionalized, allowing for the precise tuning of the MOF's chemical and physical properties to suit specific applications.[2]
-
Structural Diversity: The rigid nature of the pyrazole linker enables the formation of diverse and well-defined porous architectures.
This application note will provide a comprehensive guide to the design, synthesis, and characterization of pyrazole-based MOFs, with a particular focus on their application in drug delivery systems.
Ligand Design and Synthesis: The Blueprint of the MOF
The foundation of a successful pyrazole-based MOF lies in the thoughtful design and synthesis of the organic linker.
Core Principles of Pyrazole Linker Design
-
Symmetry and Connectivity: The geometry of the linker dictates the dimensionality and topology of the resulting framework.
-
Functionalization: Introducing specific functional groups to the pyrazole ring can impart desired properties to the MOF, such as enhanced drug loading capacity or targeted delivery.[2]
-
Steric Considerations: The size and shape of the linker can influence the pore size and overall porosity of the MOF.
Synthetic Protocol for a Prototypical Pyrazole Linker: 1H-pyrazole-4-carboxylic acid
This protocol outlines a general method for the synthesis of a common pyrazole-based linker.
Materials:
-
Ethyl acetoacetate
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethanol
Procedure:
-
Step 1: Condensation. React ethyl acetoacetate with DMF-DMA to form an enamine intermediate.
-
Step 2: Cyclization. Treat the intermediate with hydrazine hydrate in ethanol to form the pyrazole ring.
-
Step 3: Hydrolysis. Saponify the ester group using sodium hydroxide, followed by acidification with hydrochloric acid to yield the carboxylic acid linker.
-
Step 4: Purification. Recrystallize the crude product from a suitable solvent to obtain the pure linker.
Characterization: The synthesized linker should be thoroughly characterized using techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.[4]
MOF Construction: From Molecular Building Blocks to Crystalline Frameworks
The assembly of pyrazole linkers and metal ions into a crystalline MOF is typically achieved via solvothermal synthesis.[1]
General Solvothermal Synthesis Protocol for a Pyrazole-Based MOF
This protocol provides a general guideline for the synthesis of pyrazole-based MOFs.
Materials:
-
Pyrazole-based linker (e.g., 1H-pyrazole-4-carboxylic acid)
-
Metal salt (e.g., zinc nitrate, copper nitrate)
-
Solvent (e.g., DMF, DEF)
-
Teflon-lined autoclave
Procedure:
-
Step 1: Reagent Dissolution. Dissolve the pyrazole linker and the metal salt in the chosen solvent in a glass vial.
-
Step 2: Sealing the Reactor. Place the vial inside a Teflon-lined autoclave and seal it tightly.
-
Step 3: Heating. Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a designated period (24-72 hours).
-
Step 4: Product Isolation. After cooling, collect the crystalline product by filtration.
-
Step 5: Activation. Wash the crystals with a fresh solvent and dry under vacuum to remove any residual solvent molecules from the pores.
Table 1: Example Solvothermal Synthesis Conditions for Pyrazole-MOFs
| MOF Name | Metal Salt | Linker | Solvent | Temperature (°C) | Time (h) |
| Zn-PyC | Zinc Nitrate | 1H-pyrazole-4-carboxylic acid | DMF | 100 | 48 |
| Cu-PyC | Copper Nitrate | 1H-pyrazole-4-carboxylic acid | DEF | 120 | 72 |
Visualizing the MOF Construction Workflow
Caption: A generalized workflow for the synthesis and characterization of pyrazole-based MOFs.
Characterization of Pyrazole-Based MOFs: Unveiling Structure and Properties
Thorough characterization is crucial to confirm the successful synthesis of the desired MOF and to understand its properties.
Powder X-ray Diffraction (PXRD)
PXRD is the primary technique for verifying the crystallinity and phase purity of the synthesized material. The obtained pattern should match the simulated pattern from single-crystal X-ray diffraction data if available.[4]
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation.
Gas Sorption Analysis
Gas sorption measurements, typically with nitrogen at 77 K, are used to determine the surface area and porosity of the MOF.[5]
Table 2: Typical Properties of a Pyrazole-Based MOF
| Property | Value Range |
| BET Surface Area | 500 - 2000 m²/g |
| Pore Volume | 0.3 - 1.0 cm³/g |
| Thermal Stability | Up to 400 °C |
Applications in Drug Development
The unique properties of pyrazole-based MOFs make them highly promising for applications in drug delivery.[1][6] Their high porosity allows for efficient drug loading, and their tunable nature enables controlled drug release.[1][7]
-
Drug Encapsulation: Therapeutic molecules can be loaded into the pores of MOFs through diffusion.
-
Controlled Release: Drug release can be triggered by various stimuli, such as pH changes or the presence of specific biomolecules.[6]
-
Targeted Delivery: The surface of MOFs can be functionalized with targeting ligands to direct them to specific cells or tissues.
Protocol for Drug Loading in a Pyrazole-MOF
This protocol provides a general method for loading a drug into a pyrazole-based MOF.
Materials:
-
Activated pyrazole-based MOF
-
Drug of interest
-
Suitable solvent
Procedure:
-
Step 1: Drug Solution Preparation. Dissolve the drug in a suitable solvent to create a solution of known concentration.
-
Step 2: Incubation. Immerse the activated MOF in the drug solution and stir for an extended period (24-48 hours) to allow for drug encapsulation.
-
Step 3: Isolation. Collect the drug-loaded MOF by centrifugation or filtration.
-
Step 4: Washing. Wash the loaded MOF with fresh solvent to remove any surface-adsorbed drug molecules.
-
Step 5: Drying. Dry the drug-loaded MOF under vacuum.
Quantification of Drug Loading: The amount of encapsulated drug can be determined using techniques like UV-Vis spectroscopy or HPLC by analyzing the supernatant after the loading process.
Visualizing the Drug Delivery Mechanism
Caption: A schematic representation of the drug delivery process using a pyrazole-based MOF.
Conclusion and Future Outlook
The construction of metal-organic frameworks with pyrazole linkers provides a versatile platform for the development of advanced materials with tailored properties. Their inherent stability and tunability make them particularly attractive for drug delivery applications.[1][8] Future research in this area will likely focus on the development of multifunctional pyrazole-based MOFs that can simultaneously diagnose and treat diseases, paving the way for the next generation of personalized medicine.
References
-
Stable pyrazolate-based metal-organic frameworks for drug delivery. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. Retrieved December 12, 2025, from [Link]
-
Metal-organic frameworks based on pyrazole subunit for batteries applications: A systematic review. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
El Boutaybi, M., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Retrieved December 12, 2025, from [Link]
-
1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. (2023). Coordination Chemistry Reviews, 497. Khalifa University. Retrieved December 12, 2025, from [Link]
-
El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. ResearchGate. Retrieved December 12, 2025, from [Link]
-
Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. (2025). ACS Fall 2025. American Chemical Society. Retrieved December 12, 2025, from [Link]
-
Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations. (n.d.). Journal of Materials Chemistry A. Royal Society of Chemistry. Retrieved December 12, 2025, from [Link]
-
Parshad, M., et al. (2023). A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. Inorganica Chimica Acta. Semantic Scholar. Retrieved December 12, 2025, from [Link]
-
Tuning the Pore Chemistry of Zr-MOFs for Efficient Metal Ion Capture from Complex Streams - Supporting Information. (n.d.). Retrieved December 12, 2025, from [Link]
-
List of organic linkers used in the synthesis of MOFs described in this review. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Su. (2022). Retrieved December 12, 2025, from [Link]
-
Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks. (n.d.). Insubria. Retrieved December 12, 2025, from [Link]
-
A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024). Journal of the American Chemical Society. Retrieved December 12, 2025, from [Link]
-
Tuning carbon dioxide adsorption affinity of zinc(II) MOFs by mixing bis(pyrazolate) ligands. (2020). IRIS-AperTO. Retrieved December 12, 2025, from [Link]
-
Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. (n.d.). PMC. NIH. Retrieved December 12, 2025, from [Link]
-
Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review. (n.d.). MDPI. Retrieved December 12, 2025, from [Link]
-
Applications of MOFs in Drug Delivery. (n.d.). Retrieved December 12, 2025, from [Link]
-
Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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- 8. drpress.org [drpress.org]
Application Notes and Protocols for Antibacterial Screening of Pyrazole Compounds
Introduction: The Promise of Pyrazole Scaffolds in an Era of Antimicrobial Resistance
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with antimicrobial properties is of paramount importance. Pyrazole and its derivatives have emerged as a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including significant antibacterial and antifungal properties.[1][2] The versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of its biological activity and pharmacokinetic profile.[1][3]
Numerous studies have highlighted the potential of pyrazole-containing compounds against both Gram-positive and Gram-negative bacteria, including clinically relevant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[2][4] The mechanisms of action for these compounds are varied, with some derivatives reported to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, crucial for DNA replication and repair.[4][5] This multi-targeting potential underscores the promise of pyrazoles as a source of new antibacterial agents to combat resistant pathogens.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen novel pyrazole compounds for antibacterial activity. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[6][7][8][9]
Part 1: Initial Qualitative Screening - Agar Well Diffusion Assay
The agar well diffusion method serves as an excellent initial screening tool to qualitatively assess the antibacterial activity of newly synthesized pyrazole compounds.[9][10] It is a straightforward and cost-effective assay that provides a visual indication of a compound's ability to inhibit microbial growth.[11]
Principle: This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific bacterium. If the pyrazole compound possesses antibacterial properties, it will inhibit the growth of the bacteria in the vicinity of the well, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[9][11]
Experimental Protocol: Agar Well Diffusion
Materials:
-
Test pyrazole compounds
-
Dimethyl sulfoxide (DMSO, sterile)
-
Standard antibiotic (e.g., Ciprofloxacin, Gentamicin) as a positive control
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[6]
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the pyrazole compounds in sterile DMSO to a desired stock concentration (e.g., 1 mg/mL). Ensure complete dissolution.
-
Prepare a solution of the standard antibiotic in an appropriate solvent.
-
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from a fresh (18-24 hours) agar plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[7][8] Use within 15 minutes of preparation.[8]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Well Creation and Compound Application:
-
Using a sterile cork borer, create uniform wells in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole compound solution into a designated well.
-
In separate wells, add the positive control (standard antibiotic) and a negative control (DMSO) to validate the assay.
-
-
Incubation:
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-24 hours.[15]
-
-
Data Collection and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A zone of inhibition around the well containing the pyrazole compound indicates antibacterial activity. The negative control (DMSO) should show no zone of inhibition.
-
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar: MHA is the recommended medium for routine susceptibility testing as it has good batch-to-batch reproducibility, is low in sulfonamide, trimethoprim, and tetracycline inhibitors, and supports the satisfactory growth of most common pathogens.
-
0.5 McFarland Standard: Standardization of the inoculum is critical for reproducibility.[7][12] A higher inoculum density can lead to smaller zones of inhibition, while a lower density can result in larger zones, both of which can lead to erroneous interpretations.[7]
-
DMSO as Solvent: Many organic compounds, including pyrazoles, have poor aqueous solubility. DMSO is a common solvent used to dissolve these compounds for biological assays. It is crucial to include a DMSO-only control to ensure that the solvent itself does not have any antimicrobial activity at the concentration used.
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
Part 2: Quantitative Analysis - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screen, the next logical step is to quantify the compound's potency. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16] This method is highly reproducible and allows for the testing of multiple compounds against various microorganisms simultaneously in a 96-well microtiter plate format. This protocol is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) document M07.[15][17][18][19]
Experimental Protocol: Broth Microdilution Assay
Materials:
-
Sterile 96-well, round-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyrazole compounds and standard antibiotics
-
Bacterial cultures and 0.5 McFarland standard as prepared previously
-
Sterile saline or broth for dilutions
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the pyrazole compound in DMSO.
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to achieve a range of desired concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the starting compound concentration is added to well 1. Then, 100 µL is transferred serially from well 1 to well 11, with mixing at each step. The final 100 µL from well 11 is discarded.[20] This creates a plate with decreasing concentrations of the compound.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]
-
-
Inoculation of Microtiter Plate:
-
Within 15 minutes of its preparation, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half.
-
Controls:
-
Growth Control (Well 11 or a designated well): Contains 100 µL of CAMHB and 100 µL of the inoculum (no compound). This well should show distinct turbidity after incubation.
-
Sterility Control (Well 12 or a designated well): Contains 200 µL of uninoculated CAMHB. This well should remain clear.
-
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.[5]
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the pyrazole compound at which there is no visible growth (i.e., the first clear well).[5][16]
-
Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the inhibition of growth.
-
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| Pyrazole-A | S. aureus ATCC 25923 | 16 |
| Pyrazole-A | E. coli ATCC 25922 | 64 |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 |
Causality Behind Experimental Choices:
-
96-Well Plate Format: This high-throughput format allows for efficient screening of multiple compounds and concentrations, saving time and reagents.
-
CAMHB: Cation-adjusted (with Ca²⁺ and Mg²⁺) Mueller-Hinton broth is the standardized medium recommended by CLSI for susceptibility testing of most non-fastidious bacteria. The cation concentration is critical as it can affect the activity of certain classes of antibiotics.
-
Final Inoculum Size: A final concentration of 5 x 10⁵ CFU/mL is the CLSI standard. Deviations can significantly impact the MIC value; a higher inoculum may lead to a falsely elevated MIC.
Workflow for Broth Microdilution (MIC) Assay
Caption: Relationship between MIC and MBC Assays.
References
- Benchchem. (n.d.). Application Notes and Protocols for Antimicrobial Screening of Pyrazole Compounds.
- Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
- Benchchem. (n.d.). Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin.
- Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH.
- Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023).
- Minimum bactericidal concentration. (n.d.). Wikipedia.
- Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
- CLSI. (n.d.). Antimicrobial Susceptibility Testing.
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.).
- M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.).
- CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- CLSI 2024 M100Ed34(1). (n.d.).
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC - PubMed Central.
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).
- A recent update: Antimicrobial agents containing pyrazole nucleus. (2018). ResearchGate.
- Antibacterial Activity Estimation of New Pyrazole Compounds. (2025).
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2025). ResearchGate.
- Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (n.d.). PMC - PubMed Central.
- A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. (n.d.). MDPI.
- Benchchem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube.
- Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".
- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020).
- An antibacterial assay by agar well diffusion method. (n.d.). ResearchGate.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI.
- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018). NIH.
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).
- Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (n.d.). PubMed.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth, field-proven insights and troubleshooting solutions to help you optimize your reaction yield and purity.
Overview of the Primary Synthetic Route
The most prevalent and scalable synthesis of this compound is a two-step process. It begins with the formation of an intermediate ester, typically ethyl or methyl 1-methyl-1H-pyrazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid product.
Step 1: Cyclocondensation to form the Pyrazole Ester This step involves the reaction of a suitable β-dicarbonyl equivalent with methylhydrazine. A common precursor is an ethyl 2-(alkoxymethylene)-3-oxoalkanoate derivative. The reaction proceeds via a condensation-cyclization cascade to form the stable pyrazole ring.
Step 2: Saponification to the Carboxylic Acid The isolated pyrazole ester is then hydrolyzed under basic conditions (saponification), typically using sodium hydroxide (NaOH) or potassium hydroxide (KOH), followed by an acidic workup to protonate the carboxylate salt and precipitate the final product.
Below is a generalized workflow for this synthetic sequence.
Caption: General two-step workflow for the synthesis of this compound.
Troubleshooting Guide & Experimental Solutions
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My yield for the initial cyclocondensation reaction is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in pyrazole synthesis are common and can typically be traced back to one of three areas: reagent quality, reaction conditions, or the formation of unwanted side products, particularly regioisomers.
-
Causality & Explanation:
-
Reagent Purity: Methylhydrazine is susceptible to oxidation. The quality of your β-ketoester derivative is also critical. Impurities can lead to a host of side reactions, consuming your starting materials and complicating purification.
-
Reaction Temperature: The initial condensation with methylhydrazine is exothermic. If the temperature is not controlled, it can lead to the formation of undesired byproducts. Many established procedures call for cooling the reaction mixture, especially during the addition of methylhydrazine.[1]
-
Regioisomer Formation: The reaction of an unsymmetrical precursor with methylhydrazine can theoretically produce two different regioisomers: the desired 1,4-disubstituted pyrazole and the 1,5-disubstituted isomer. While the 1,4-isomer is generally favored electronically and sterically in this specific synthesis, suboptimal conditions can increase the proportion of the unwanted isomer, thus lowering the yield of the desired product.[2]
-
-
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly opened or recently purified methylhydrazine. If in doubt, re-distill it under reduced pressure. Ensure your ketoester precursor is pure by NMR or GC-MS analysis.
-
Optimize Reagent Stoichiometry: Use a slight excess (1.05 to 1.1 equivalents) of methylhydrazine to ensure the complete consumption of the more valuable ketoester.
-
Implement Strict Temperature Control: Begin the reaction at a reduced temperature (e.g., -10°C to 0°C) in a suitable solvent like toluene or ethanol.[1] Add the methylhydrazine solution dropwise while vigorously stirring, ensuring the internal temperature does not rise significantly. After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat as required to drive it to completion.
-
Consider a Biphasic System: Some patented procedures report high regioselectivity by using a two-phase system (e.g., toluene and water) with a weak base like potassium carbonate.[1] The base helps to facilitate the reaction while the biphasic environment can suppress side reactions.
-
Question 2: The hydrolysis of my pyrazole ester is sluggish or incomplete. How can I drive the reaction to completion?
Answer: Incomplete hydrolysis is a frequent issue, often due to insufficient base, poor solubility of the starting ester, or inadequate reaction time and temperature.
-
Causality & Explanation:
-
Stoichiometry of Base: Saponification is a stoichiometric reaction. At least one equivalent of base is required. However, to ensure a sufficient reaction rate and drive the equilibrium, a significant excess is recommended.
-
Solubility: As the reaction proceeds, the starting organic ester is consumed and a carboxylate salt is formed. If the ester has poor solubility in the aqueous base, the reaction rate will be limited by the interface between the two phases.
-
Reaction Conditions: Like most chemical reactions, the rate of hydrolysis is dependent on temperature. Insufficient heat or time will result in an incomplete reaction.
-
-
Troubleshooting & Optimization Protocol:
-
Increase Base Equivalents: Use a 2 to 4-fold molar excess of the base (e.g., NaOH, KOH, or LiOH). Lithium hydroxide is sometimes preferred for its ability to drive difficult hydrolyses.[3]
-
Introduce a Co-solvent: To improve solubility, perform the reaction in a mixture of water and a water-miscible organic solvent such as methanol, ethanol, or tetrahydrofuran (THF).[4] A 1:1 or 2:1 ratio of alcohol to water is a good starting point.
-
Increase Temperature and Time: Refluxing the reaction mixture is a standard procedure. If you are still seeing incomplete conversion after 2-3 hours at reflux, extend the reaction time to 6-12 hours or overnight.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. A typical eluent system is Hexane:Ethyl Acetate (e.g., 7:3 or 1:1). The ester will have a high Rf value, while the carboxylate salt will remain at the baseline. The final carboxylic acid product will have a lower Rf than the ester.
-
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Base (NaOH/KOH) | 1.1 - 1.5 eq. | 2.0 - 4.0 eq. | Drives equilibrium, ensures complete reaction. |
| Solvent | Water or Ethanol | Water/Methanol (1:1) or Water/THF (2:1) | Improves solubility of the ester starting material. |
| Temperature | 50-70 °C | Reflux (typically 80-100 °C depending on solvent) | Increases reaction rate significantly. |
| Time | 1 - 3 hours | 4 - 12 hours (or until TLC shows completion) | Ensures the reaction proceeds to completion. |
Question 3: I am having difficulty with the final product isolation. The yield is low after workup and recrystallization.
Answer: The isolation of this compound can be tricky due to its amphoteric nature and solubility characteristics. The key is precise pH control during the acidic workup.
-
Causality & Explanation:
-
Isoelectric Point: As an amino acid-like structure (with a basic pyrazole ring and an acidic carboxylic acid), the compound has an isoelectric point (pI) where its net charge is zero, and its solubility in water is at a minimum. If you add too much acid (overshooting the pI), you will protonate the pyrazole ring, forming a more water-soluble cationic species. If the solution is not acidic enough, it remains as the water-soluble carboxylate salt.
-
Recrystallization Solvent: Choosing the right solvent for recrystallization is crucial to remove impurities without losing a significant amount of the product.
-
-
Optimized Isolation and Purification Protocol:
-
Cool the Reaction Mixture: After hydrolysis is complete, cool the aqueous basic solution in an ice bath to 0-5 °C. This will decrease the solubility of the final product and lead to a purer precipitate.
-
Precise Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (HCl) or another strong acid dropwise. Monitor the pH of the solution closely with a pH meter or pH paper. The product will begin to precipitate out. The target pH is typically in the range of 2-4.
-
Avoid Over-acidification: Stop adding acid as soon as the precipitation appears complete and the target pH is reached. Adding excess acid will re-dissolve your product.
-
Isolate and Wash: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a cold non-polar solvent like hexane to aid in drying.
-
Recrystallization: An ethanol/water mixture is often effective for recrystallization.[5][6] Dissolve the crude product in a minimum amount of hot ethanol, and then slowly add hot water until the solution becomes slightly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when running this synthesis?
-
A: Methylhydrazine is a primary concern. It is a suspected carcinogen, toxic, and corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The hydrolysis step involves corrosive bases and acids, which should also be handled with care.
-
-
Q: Can other N-alkylating agents be used instead of starting with methylhydrazine?
-
A: Yes. An alternative route is to start with a pre-formed pyrazole-4-carboxylate ester (e.g., ethyl pyrazole-4-carboxylate) and then perform an N-methylation using an alkylating agent like methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.[7] However, this can also lead to a mixture of N1 and N2 methylated isomers, requiring careful optimization and chromatographic separation.
-
-
Q: My final product appears discolored. What is the cause?
-
A: Discoloration often arises from impurities carried through from the starting materials or from minor side reactions. If your reagents, particularly the methylhydrazine, are old, they may contain colored oxidation products. A thorough recrystallization, perhaps with the addition of a small amount of activated charcoal during the hot dissolution step, can often remove these colored impurities.
-
References
- Google Patents. (n.d.). Process for purification of 1-methylpyrazole-4-carboxylic acid esters (Patent No. US8735600B2).
-
WIPO Patentscope. (2010). PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS (Publication No. WO/2010/130532). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
SpringerLink. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Retrieved from [Link]
-
SID. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Patent No. CN111303035A).
- Google Patents. (n.d.). Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester (Patent No. WO2014120397A1).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Patent No. CN111362874B).
-
ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]
-
MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
Slideshare. (2020). Unit 4 Pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimized reaction condition for ester hydrolysis reaction. Retrieved from [Link]
-
PMC - NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PMC - NIH. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
-
Thieme Chemistry. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Retrieved from [Link]
-
YouTube. (2021). Pyrazoles Syntheses, reactions and uses. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of intermediate carboxylic acid 4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids (Patent No. WO2012025469A1).
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
SpringerLink. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
J-STAGE. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]
-
MDPI. (2019). Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
Sources
- 1. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 2. WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 7. This compound METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 1-Methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on obtaining this valuable building block in high purity. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and adapt methods to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common method involves the hydrolysis of a corresponding ester, such as ethyl or methyl 1-methyl-1H-pyrazole-4-carboxylate. In this case, the most probable impurities are:
-
Unreacted starting ester: Incomplete hydrolysis will leave residual ester in your product.
-
Isomeric pyrazoles: Depending on the cyclization strategy used to form the pyrazole ring, you may have constitutional isomers. These can be challenging to remove due to their similar chemical properties.
-
Reagents from previous steps: Carryover of reagents or byproducts from the ester synthesis or other preceding steps.
Q2: My crude product is a discolored solid. What is the likely cause and how can I address it?
A2: Discoloration in the crude product often points to the presence of minor, highly colored byproducts from the synthesis. These are typically non-polar impurities. A simple and effective first step for color removal is often recrystallization, sometimes with the addition of activated carbon. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Q3: I'm struggling to choose between recrystallization and acid-base extraction. What are the key considerations?
A3: The choice between these two fundamental purification techniques depends on the nature of your impurities and the desired scale of your purification.
-
Recrystallization is an excellent choice when your desired compound is the major component and the impurities have different solubility profiles. It is particularly effective for removing small amounts of closely related structural isomers that may not separate well by extraction.
-
Acid-base extraction is highly effective for separating your acidic product from neutral or basic impurities. Given that this compound has a pKa of approximately 3.88, it is readily deprotonated by a weak base like sodium bicarbonate, allowing for its selective transfer into an aqueous phase while non-acidic impurities remain in an organic solvent.[1] This method is often very scalable.
A powerful strategy can be to use both methods sequentially: an initial acid-base extraction to remove the bulk of non-acidic impurities, followed by recrystallization of the recovered acid to achieve high purity.
Troubleshooting Purification Workflows
Scenario 1: Low Recovery After Recrystallization
Problem: You observe a significant loss of product after performing a recrystallization.
Root Causes & Solutions:
-
Solvent Choice: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.
-
Solution: Perform small-scale solubility tests with a variety of solvents to identify the optimal one. A common and effective solvent system for this compound is an ethanol/water mixture.[2]
-
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved, even upon cooling, leading to poor recovery.
-
Solution: Add the hot solvent portion-wise to your crude material until it just dissolves. This ensures you are using the minimum amount of solvent necessary.
-
-
Premature Crystallization: If the solution cools too quickly, the product may crash out of solution, trapping impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Insulating the flask during cooling can promote the growth of larger, purer crystals.
-
-
Incomplete Precipitation: The product may require more time or lower temperatures to fully crystallize.
-
Solution: After initial cooling, store the flask in a refrigerator or freezer for several hours to overnight to maximize yield.
-
Scenario 2: Product Purity Does Not Improve After Acid-Base Extraction
Problem: Your NMR or HPLC analysis shows that the purity of your this compound has not significantly improved after an acid-base extraction.
Root Causes & Solutions:
-
Incomplete Acidification: After extracting the carboxylate salt into the aqueous basic layer, you must re-acidify this layer to precipitate the neutral carboxylic acid. If the pH is not sufficiently lowered (target pH < 2), a portion of your product will remain dissolved as the carboxylate salt.
-
Solution: Use a pH meter or pH paper to ensure the aqueous layer is strongly acidic (pH 1-2) after adding acid (e.g., concentrated HCl). Add the acid slowly and with vigorous stirring.
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, which prevents clean separation.
-
Solution: Gently invert the separatory funnel for mixing instead of vigorous shaking. If an emulsion does form, you can try adding a small amount of brine (saturated NaCl solution) to disrupt it.
-
-
Contaminating Acidic Impurities: If your crude material contains other acidic impurities, they will be co-extracted with your product into the basic aqueous layer.
-
Solution: In this case, acid-base extraction alone is insufficient. You will need to employ an orthogonal purification technique, such as recrystallization or column chromatography, after the extraction.
-
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral or basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate solution.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO2 evolution.
-
Separation: Allow the layers to separate. The deprotonated sodium 1-methyl-1H-pyrazole-4-carboxylate will be in the upper aqueous layer (if using dichloromethane) or the lower aqueous layer (if using ethyl acetate). Drain the organic layer.
-
Back-Washing: To ensure all the product is extracted, add a fresh portion of saturated aqueous sodium bicarbonate to the organic layer and repeat the extraction. Combine the aqueous layers.
-
Removal of Neutral Impurities: Wash the combined aqueous layers with a small portion of the organic solvent to remove any trace non-acidic impurities that may have been carried over.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is between 1 and 2. The this compound will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained from synthesis or after an initial purification step like acid-base extraction.
Step-by-Step Methodology:
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent system. An ethanol/water mixture is a good starting point.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethanol) to create a slurry. Heat the mixture to reflux.
-
Addition of Anti-Solvent: While hot, add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy. Then, add a few drops of the more soluble solvent (ethanol) until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: For maximum recovery, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizing Purification Workflows
To aid in understanding the decision-making process for purification, the following diagrams illustrate the logical flow of the described techniques.
Caption: Decision workflow for purification strategy.
Caption: Workflow for acid-base extraction.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C5H6N2O2 | [3] |
| Molecular Weight | 126.11 g/mol | [3][4] |
| Melting Point | 203-208 °C | [1] |
| pKa (Predicted) | 3.88 ± 0.10 | [1] |
References
- Google Patents. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
PubChem. This compound. Available at: [Link]
Sources
Technical Support Center: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. As a key building block in modern pharmaceuticals and agrochemicals, particularly succinate dehydrogenase inhibitor (SDHI) fungicides, achieving high purity is paramount.[1] This document provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, particularly when using common routes such as the cyclocondensation of a C3 carbonyl compound with methylhydrazine, followed by hydrolysis, or the N-methylation of a pyrazole-4-carboxylate precursor.
Q1: My final product shows two distinct signals in the ¹H NMR and two peaks in the HPLC analysis, suggesting a regioisomeric impurity. How can I confirm its identity and prevent its formation?
A1: The Challenge of Regioselectivity
This is the most frequent challenge in pyrazole synthesis. When using an unsymmetrical 1,3-dicarbonyl equivalent and methylhydrazine, two regioisomers can form: the desired 1,4-disubstituted product and the undesired 1,5-disubstituted isomer.
-
Desired Product: this compound
-
Likely Regioisomeric Side Product: 1-methyl-1H-pyrazole-5-carboxylic acid (if the C3 precursor allows) or 1-methyl-1H-pyrazole-3-carboxylic acid.
The formation of these isomers is governed by the initial nucleophilic attack of the substituted (N1) or unsubstituted (N2) nitrogen of methylhydrazine onto the dicarbonyl compound.[2]
Identification:
-
¹H NMR: The chemical shift of the pyrazole ring protons is highly sensitive to the substituent pattern. The C3-H and C5-H protons will have distinct chemical shifts. Compare your spectrum to literature values or use 2D NMR (HSQC, HMBC) to confirm connectivity.
-
HPLC-MS: Co-injection with an authentic standard is the gold standard. If a standard is unavailable, the two isomers will likely have identical mass-to-charge ratios (M+H)⁺ but different retention times.
Causality & Mitigation Strategies:
The regioselectivity is heavily influenced by reaction conditions, particularly the solvent.[3][4]
-
Solvent Effects: Standard ethanol solvent systems often lead to poor regioselectivity, resulting in difficult-to-separate mixtures.[3][4] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the selectivity towards the desired isomer.[3][4] These solvents can better stabilize key intermediates and transition states, favoring one reaction pathway over the other.
-
pH Control: The reaction pH can influence the nucleophilicity of the two nitrogen atoms in methylhydrazine. Careful, systematic optimization of the reaction pH can often improve the isomeric ratio.
-
Alternative Reagents: For N-methylation routes, traditional agents like methyl iodide can sometimes lead to mixtures. Recent advances include using sterically bulky α-halomethylsilanes as masked methylating agents, which can achieve N1-selectivity ratios greater than 99:1.[5][6][7]
Visualizing the Regioselectivity Problem
Caption: Regioisomeric outcomes of pyrazole synthesis.
Q2: My reaction appears sluggish, and I'm left with significant amounts of starting material or an intermediate ester. What's happening?
A2: Incomplete Reactions - Methylation and Hydrolysis
This issue points to either incomplete N-methylation of the pyrazole-4-carboxylate precursor or incomplete hydrolysis of the ester to the final carboxylic acid.
Identification of Residual Intermediates:
| Compound | Identification Method | Key Observation |
| Unmethylated Precursor | TLC, HPLC-MS | A more polar spot/earlier eluting peak. Mass will be 14 Da less than the N-methylated ester. |
| Intermediate Ester | TLC, HPLC-MS, ¹H NMR | Less polar than the final acid. Mass will be higher than the acid (e.g., +14 for methyl, +28 for ethyl ester). Look for characteristic -OCH₃ or -OCH₂CH₃ signals in NMR. |
Causality & Mitigation Strategies:
-
Incomplete N-Methylation:
-
Base Strength/Solubility: The base (e.g., K₂CO₃, NaH) must be strong enough to deprotonate the pyrazole N-H and should be sufficiently available. Ensure the base is fresh, anhydrous, and that the solvent facilitates the reaction. DMF is a common choice.[8]
-
Reactivity of Methylating Agent: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) has not degraded.[9]
-
Reaction Temperature: Some pyrazoles with electron-withdrawing groups have reduced nucleophilicity and may require higher temperatures to achieve full conversion.[9]
-
-
Incomplete Hydrolysis:
-
Steric Hindrance: Bulky groups near the ester can slow down saponification.
-
Insufficient Reagent/Time: Ensure at least one, and preferably more, equivalents of base (NaOH, KOH) are used and that the reaction is allowed to proceed for a sufficient duration, often with heating. Monitor by TLC until the starting ester spot has completely disappeared.
-
Biphasic System: If using an aqueous base with a water-immiscible solvent, ensure vigorous stirring or consider adding a phase-transfer catalyst to improve the reaction rate.
-
Q3: I've detected a side product with a mass 15 Da higher than my desired product. What is it?
A3: Over-methylation to a Pyrazolium Salt
A mass increase of 15 Da (corresponding to a methyl group and a positive charge) is a classic sign of over-methylation, leading to the formation of a quaternary N,N'-dimethylpyrazolium salt.
Causality & Mitigation Strategies:
This side reaction is more likely when using highly reactive methylating agents, excess reagent, or prolonged reaction times at elevated temperatures.[9] The already methylated nitrogen of the pyrazole ring can undergo a second methylation, forming the charged salt.
-
Control Stoichiometry: Use a carefully measured amount of the methylating agent, typically 1.0 to 1.1 equivalents.
-
Monitor the Reaction: Use TLC or rapid LC-MS analysis to monitor the consumption of the starting material and the appearance of the desired product. Stop the reaction as soon as the starting material is consumed to prevent over-methylation.
-
Lower Temperature: Running the reaction at a lower temperature will reduce the rate of the second methylation more significantly than the first.
-
Choice of Reagent: Use a less reactive methylating agent if over-methylation is a persistent issue.
Visualizing N-Methylation Side Products
Caption: Side products from the N-methylation step.
Q4: My overall yield is low, and I've detected a volatile, low molecular weight impurity. Could it be decarboxylation?
A4: Product Loss via Decarboxylation
Yes, decarboxylation is a known side reaction for pyrazole carboxylic acids, especially under harsh thermal or acidic/basic conditions, leading to the formation of 1-methyl-1H-pyrazole.[10][11] The stability of pyrazole-4-carboxylic acids can be lower than that of other aromatic carboxylic acids.
Identification:
-
GC-MS: This is the ideal technique for identifying the volatile and relatively nonpolar 1-methyl-1H-pyrazole.
-
¹H NMR: Look for the disappearance of the carboxylic acid proton signal and the appearance of a new pyrazole C4-H signal.
Causality & Mitigation Strategies:
-
Harsh Hydrolysis: Using excessively high temperatures or prolonged heating during the final ester hydrolysis step can promote decarboxylation.[12]
-
Acidic Workup: A strongly acidic workup at elevated temperatures can also induce product loss.
-
Mitigation: Perform the hydrolysis under the mildest conditions possible (e.g., room temperature or gentle warming at 40-50 °C). Neutralize the reaction mixture carefully at a low temperature (e.g., 0 °C) during workup. If possible, avoid distillation of the crude acid product; purification by recrystallization is generally preferred.
Analytical Protocols & Troubleshooting Workflow
Protocol 1: Standard HPLC-MS Method for In-Process Control
This protocol is designed to separate the starting materials, desired product, and key side products like regioisomers and unhydrolyzed ester.
-
Column: C18 reverse-phase, 2.1 x 50 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-7 min: 5% to 95% B
-
7-8 min: 95% B
-
8-8.1 min: 95% to 5% B
-
8.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Detection: UV at 254 nm and ESI+ Mass Spectrometry
Expected Elution Order: this compound (earliest) -> Regioisomeric acid -> Unmethylated ester -> Methylated ester (latest).
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing issues based on analytical data.
Caption: Logical workflow for troubleshooting synthesis impurities.
References
-
Álvarez-Pérez, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]
-
Deng, X., & Mani, N. S. (2012). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available at: [Link]
-
Haveliwala, D. D., & Kamdar, N. R. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthetic Communications. Available at: [Link]
-
Álvarez-Pérez, A., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]
- Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
Reddit. (2023). N-methylation of pyrazole. r/OrganicChemistry. Available at: [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
Mueller, N., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid. Available at: [Link]
-
Xiang, S., et al. (2019). Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. Inorganic Chemistry Frontiers. Available at: [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Available at: [Link]
-
ProQuest. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]
-
Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available at: [Link]
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ResearchGate. (2012). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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SID. (2015). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Available at: [Link]
-
Journal of the American Chemical Society. (2023). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Available at: [Link]
- Google Patents. (2014). WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
- Google Patents. (2015). CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.
-
Georganics. This compound. Available at: [Link]
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PubMed Central. (2017). Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. Available at: [Link]
-
Royal Society of Chemistry. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Available at: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
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Technical Support Center: 1-Methyl-1H-pyrazole-4-carboxylic Acid
Introduction: Navigating the Nuances of a Key Building Block
Welcome to the technical support guide for 1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5952-92-1). As a pivotal intermediate in the synthesis of fungicides and various pharmaceuticals, its stability is paramount to achieving reproducible and successful experimental outcomes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the stability challenges associated with this compound. My goal is to move beyond generic handling instructions and provide you with the causal understanding needed to troubleshoot and prevent common stability-related issues.
The pyrazole ring itself is a robust aromatic system, a factor contributing to the metabolic stability of many pyrazole-containing drugs.[3] However, the carboxylic acid functionality introduces specific vulnerabilities that must be carefully managed. This guide will address the most frequently encountered stability problems, from improper storage to unforeseen degradation during reactions.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: My new bottle of this compound looks clumpy and slightly discolored. Is it still usable?
A1: This is a common observation and is often due to the compound's hygroscopic nature.[4] It readily absorbs moisture from the air, causing the powder to clump. Slight discoloration can also occur over time with minor exposure to air and light.
-
Immediate Action: Before use, it is advisable to dry the material under a high vacuum for several hours to remove absorbed water. For most applications where it is used in excess, minor clumping may not affect the reaction outcome.
-
Quality Check: If the discoloration is significant (e.g., dark brown) or if you are working on a highly sensitive reaction, consider running a purity check via HPLC or measuring its melting point.
-
Prevention: Always store the compound in a desiccator or a glove box under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture absorption.[4]
Q2: I'm seeing an unexpected byproduct in my reaction. Could it be from the degradation of the pyrazole starting material?
A2: Yes, this is a strong possibility. The most likely degradation pathway, especially if your reaction involves heat, is decarboxylation. This process removes the -COOH group, yielding 1-methyl-1H-pyrazole.
-
Causality: Pyrazole-4-carboxylic acids are susceptible to decarboxylation, a reaction that can be catalyzed by heat, strong acids, strong bases, or certain metal ions (like copper).[5][6][7][8] If your reaction is run at temperatures exceeding 80-100°C or involves these catalysts, decarboxylation is a probable side reaction.
-
Troubleshooting:
-
Analyze your crude reaction mixture by LC-MS to look for a peak corresponding to the mass of 1-methyl-1H-pyrazole.
-
If possible, lower the reaction temperature.
-
If a base is required, consider using a milder organic base instead of a strong inorganic one.
-
If metal catalysis is suspected, ensure your glassware is scrupulously clean and consider the use of a metal scavenger.
-
Q3: How should I properly store this compound for long-term use?
A3: Proper storage is the most critical factor in maintaining the long-term stability and integrity of this compound.
-
Core Principle: The key is to protect it from moisture, air, and light.
-
Recommended Protocol:
-
Upon receipt, transfer the material into a pre-dried amber glass vial.
-
Place the vial inside a larger container with a secure lid, which contains a desiccant (e.g., Drierite).
-
For optimal long-term stability, flush the vial with an inert gas like argon or nitrogen before sealing.[4]
-
Store this container in a cool, dark, and dry place. Refrigeration is recommended for long-term storage.[9]
-
| Storage Condition | Risk Factor | Consequence |
| Open to air | Hygroscopicity, Oxidation | Clumping, potential degradation |
| Exposure to light | Photodegradation | Discoloration, formation of unknown impurities |
| High temperatures | Thermal Decomposition, Decarboxylation | Gas evolution (CO2), loss of starting material |
| Incompatible containers | Catalysis | Potential for unforeseen side reactions |
Q4: Is this compound sensitive to pH?
A4: While the solid compound is stable, its stability in solution can be pH-dependent, primarily concerning its reactivity.
-
Acidic Conditions: In the presence of strong acids and heat, the rate of decarboxylation can be accelerated.[6][8]
-
Basic Conditions: Strong bases will deprotonate the carboxylic acid to form the carboxylate salt. While this salt form is generally stable, harsh basic conditions combined with high temperatures can also promote decarboxylation.[7][8]
-
Practical Implication: When using this compound in a reaction, be mindful of the pH and temperature. If you need to run a reaction under strongly acidic or basic conditions at high temperatures, expect some degree of decarboxylation and plan your purification strategy accordingly.
Part 2: Troubleshooting Guides - Experimental Scenarios
This section provides structured troubleshooting for specific experimental issues.
Scenario 1: Low Yield in an Amide Coupling Reaction
Observed Issue: You are performing an EDC/HOBt mediated amide coupling with an amine, but consistently achieve a low yield of the desired amide product. Your starting amine is consumed, but a significant portion of the this compound remains unreacted.
Potential Causes & Troubleshooting Workflow:
Detailed Protocol: Verifying Starting Material Integrity
-
Hygroscopicity Check: As a hygroscopic solid, any absorbed water will quench the active ester intermediate formed by EDC, halting the reaction.[4]
-
Action: Place a sample of your this compound in a vacuum oven at 40-50°C for 4-6 hours.
-
Validation: Re-run the reaction using the dried acid and strictly anhydrous solvents. If the yield improves, water contamination was the primary issue.
-
-
Decarboxylation Assessment: If your coupling protocol involves heating to improve solubility or reaction rate, you may be inadvertently causing decarboxylation.
-
Action: Take a sample of your crude reaction mixture and analyze it by LC-MS. Look for the mass of 1-methyl-1H-pyrazole (MW: 82.11 g/mol ).
-
Validation: If the decarboxylated product is present, modify your protocol to run at a lower temperature (e.g., 0 °C to room temperature) for a longer duration.
-
Scenario 2: Inconsistent Results in Biological Assays
Observed Issue: You are using a stock solution of this compound in DMSO for biological screening, but the results are not reproducible between experiments run days or weeks apart.
Potential Causes & Troubleshooting Workflow:
Detailed Protocol: Forced Degradation Study to Identify Instability
This protocol helps identify the primary degradation pathway under your specific experimental conditions.[10]
-
Prepare Solutions: Prepare solutions of your compound (~1 mg/mL) under the following conditions:
-
Control: Your standard assay buffer or solvent (e.g., DMSO).
-
Acidic: 0.1 M HCl.
-
Basic: 0.1 M NaOH.
-
Oxidative: 3% H₂O₂.
-
-
Incubation:
-
Divide each solution into two vials: one wrapped in aluminum foil (dark) and one unwrapped (light).
-
Place all vials under a broad-spectrum light source (including UV) at room temperature for 24-48 hours.
-
-
Analysis:
-
After incubation, quench the reactions (neutralize the acid/base samples).
-
Analyze all samples by HPLC-UV, comparing them to the control sample at time zero.
-
-
Interpretation:
-
A significant decrease in the parent peak in the "light" sample compared to the "dark" sample indicates photodegradation .[10] Pyrazole systems can be susceptible to photodissociation.[11][12]
-
Degradation in the HCl or NaOH samples points to pH-mediated instability .
-
Degradation in the H₂O₂ sample suggests oxidative instability . While the pyrazole ring is relatively stable, strong oxidizing agents can still cause degradation.[4][10]
-
Part 3: Foundational Knowledge - Understanding the Chemistry
A deeper understanding of the molecule's chemical properties is key to proactive problem-solving.
Key Chemical Vulnerabilities:
-
Decarboxylation: This is the most significant intrinsic instability. The pyrazole ring, being electron-rich, can stabilize the intermediate formed during the loss of CO₂. This process is highly temperature-dependent.
-
Hygroscopicity: The carboxylic acid and the nitrogen atoms in the ring can form hydrogen bonds with water, leading to the absorption of atmospheric moisture.
-
Reactivity with Strong Oxidizers: Avoid contact with strong oxidizing agents, as this can lead to ring opening or other forms of degradation.[4][9]
Degradation Pathway: Thermal Decarboxylation
This reaction is often unavoidable at high temperatures (>150 °C) and can be catalyzed under milder conditions, as noted in the troubleshooting sections.[6][7][8]
References
- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). RSC Publishing.
- This compound Safety D
- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (2025).
- 3-(Difluoromethyl)
- Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.).
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2013).
- This compound METHYL ESTER synthesis. (n.d.). Chemicalbook.
- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014).
- This compound METHYL ESTER - Safety D
- Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. (2025). Benchchem.
- This compound. (2023). Smolecule.
- This compound SAFETY D
- This compound. (n.d.). PubChem.
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.).
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Process for purification of 1-methylpyrazole-4-carboxylic acid esters. (2010).
- This compound. (2025). Chemsrc.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
- Ultrafast Photodissociation Dynamics of Pyrazole, Imidazole and their Deuterated Derivatives using Ab Initio Multiple Cloning. (n.d.). ChemRxiv.
- This compound, 97%. (n.d.). Thermo Scientific Chemicals.
- Methyl 1H-Pyrazole-4-carboxylate. (n.d.). TCI (Shanghai) Development Co., Ltd..
- This compound, 97%. (n.d.). Thermo Scientific Chemicals.
- Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors. (2025).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.
- This compound. (n.d.). Santa Cruz Biotechnology.
- This compound. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). BLD Pharm.
- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015).
- Methyl 1H-pyrazole-4-carboxyl
- 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks: Multifaceted materials. (n.d.).
- Synthesis and biological activity of 3-methyl-1H- pyrazole-4-carboxylic ester derivatives. (2001).
- EU Pesticides D
- 1-(1,1-Dimethylethyl)-5-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). CAS Common Chemistry.
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- 4. synquestlabs.com [synquestlabs.com]
- 5. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 8. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
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- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Improving Regioselectivity in Pyrazole Synthesis
Introduction
The synthesis of substituted pyrazoles is a fundamental process in medicinal chemistry, as the pyrazole scaffold is a key component in numerous therapeutic agents. The Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a widely used method for this purpose. However, a significant challenge arises when using unsymmetrical 1,3-dicarbonyls, as the reaction can produce two different regioisomers.[1] Controlling the regioselectivity of this reaction is crucial to ensure the efficient and exclusive formation of the desired biologically active isomer.[2] This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it important?
A1: Regioselectivity is the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products.[2] In the context of pyrazole synthesis, this issue commonly arises from the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] This reaction can lead to two distinct regioisomeric pyrazoles.[3] The ability to control which isomer is formed is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and subsequent chemical reactivity. Therefore, ensuring the selective synthesis of the desired isomer is essential for efficiency in drug discovery and development.[2]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The outcome of the Knorr condensation reaction in terms of its regiochemistry is determined by a delicate balance of several factors:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically obstruct one reaction pathway, thereby directing the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[1]
-
Electronic Effects: The electronic properties of the substituents play a significant role. Electron-withdrawing groups on the dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1] For instance, in 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon next to the highly electronegative -CF₃ group is more electrophilic.[2]
-
Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1] Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[2][4] In contrast, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
Solvent Choice: The solvent can dramatically influence regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase regioselectivity in favor of one isomer.[5]
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a frequent outcome when the substituents on the unsymmetrical 1,3-dicarbonyl possess similar steric and electronic characteristics, resulting in minimal inherent preference for the site of the initial hydrazine attack.[2]
Root Cause Analysis and Suggested Solutions:
-
Lack of Steric or Electronic Bias: When the R¹ and R³ groups on the 1,3-dicarbonyl are similar in size and electronic nature, the two carbonyl groups have comparable reactivity towards the hydrazine.
-
Solution 1: Modify the Substrate. If possible, introduce a substituent with a strong electronic effect (e.g., a trifluoromethyl group) or a bulky group to create a significant difference in the reactivity of the two carbonyl carbons.
-
Solution 2: Change the Solvent. Standard solvents like ethanol often lead to poor regioselectivity.[5] Switching to a fluorinated alcohol such as TFE or, more effectively, HFIP can dramatically shift the equilibrium towards one regioisomer.[5][6] These solvents are thought to modulate the reactivity of the intermediates.
-
Solution 3: Alter the Reaction pH. Systematically screen the reaction under acidic (e.g., catalytic acetic acid, HCl) and basic (e.g., sodium acetate, triethylamine) conditions. The pH can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby affecting the regiochemical outcome.[1][7]
-
Issue 2: The major product of my reaction is the undesired regioisomer.
This situation arises when the inherent electronic and steric factors of your substrates favor the formation of the unwanted isomer under standard reaction conditions.[2] For example, in the reaction between 1,1,1-trifluoro-2,4-pentanedione and methylhydrazine, the initial attack typically occurs at the carbonyl adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole, which may not be the desired product.[2]
Root Cause Analysis and Suggested Solutions:
-
Inherent Substrate Bias: The electronic and steric properties of the starting materials are directing the reaction towards the undesired product.
-
Solution 1: Leverage Solvent Effects. As with poor selectivity, fluorinated solvents like TFE and HFIP can often reverse or significantly enhance the regioselectivity.[5] For instance, reactions that yield the 5-fluoroalkyl pyrazole as the major product in ethanol can be shifted to produce the 3-fluoroalkyl pyrazole almost exclusively in HFIP.[5]
-
Solution 2: Employ Catalysis. Investigate the use of specific catalysts that can direct the reaction towards the desired isomer. For example, certain Lewis acids or metal catalysts can coordinate to one of the carbonyl groups, selectively activating it for nucleophilic attack.[3] Silver catalysts have been shown to be effective in certain cases.[3]
-
Solution 3: Consider Alternative Synthetic Routes. If modifying the Knorr synthesis is unsuccessful, other methods for pyrazole synthesis might offer better regiocontrol. These include 1,3-dipolar cycloadditions or reactions involving α,β-unsaturated ketones.[8][9]
-
Experimental Protocols
Protocol 1: Enhancing Regioselectivity with Fluorinated Alcohols
This protocol outlines a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.[2][5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Synthesis from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone (R¹) | Solvent | Isomer Ratio (A:B)¹ | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | EtOH | 50:50 | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | TFE | 85:15 | [5] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | HFIP | 97:3 | [5] |
| 1-Phenyl-1,3-butanedione | EtOH | 60:40 | [1] |
| 1-Phenyl-1,3-butanedione | HFIP | >95:5 | [5] |
¹ Isomer A: N-methyl adjacent to R¹; Isomer B: N-methyl adjacent to the other substituent.
Visualizations
Decision-Making Workflow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Knorr Pyrazole Synthesis Reaction Pathway
Caption: Competing pathways in Knorr pyrazole synthesis.
References
- BenchChem. (2025). regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. BenchChem.
- Bentham Science Publishers. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect.
- National Center for Biotechnology Information. (n.d.).
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis. BenchChem.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023).
- Organic Chemistry Portal. (2008).
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazole Carboxylic Acids
Welcome to the Technical Support Center for the synthesis of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Pyrazole carboxylic acids are crucial scaffolds in medicinal chemistry, lauded for their diverse biological activities.[1][2] However, their synthesis can present unique challenges.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and practical laboratory experience to ensure you can navigate the complexities of pyrazole carboxylic acid synthesis with confidence.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the synthesis of pyrazole carboxylic acids.
Q1: What is the most common method for synthesizing the pyrazole ring?
A1: The Knorr pyrazole synthesis is the most prevalent method, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3] The reaction typically proceeds through an acid-catalyzed mechanism, starting with the formation of an imine, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4]
Q2: My pyrazole synthesis is resulting in a low yield. What are the likely causes?
A2: Low yields are a frequent issue and can stem from several factors. Key areas to investigate include the stability and nucleophilicity of your hydrazine reagent, suboptimal reaction conditions (pH, temperature, solvent), and the presence of competing side reactions.[3][4] For instance, if your hydrazine has electron-withdrawing groups, its nucleophilicity will be reduced, potentially lowering the reaction rate and overall yield.[4]
Q3: I'm observing the formation of regioisomers. How can I control the regioselectivity?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups. To control this, you can often manipulate the reaction conditions, such as pH and temperature, or utilize a protecting group strategy to differentiate the two carbonyls. In some cases, using a specific isomer of the dicarbonyl starting material or a different synthetic route may be necessary.
Q4: What are the best practices for purifying pyrazole carboxylic acids?
A4: Purification can be challenging due to the amphoteric nature of the molecule. Standard purification techniques for carboxylic acids are a good starting point. This typically involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove neutral and basic impurities, followed by acidification to precipitate the purified carboxylic acid.[5] Recrystallization from appropriate solvents like ethanol, toluene, or acetic acid is also a common and effective method.[5] In some cases, forming a salt of the pyrazole with an inorganic acid can facilitate purification through crystallization.[6]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the synthesis of pyrazole carboxylic acids.
Problem 1: Low or No Product Formation
Low or no yield is one of the most common frustrations in synthesis. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Action |
| Poor Hydrazine Reactivity | The nucleophilicity of the hydrazine is critical for the initial condensation step. Electron-withdrawing groups on the hydrazine or protonation under excessively acidic conditions can significantly reduce its reactivity.[4] | 1. Check Hydrazine Quality: Ensure the hydrazine reagent is not degraded. If it's old, consider using a freshly opened bottle or purifying it. 2. Optimize pH: While the reaction is often acid-catalyzed, a pH that is too low can be detrimental. Try adding a mild base to neutralize any excess acid from a hydrazine salt or consider using a buffer system. 3. Increase Equivalents: Using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion. |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time all play a crucial role. The Knorr synthesis often requires heating to overcome the activation energy for cyclization and dehydration. | 1. Increase Temperature: If the reaction is sluggish at room temperature, try heating it to reflux. Monitor the reaction progress by TLC or LC-MS. 2. Solvent Selection: The choice of solvent can influence solubility and reaction rates. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer steps. 3. Extend Reaction Time: Some reactions are simply slow. Allow the reaction to proceed for a longer duration, monitoring periodically. |
| Incorrect Starting Materials | Ensure that the 1,3-dicarbonyl compound is correct and has not undergone degradation or side reactions. | 1. Verify Starting Materials: Confirm the identity and purity of your starting materials using techniques like NMR or melting point analysis. 2. Consider In Situ Formation: For some complex 1,3-dicarbonyls, in situ generation immediately prior to the reaction with hydrazine can be an effective strategy.[7][8] |
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in pyrazole synthesis.
Problem 2: Unwanted Side Reactions
Side reactions can consume starting materials and complicate purification. Identifying and mitigating these is key to a successful synthesis.
Common Side Reactions & Mitigation Strategies
-
Incomplete Cyclization: The intermediate hydrazone or enamine may be stable under the reaction conditions and fail to cyclize.
-
Solution: Increase the reaction temperature and/or add a stronger acid catalyst to promote the intramolecular cyclization and dehydration steps.
-
-
Formation of Pyrazolinones: If the 1,3-dicarbonyl compound has an ester group, intramolecular cyclization can sometimes lead to the formation of a pyrazolinone side product.
-
Solution: Carefully control the reaction temperature and consider using a milder base if one is present in the reaction.
-
-
Decarboxylation: The pyrazole carboxylic acid product itself may be susceptible to decarboxylation, especially at high temperatures.[9] This is particularly a concern for pyrazoles with electron-withdrawing groups.[10]
-
Solution: If decarboxylation is suspected, try to run the reaction at a lower temperature for a longer period. Additionally, consider purification methods that do not require high heat. Copper-catalyzed decarboxylation has also been reported, so be mindful of any copper contamination.[9]
-
Problem 3: Challenges in Introducing the Carboxylic Acid Group
While the Knorr synthesis using a dicarbonyl precursor with a carboxylic acid or ester group is common, other methods for introducing the carboxyl group also present challenges.
Hydrolysis of Esters and Nitriles
-
Challenge: Incomplete hydrolysis of a pyrazole ester or nitrile to the corresponding carboxylic acid.
-
Explanation: The pyrazole ring can influence the reactivity of the ester or nitrile group. Steric hindrance around the functional group can also slow down the hydrolysis.
-
Troubleshooting:
-
For Esters: Base-promoted hydrolysis (saponification) using NaOH or KOH in an aqueous alcohol solution is generally more effective than acid-catalyzed hydrolysis.[11] Ensure at least one full equivalent of base is used.
-
For Nitriles: Both acidic and basic conditions can be used for hydrolysis.[12] Vigorous conditions, such as heating under reflux for an extended period, are often necessary.[12] Under basic conditions, the reaction proceeds via the sodium salt of the carboxylic acid.[13]
-
Direct Carboxylation
-
Challenge: Low efficiency in the direct carboxylation of a pyrazole C-H bond.
-
Explanation: This is a more advanced technique that typically requires a metal catalyst. The regioselectivity can be difficult to control.
-
Considerations:
III. Experimental Protocols
This section provides a representative protocol for the synthesis of a pyrazole carboxylic acid ester, a common precursor to the final acid.
Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate
This protocol is a generalized procedure based on common laboratory preparations.
Reaction Scheme:
Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq), ethyl benzoylacetate (1.0 eq), and glacial acetic acid (5-10 volumes).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water to remove residual acetic acid.
-
Purify the crude product by recrystallization from ethanol to afford the pure pyrazole ester.
Workflow for Synthesis and Purification
Caption: A step-by-step workflow for the synthesis and purification of a pyrazole carboxylic acid ester.
IV. Conclusion
The synthesis of pyrazole carboxylic acids, while fundamentally important, is not without its challenges. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can systematically troubleshoot and optimize their synthetic routes. This guide provides a framework for addressing common issues, from low yields to purification difficulties. With careful attention to reaction conditions and a methodical approach to problem-solving, the successful synthesis of these valuable compounds is well within reach.
V. References
-
Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry.
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
-
Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. (n.d.). Organic Chemistry International.
-
Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). BenchChem.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). ResearchGate.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2019). ResearchGate.
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (2009). Elsevier.
-
Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed.
-
Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. (n.d.). ACS Publications.
-
Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (n.d.). PMC - NIH.
-
4-Pyrazolecarboxylic acid synthesis. (n.d.). ChemicalBook.
-
Recent Advances in Catalyst Design for Carboxylation Using CO 2 as the C1 Feedstock. (n.d.). MDPI.
-
Mechanism for the formation of pyrazole. (n.d.). ResearchGate.
-
Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology.
-
Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (2014). Google Patents.
-
PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013). European Patent Office.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
-
Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
-
Method for purifying pyrazoles. (n.d.). Google Patents.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Request PDF.
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry.
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PMC.
-
Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride. (n.d.). BenchChem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC - NIH.
-
Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (n.d.). Request PDF.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
-
Unit 4 Pyrazole. (n.d.). Slideshare.
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
-
Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (n.d.). MDPI.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
-
General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
-
Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. (2020). YouTube.
-
Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.
-
hydrolysis of nitriles. (n.d.). Chemguide.
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Technical Support Center: Recrystallization of 1-methyl-1H-pyrazole-4-carboxylic acid
An authoritative guide to the purification of 1-methyl-1H-pyrazole-4-carboxylic acid, designed for chemists and researchers. This document provides in-depth technical guidance, troubleshooting, and detailed protocols for achieving high purity through recrystallization.
Welcome to the technical support guide for the purification of this compound (CAS 5952-92-1). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges during the purification process. This guide is structured in a question-and-answer format to directly address common issues encountered in the lab.
Section 1: Compound Characteristics & Initial Considerations
Before attempting any purification, understanding the physicochemical properties of your compound is critical. These properties dictate the choice of solvent and the appropriate technique.
1.1 What are the key properties of this compound that influence its recrystallization?
This compound is a heterocyclic compound with distinct features that guide our purification strategy.[1][2] Its structure contains a polar carboxylic acid group capable of hydrogen bonding, and an N-methylated pyrazole ring which contributes to its moderate polarity.[3] The relatively high melting point suggests strong intermolecular forces in the crystal lattice, which is a favorable characteristic for crystallization.[3]
| Property | Value | Significance for Recrystallization | Source(s) |
| CAS Number | 5952-92-1 | Unique identifier for the compound. | [1][4] |
| Molecular Formula | C₅H₆N₂O₂ | Indicates the elemental composition. | [1][4] |
| Molecular Weight | 126.11 g/mol | Used for calculating molar quantities. | [1][4] |
| Appearance | White to light yellow solid/powder | The goal of recrystallization is often to remove colored impurities, yielding a pure white solid. | [5] |
| Melting Point | 203-208 °C | A high melting point reduces the risk of the compound "oiling out".[3] A sharp melting point after recrystallization indicates high purity. | [3] |
| pKa (Predicted) | 3.88 ± 0.10 | As a moderately weak acid, its solubility can be pH-dependent. It will be less soluble in acidic aqueous solutions. | [3] |
Section 2: FAQs - Solvent Selection & System Design
The single most important factor for a successful recrystallization is the choice of solvent. The ideal solvent should dissolve the compound poorly at room temperature but readily at its boiling point.[6]
2.1 How do I select a starting solvent for recrystallization?
The principle of "like dissolves like" is a good starting point. Given that this compound has a polar carboxylic acid group, polar solvents are logical candidates.[7]
-
Polar Protic Solvents: Alcohols (methanol, ethanol) and water are excellent starting points due to their ability to form hydrogen bonds.[7]
-
Polar Aprotic Solvents: Acetone or ethyl acetate can also be effective.[8]
-
Non-Polar Solvents: Solvents like hexanes or toluene are unlikely to be effective as single solvents but may be useful as anti-solvents in a mixed-solvent system.[7]
Expert Tip: Always perform small-scale solubility tests first.[9] Add ~25 mg of your crude compound to a test tube and add a few drops of the candidate solvent. Observe solubility in the cold and then upon heating.
2.2 My compound is too soluble in one solvent and poorly soluble in another. What should I do?
This is the ideal scenario for a mixed-solvent recrystallization .[10] You need two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[10]
A patent for a structurally similar compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, successfully uses ethanol/water and isopropanol/water mixtures.[11] This strongly suggests that an alcohol/water system would be highly effective for this compound.
2.3 Can I use reactive crystallization?
Reactive crystallization, where the compound is generated in situ and crystallizes from the reaction mixture, is a viable method.[6] For instance, after hydrolyzing the corresponding ester to form the carboxylic acid, the product can be precipitated by acidifying the aqueous solution.[2] This method is essentially an acid-base reactive crystallization.
Section 3: Experimental Protocols
These protocols provide a detailed, step-by-step methodology. The key to success is patience, especially during the cooling phase.[12]
Protocol 1: Single-Solvent Recrystallization
This is the preferred method if a suitable single solvent is identified.
Caption: General workflow for a single-solvent recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot solvent until the solid just dissolves. Using excess solvent is a common mistake that drastically reduces yield.[13]
-
Hot Filtration (Optional): If insoluble impurities are present, you must filter the hot solution. Use a pre-heated funnel to prevent premature crystallization in the stem.[14]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Rapid cooling leads to the formation of small, impure crystals or precipitates.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]
-
Collection: Collect the crystals using vacuum filtration (e.g., with a Büchner funnel).[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[13][15]
-
Drying: Allow the crystals to dry completely. Air-drying on the filter paper or using a desiccator is effective. Confirm purity by taking a melting point.[12]
Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)
This method is highly effective for this compound class.[10][11]
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Re-solubilization: Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Cooling, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Protocol above. Wash the crystals with a cold mixture of the two solvents in the approximate ratio used for the crystallization.
Section 4: Troubleshooting Guide
Even with a good protocol, problems can arise. This section provides solutions to common issues.
Caption: A decision-making flowchart for common recrystallization problems.
Q1: No crystals are forming, even after cooling in an ice bath. What's wrong?
This is a classic sign that your solution is not supersaturated, likely because too much solvent was added initially.[12][13]
-
Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.
-
Solution 2 (Induce Nucleation): If the solution is saturated but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.[10][14]
-
Solution 3 (Seeding): If you have a small amount of the pure compound, add a tiny crystal ("seed crystal") to the cold solution to initiate crystallization.[10][14]
Q2: My compound is separating as an oil, not a solid. How do I fix this?
This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point.[10][14]
-
Solution 1: Reheat the solution to re-dissolve the oil, then add more of the "good" solvent to lower the saturation temperature. Allow it to cool very slowly.[10]
-
Solution 2: Change to a lower-boiling point solvent system.[10]
-
Solution 3: Ensure the initial crude material is not excessively impure, as high impurity levels can depress the melting point and promote oiling out.
Q3: My final yield is very low. How can I improve it?
A low yield is most often a result of using too much solvent or incomplete crystallization.[10][13]
-
Primary Cause: The most common error is adding too much hot solvent during the initial dissolution step. Use only the absolute minimum required.[13]
-
Solution 1: Ensure the flask is thoroughly cooled in an ice bath for an adequate amount of time (e.g., 30 minutes) before filtration.[10]
-
Solution 2: You can often recover a "second crop" of crystals by taking the filtrate (mother liquor), reducing its volume by boiling, and re-cooling it. Note that this second crop may be less pure than the first.[15]
Q4: The final crystals are still colored. How do I remove colored impurities?
Colored impurities are often large, polar molecules that can be adsorbed onto activated carbon.
-
Solution: After dissolving your crude compound in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling step.[10] Be aware that charcoal can also adsorb your product, so use it sparingly to avoid reducing your yield.[10]
References
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemsrc. (2025, August 23). This compound. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallisation. Retrieved from [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). recrystallization.pdf. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
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Technical Support Center: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)
Welcome to the technical support center for the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA). This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this critical fungicide intermediate. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed analytical and purification protocols to help you minimize impurities and maximize yield and purity.
Introduction
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) is a pivotal building block in the agrochemical industry, serving as the key intermediate for a class of highly effective succinate dehydrogenase inhibitor (SDHI) fungicides.[1][2] Achieving high purity of DFPA is paramount, as the presence of impurities, particularly regioisomers, can complicate downstream reactions and impact the efficacy and safety profile of the final active ingredient. This guide is structured to address the most common issues encountered in the lab, from reaction setup to final product purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.
FAQ 1: My reaction is producing a significant amount of the wrong isomer. How can I improve the regioselectivity?
Question: I'm performing the classical synthesis by reacting an ethyl difluoroacetoacetate derivative with methylhydrazine, but I'm getting a mixture of 3-(difluoromethyl) and 5-(difluoromethyl) pyrazole isomers. What is causing this and how can I favor the desired 3-difluoromethyl product?
Answer:
This is the most common and critical challenge in DFPA synthesis. The formation of two regioisomers, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (the desired product) and 5-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (the primary isomeric impurity), arises from the reaction of the unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine.[1] Methylhydrazine has two non-equivalent nitrogen atoms (N1 and N2), and either can initiate the nucleophilic attack on one of the two carbonyl groups of the precursor, leading to two different cyclization pathways.
Causality & Mechanism: The regioselectivity is governed by a delicate balance of steric and electronic factors, as well as the reaction conditions. The more nucleophilic nitrogen of methylhydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone intermediate. Solvent and pH play a crucial role in modulating the reactivity of both reactants.
Troubleshooting Workflow & Solutions:
-
Solvent Selection: The choice of solvent can dramatically influence the isomeric ratio.
-
Conventional Approach: Ethanol is a common solvent but often leads to poor regioselectivity, sometimes resulting in nearly a 1:1 mixture of isomers.
-
Expert Recommendation: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in favor of the desired isomer. These solvents, through their strong hydrogen-bond-donating ability, can preferentially activate one carbonyl group over the other, directing the cyclization.[3] Aprotic dipolar solvents like DMF may also offer better control than simple alcohols.[3]
-
-
pH Control: The acidity of the reaction medium is a critical parameter.
-
Issue: Without proper pH control, the reaction can yield inconsistent isomer ratios.
-
Solution: Conducting the reaction under mildly acidic conditions can favor the formation of one isomer. Conversely, basic conditions might favor the other. It is recommended to perform small-scale experiments to screen the optimal pH for your specific substrate.
-
-
Temperature Control: The reaction temperature can affect the kinetic vs. thermodynamic control of the cyclization.
-
Recommendation: The cyclization step is often performed at low temperatures (e.g., -10°C to 0°C) to enhance selectivity before warming to complete the reaction.[4]
-
Visualizing the Problem: Regioisomer Formation
Caption: Formation of regioisomers in DFPA synthesis.
FAQ 2: The final hydrolysis of the ethyl ester to the carboxylic acid is incomplete or very slow. How can I drive it to completion?
Question: I have synthesized the ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate intermediate, but the final saponification step with NaOH is not working well. TLC analysis shows significant amounts of starting material even after prolonged heating.
Answer:
Incomplete hydrolysis (saponification) is a common issue that can be caused by several factors, including insufficient base, steric hindrance, low reaction temperature, or poor solubility of the ester.[5][6]
Troubleshooting Steps:
-
Stoichiometry of Base: Ensure you are using a sufficient excess of base. For ester hydrolysis, at least 2-4 equivalents of NaOH or KOH are recommended. One equivalent is consumed stoichiometrically, and the excess helps drive the equilibrium towards the product.[5]
-
Choice of Base: While NaOH is common, lithium hydroxide (LiOH) is often more effective, especially for sterically hindered esters or those prone to side reactions. LiOH is typically used in a mixture of THF and water.[5]
-
Solvent System: The ester must be soluble in the reaction medium for the hydrolysis to proceed efficiently.
-
Problem: If the ester is not soluble in aqueous NaOH, the reaction will be extremely slow.
-
Solution: Use a co-solvent system to improve solubility. Common choices include mixtures of water with methanol, ethanol, or tetrahydrofuran (THF).[5] Be cautious when using alcoholic solvents like methanol or ethanol, as transesterification can be a competing side reaction, although under strong hydrolytic conditions, the final product will still be the carboxylate salt.
-
-
Temperature: Saponification often requires heating. If stirring at room temperature is ineffective, gradually increase the temperature to reflux to increase the reaction rate. Monitor the reaction by TLC to avoid potential degradation at high temperatures.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting ester. The product carboxylic acid (or its salt) is significantly more polar and will have a much lower Rf value than the starting ester.
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Base | 2 eq. NaOH | Increase to 4 eq. NaOH or switch to 3 eq. LiOH | Drives the equilibrium and overcomes potential sluggishness. LiOH is often more effective. |
| Solvent | Water/Ethanol | Use Water/THF (e.g., 2:1 or 3:1 ratio) | Improves solubility of non-polar esters, creating a homogenous reaction mixture. |
| Temperature | Room Temp to 50 °C | Increase to reflux (typically 60-80 °C) | Increases reaction kinetics according to the Arrhenius equation. |
FAQ 3: My final product has a low melting point and looks oily, even after purification. What are the likely impurities?
Question: After recrystallization, my DFPA product is not a sharp-melting solid. What could be the cause?
Answer:
A low or broad melting point is a classic indicator of impurities. Besides the regioisomeric impurity discussed in FAQ 1, other common culprits include:
-
Residual Solvents: Incomplete drying can leave residual crystallization solvents (e.g., ethanol, methanol, isopropanol, water) trapped in the crystal lattice, depressing the melting point.
-
Unhydrolyzed Ester: The starting ethyl ester has a much lower melting point than the carboxylic acid. Even small amounts can significantly impact the physical properties of the final product.
-
Inorganic Salts: Salts like NaCl or Na2SO4, formed during workup and neutralization, may not be fully removed.
-
Starting Material Impurities: Impurities present in the initial raw materials, such as ethyl difluoroacetate, can carry through the synthesis.[7][8] For example, ethyl acetoacetate can be a byproduct in the synthesis of ethyl 4,4-difluoroacetoacetate, a key precursor.[9]
Analytical Workflow for Impurity Identification:
Caption: Workflow for identifying impurities in DFPA.
Solutions:
-
For Residual Solvents: Dry the product thoroughly under high vacuum, possibly at a slightly elevated temperature (e.g., 40-50 °C), ensuring the temperature is well below the product's melting point.
-
For Unhydrolyzed Ester: If HPLC or NMR confirms the presence of the ester, the material should be re-subjected to the hydrolysis conditions (see FAQ 2).
-
For Inorganic Salts: Ensure the product is thoroughly washed with cold deionized water during the final filtration step after acidification.
-
For Other Organic Impurities: If the regioisomer or other organic byproducts are present, a more rigorous purification is needed. This may involve a second recrystallization using a different solvent system or column chromatography.
Detailed Experimental Protocols
Protocol 1: Analytical HPLC-MS Method for Impurity Profiling
This protocol provides a general method for separating DFPA from its common impurities. It should be optimized for your specific instrumentation.
-
Instrumentation: UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection: Electrospray ionization in negative mode (ESI-).
-
Expected Masses:
-
DFPA [M-H]⁻: m/z 175.02
-
Regioisomer [M-H]⁻: m/z 175.02 (requires chromatographic separation)
-
Ethyl Ester [M+H]⁺ (in positive mode): m/z 205.08
-
Rationale: Reversed-phase HPLC is ideal for separating compounds of varying polarity.[7][10] The acidic mobile phase ensures that the carboxylic acid is protonated and well-retained. High-resolution mass spectrometry allows for the accurate mass determination of impurities, aiding in their identification.
Protocol 2: High-Purity Recrystallization of DFPA
This procedure is designed to effectively remove the key regioisomeric impurity and other less-polar contaminants.
-
Solvent Selection: A mixed solvent system is often most effective. A common and effective choice is an isopropanol/water or ethanol/water mixture.[11][12] The ideal solvent system should dissolve the DFPA and impurities at high temperatures but allow only the pure DFPA to crystallize upon slow cooling.
-
Procedure: a. Place the crude DFPA in an Erlenmeyer flask equipped with a magnetic stir bar. b. Add the minimum amount of the hot alcohol (e.g., 45% aqueous isopropanol) to completely dissolve the solid at reflux.[11] c. Once fully dissolved, remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] d. Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice-water bath for at least 1 hour to maximize the yield. e. Collect the crystals by vacuum filtration using a Büchner funnel. f. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities. g. Dry the purified crystals under high vacuum to a constant weight.
-
Purity Check: Assess the purity of the recrystallized material by HPLC (Protocol 1) and melting point analysis. A pure product should exhibit a sharp melting point and a purity of >99.5% by HPLC.[11]
References
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552. Available from: [Link]
-
Amer, A., et al. (2014). What is a simple way to convert an ester into carboxylic acid? ResearchGate. Available from: [Link]
-
Singh, B. K., et al. (2019). Prospects to the formation and control of potential dimer impurity E of pantoprazole sodium sesquihydrate. Arabian Journal of Chemistry, 12(8), 3649-3657. Available from: [Link]
-
Wsu.edu. (n.d.). Monitoring Reactions by TLC. Available from: [Link]
- CN111362874B - Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Available from: [Link]
-
Beneteau, V., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7588. Available from: [Link]
-
Bayer CropScience AG. (n.d.). Method for the preparation of alkyl esters of 4,4-difluoroacetoacetic acid of structure (I). Available from: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Available from: [Link]
-
MDPI. (2022). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules. Available from: [Link]
-
ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea? Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available from: [Link]
-
Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Available from: [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Organic Chemistry: Current Research. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. Available from: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available from: [Link]
- Google Patents. (n.d.). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
-
OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Available from: [Link]
-
Labcompare. (2020). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Available from: [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Value Proposition of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid for Agrochemicals. Available from: [Link]
-
precisionFDA. (n.d.). 3-(DIFLUOROMETHYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Available from: [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. Available from: [Link]
-
PubMed. (2015). Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. The Journal of Physical Chemistry A. Available from: [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available from: [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Available from: [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available from: [Link]
-
ScienceDirect. (2025). Fragmentation Pathways during Maillard-Induced Carbohydrate Degradation. Available from: [Link]
-
Czech Journal of Food Sciences. (2008). Formation of carboxylic acids during degradation of monosaccharides. Available from: [Link]
-
Czech Journal of Food Sciences. (2008). Formation of carboxylic acids during degradation of monosaccharides. Available from: [Link]
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Technical Support Center: Phase Transfer Catalysis in Pyrazole Ester Hydrolysis
Welcome to the technical support center for Phase Transfer Catalysis (PTC) applications. This guide is specifically designed for researchers, chemists, and drug development professionals encountering challenges with the hydrolysis of pyrazole esters. As a potent tool for overcoming phase immiscibility, PTC is invaluable for reactions like saponification, especially when dealing with sensitive and valuable heterocyclic substrates like pyrazole derivatives. However, its successful implementation requires a nuanced understanding of the interplay between catalyst, solvent, and reaction conditions.
This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot experiments logically and optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The answers are structured to help you diagnose the root cause and implement effective solutions.
Question 1: Why is my pyrazole ester hydrolysis showing low or no conversion?
Answer: Failure to achieve significant conversion is one of the most common issues and typically points to a breakdown in the catalytic cycle. The primary function of the phase-transfer catalyst is to transport the nucleophile (hydroxide, OH⁻) from the aqueous phase into the organic phase where your pyrazole ester resides. If this transport is inefficient, the reaction will not proceed.[1]
Consider these potential root causes:
-
Inappropriate Catalyst Selection: The lipophilicity of your catalyst is critical. A catalyst that is too hydrophilic (e.g., tetramethylammonium salts) will remain in the aqueous phase, while one that is excessively lipophilic might not efficiently exchange ions at the interface.[2] For many standard applications, tetrabutylammonium (TBA⁺) salts offer a good balance.
-
Insufficient Agitation: PTC reactions are fundamentally dependent on the interfacial surface area between the two phases.[3] If stirring is inadequate, the rate of ion exchange at the liquid-liquid interface will be the limiting factor. Ensure vigorous stirring (e.g., >500 rpm with an overhead mechanical stirrer for larger scales) to create a fine emulsion.
-
Catalyst Poisoning or Deactivation: The catalyst can be deactivated by certain species. For instance, if your starting material or solvent contains acidic impurities, they can neutralize the hydroxide ions before they are transported. Additionally, some anions, like iodide, can compete with hydroxide for the catalyst, effectively "poisoning" it by forming a very stable ion pair (Q⁺I⁻) that is reluctant to exchange for hydroxide at the interface.[4] Quaternary ammonium salts can also undergo Hofmann elimination at elevated temperatures in the presence of a strong base, degrading the catalyst.[5]
-
Incorrect Solvent Choice: The organic solvent must be water-immiscible and should not react with the base. Solvents like toluene, chlorobenzene, or hexane are common choices.[3] Highly polar aprotic solvents (e.g., DMSO, DMF) are generally avoided as they can solubilize the reactants, negating the need for PTC and potentially introducing side reactions.[1]
Question 2: The reaction is proceeding, but the rate is impractically slow. How can I accelerate it?
Answer: A slow reaction rate suggests that while the catalytic cycle is functioning, one or more steps are kinetically hindered.
-
Enhance Mass Transfer: As with low conversion, the first step is to increase the agitation rate to maximize the interfacial area.[3]
-
Increase Temperature: Reaction kinetics are generally accelerated by temperature. However, this must be balanced against the stability of the catalyst and substrate. Quaternary ammonium salts can decompose at temperatures between 70-150°C, especially under strong alkaline conditions.[3] More thermally stable phosphonium salts may be a better choice for higher-temperature applications.[5]
-
Optimize Catalyst Structure: The structure of the catalyst cation (Q⁺) directly impacts the reactivity of the transported anion (OH⁻). A larger, more sterically hindered cation (e.g., tetrahexylammonium) forms a looser, more reactive ion pair with the hydroxide anion in the organic phase. This "naked anion" is less solvated and more nucleophilic, leading to a faster reaction rate.[3]
-
Adjust Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) affects the equilibrium of hydroxide ion extraction. While a higher concentration can push the equilibrium towards the organic phase, excessively high concentrations can lead to catalyst "salting out" or degradation. A 20-50% aqueous solution is a typical starting point.[6]
Question 3: I'm observing significant side products and/or degradation of my pyrazole ring. What's going wrong?
Answer: The appearance of side products indicates a loss of selectivity. In the context of pyrazole ester hydrolysis, this often means the highly activated hydroxide ion is attacking other electrophilic sites on your molecule.
-
Hydroxide as a Base vs. Nucleophile: While you are using hydroxide as a nucleophile to attack the ester carbonyl, it is also a strong base. If your pyrazole substrate has other sensitive functional groups or acidic protons, undesired base-mediated reactions can occur. PTC is known to enhance the basicity of hydroxide in the organic phase.[7]
-
Minimizing Interfacial Hydrolysis: Reactions can sometimes occur at the interface without catalyst mediation, which can be less selective. Using a solvent that rejects water, like toluene, and controlling agitation to be vigorous but not excessively violent can help protect sensitive esters from non-catalyzed interfacial hydrolysis.[7]
-
Temperature Control: Unwanted degradation pathways often have a higher activation energy than the desired hydrolysis. Running the reaction at the lowest feasible temperature (even room temperature, if kinetics allow) can dramatically improve selectivity.[7]
-
Substrate Stability: Pyrazole rings themselves are generally stable, but substituents can render them susceptible to degradation under strongly basic conditions. If you suspect ring degradation, consider using a milder base (e.g., K₂CO₃) in a solid-liquid PTC system, though this will significantly slow down the hydrolysis rate.
Question 4: My workup is complicated by a persistent emulsion. How can I resolve this?
Answer: Emulsion formation is a common byproduct of the vigorous stirring required for PTC and the detergent-like nature of the catalyst itself.
-
Add Saturated Brine: After the reaction is complete, adding a saturated aqueous solution of NaCl can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the mixture through a pad of a filter aid like Celite® can often break up the emulsion.
-
Change Catalyst: The catalyst itself is a major contributor. Using a polymer-supported (immobilized) catalyst can prevent emulsion formation entirely and simplifies catalyst removal—you can simply filter it off at the end of the reaction.[5]
-
Solvent Addition: Adding a different solvent post-reaction, such as ethyl acetate, can sometimes alter the phase properties sufficiently to resolve the emulsion.
Frequently Asked Questions (FAQs)
Question 1: How do I select the appropriate phase-transfer catalyst for my pyrazole ester hydrolysis?
Answer: Catalyst selection involves a trade-off between reactivity, stability, cost, and ease of separation. Quaternary ammonium ('quat') and phosphonium salts are the most common choices.[5]
| Catalyst Type | Example(s) | Key Characteristics | Best For... |
| Symmetrical Quats | Tetrabutylammonium Bromide (TBAB) or Hydrogen Sulfate (TBAHS) | Moderately lipophilic, widely available, cost-effective. Good general-purpose catalysts. | Initial screening, reactions below 80°C. |
| Asymmetrical Quats | Aliquat® 336 (Methyltrioctylammonium chloride) | More lipophilic and surface-active. Excellent efficiency. | When higher reactivity is needed at moderate temperatures. |
| Phosphonium Salts | Tetrabutylphosphonium Bromide, Hexadecyltributylphosphonium Bromide | More thermally stable than ammonium salts (>120°C) but can be less stable under strongly basic conditions. More expensive.[5] | High-temperature reactions where ammonium salts would decompose. |
| Crown Ethers | 18-Crown-6 | Excellent catalysts, especially for solid-liquid PTC with potassium salts (e.g., KOH). Highly effective but expensive and toxic.[8] | Specific applications requiring very high reactivity, particularly with potassium salts. |
For most pyrazole ester hydrolyses, starting with Tetrabutylammonium Hydrogen Sulfate (TBAHS) is a pragmatic choice due to its efficacy and cost.
Question 2: What is the fundamental mechanism of PTC-mediated ester hydrolysis?
Answer: The process operates via a catalytic cycle that continuously transports the hydroxide nucleophile into the organic phase. This is generally described by the Starks' extraction mechanism.[1][9]
-
Ion Exchange: At the aqueous-organic interface, the catalyst cation (Q⁺) from the organic phase exchanges its initial counter-ion (e.g., Br⁻) for a hydroxide ion (OH⁻) from the aqueous phase.
-
Phase Transfer: The newly formed lipophilic ion pair, Q⁺OH⁻, is soluble in the organic phase and migrates away from the interface.
-
Saponification: In the bulk organic phase, the activated ("naked") hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the pyrazole ester. This is the rate-determining chemical step and results in the formation of a pyrazole carboxylate anion and an alcohol.[10]
-
Product & Catalyst Regeneration: The catalyst cation (Q⁺) pairs with the newly formed pyrazole carboxylate anion (Py-COO⁻). This new ion pair, Q⁺(Py-COO⁻), migrates back to the interface to exchange the carboxylate for another hydroxide ion, thus completing the catalytic cycle.
Question 3: How do I monitor the progress of a PTC reaction?
Answer: Monitoring the disappearance of the starting ester is crucial for determining reaction completion and preventing the formation of degradation products from over-exposure to basic conditions.
-
Thin-Layer Chromatography (TLC): This is the simplest method for qualitative monitoring. Spot the reaction mixture (after quenching a small aliquot) against a standard of your starting material. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data. For analysis, withdraw a small aliquot from the organic phase, quench it immediately with dilute acid (e.g., 1M HCl), dilute with a suitable solvent (e.g., ethyl acetate or acetonitrile), and inject. Challenges can arise from the instability of reactants or products in the analytical mobile phase or at elevated GC injection temperatures.[11] It is crucial to develop a stable and reproducible sample preparation method.
-
LC-MS: This is particularly useful for identifying unknown side products or confirming the mass of your desired carboxylic acid product.
Experimental Protocol: General Procedure for PTC Hydrolysis of a Pyrazole Ester
This protocol provides a general starting point. The specific substrate, catalyst, and concentrations should be optimized for your particular system.
Materials:
-
Pyrazole Ester (1.0 eq)
-
Toluene (or other suitable water-immiscible solvent)
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS) (0.05 - 0.10 eq)
-
Sodium Hydroxide (2.0 - 3.0 eq), as a 40% (w/w) aqueous solution
-
Deionized Water
-
Hydrochloric Acid (e.g., 3M) for workup
-
Ethyl Acetate
-
Saturated Sodium Chloride (Brine)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical overhead stirrer, add the pyrazole ester (1.0 eq), toluene (to make a ~0.5 M solution), and the phase-transfer catalyst, TBAHS (0.1 eq).
-
Initiation: Begin vigorous stirring (>500 rpm) to ensure good mixing of the organic phase.
-
Base Addition: Add the 40% aqueous sodium hydroxide solution (2.5 eq). The mixture should become a cloudy emulsion with vigorous stirring.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80°C). Monitor the reaction progress by periodically taking aliquots from the organic layer and analyzing by TLC or HPLC (ensure samples are quenched with acid before analysis).
-
Workup: Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Stop the stirring and allow the phases to separate. If an emulsion persists, add saturated brine to help break it.
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer) to recover any dissolved product.
-
Acidification: Combine the initial organic layer and the ethyl acetate extracts. Cool this solution in an ice bath and slowly acidify the aqueous layer (separated in step 6) with 3M HCl until the pH is ~2-3. The pyrazole carboxylic acid product will typically precipitate out. If it does not, extract the acidified aqueous phase with ethyl acetate.
-
Purification: Collect the precipitated solid product by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
References
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. (n.d.). ResearchGate. Retrieved from [Link]
-
Mahé, O., Dez, I., Levacher, V., & Brière, J. F. (2010). Enantioselective phase-transfer catalysis: synthesis of pyrazolines. Angewandte Chemie (International ed. in English), 49(39), 7072–7075. [Link]
-
Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2016). Organic Letters, 18(15), 3646–3649. [Link]
-
Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. (n.d.). ResearchGate. Retrieved from [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (2022). Journal For Basic Sciences, 22(11). [Link]
-
Phase transfer catalysis (PTC). (2023). OperaChem. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
-
Top 10 Opportunities for Phase-Transfer Catalysis in Cost Savings and Green Chemistry. (n.d.). PTC Organics. [Link]
-
Intensification of Liquid–Liquid Processes. (2020). Cambridge University Press. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. (n.d.). PTC Organics. [Link]
-
A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
- Hydrolysis of an ester compound. (2017).
-
Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2021). Molecules, 26(16), 4966. [Link]
-
PTC-NaOH Michael Addition in the Presence of Ester. (2019). PTC Organics. [Link]
-
Phase transfer catalysis: Chemistry and engineering. (1997). AIChE Journal. [Link]
-
Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]
-
mechanism of ester hydrolysis. (2019). YouTube. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]
-
Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. (2019). Molecules, 24(20), 3698. [Link]
-
Base-catalyzed ester hydrolysis in a toluene-water system. (1988). Journal of the American Chemical Society. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2018). Molecules, 23(11), 2969. [Link]
-
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. (2016). Accounts of Chemical Research. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). American Pharmaceutical Review. [Link]
-
Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (2015). Chemical Communications. [Link]
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avoiding decomposition of 1-methyl-1H-pyrazole-4-carboxylic acid during storage
Welcome to the dedicated technical support guide for 1-methyl-1H-pyrazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Here, we address common challenges and provide expert guidance on storage and handling to prevent decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The stability of this compound is primarily influenced by its chemical structure and sensitivity to environmental factors. Key contributors to decomposition include:
-
Moisture: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to hydrolytic degradation.
-
Temperature: Elevated temperatures can accelerate decomposition, most notably through decarboxylation, where the carboxylic acid group is lost as carbon dioxide.
-
Oxygen: Like many organic compounds, prolonged exposure to atmospheric oxygen can lead to oxidative degradation.[1]
-
Light: Some pyrazole derivatives exhibit photosensitivity, and exposure to UV or visible light may initiate photodegradation.[1]
Q2: What are the ideal short-term and long-term storage temperatures for this compound?
A2: For optimal stability, the following storage temperatures are recommended:
-
Short-Term Storage (up to several weeks): Store in a cool environment, ideally refrigerated at 2-8°C.
-
Long-Term Storage (months to years): For maximum stability and to minimize the risk of slow degradation, storage at -20°C is highly recommended.
Q3: My solid this compound has developed a slight discoloration. What could be the cause?
A3: A color change, typically to a light yellow or brownish hue, is a common indicator of chemical degradation. This could be due to minor oxidation or the formation of decomposition byproducts. It is crucial to reassess the purity of the compound using analytical methods like HPLC or NMR spectroscopy before use.
Q4: Is it necessary to store this compound under an inert atmosphere?
A4: Yes, for long-term storage, it is best practice to store it under an inert atmosphere, such as argon or nitrogen.[1] This is especially critical because the compound is sensitive to both air and moisture. An inert atmosphere will displace oxygen and prevent moisture absorption, thus mitigating oxidative and hydrolytic decomposition pathways.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This guide will help you troubleshoot common issues encountered during the storage and use of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption (hygroscopicity) leading to hydrolysis; slow oxidation. | Re-dry the material under high vacuum (if thermally stable at low heat); store future samples in a desiccator with a drying agent and under an inert atmosphere. |
| Poor solubility in recommended solvents | Formation of insoluble degradation products or polymers. | Confirm solubility against a fresh, high-purity standard. If solubility has decreased, the material has likely degraded and should be repurified or discarded. |
| Inconsistent or unexpected analytical results (e.g., new peaks in NMR/HPLC) | Presence of decomposition products (e.g., decarboxylated pyrazole). | Characterize the impurities using mass spectrometry or other analytical techniques to confirm the degradation pathway. Repurify the compound if possible. |
| Reduced potency or activity in biological assays | A lower concentration of the active compound due to degradation. | Re-qualify the material's purity and concentration before use. Always use a freshly prepared solution from a properly stored solid for critical experiments. |
Best Practices for Storage and Handling
To ensure the long-term integrity of this compound, adhere to the following protocols.
Protocol 1: Recommended Long-Term Storage
-
Container Selection: Use a clean, dry amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.
-
Inert Atmosphere Blanketing:
-
Place the vial containing the compound in a glove box with an inert atmosphere (argon or nitrogen).
-
If a glove box is not available, use a Schlenk flask. Place the compound in the flask, evacuate the air using a vacuum pump, and then backfill with an inert gas. Repeat this cycle 3-5 times.
-
-
Sealing: Tightly seal the vial cap. For added protection, wrap the cap with Parafilm®.
-
Desiccation: Place the sealed vial inside a desiccator containing a suitable drying agent like anhydrous calcium chloride or silica gel.
-
Temperature: Store the desiccator in a freezer at -20°C.
-
Equilibration: Before opening, allow the container to warm to room temperature inside the desiccator to prevent condensation of atmospheric moisture onto the cold compound.
Protocol 2: Handling Air-Sensitive Solid Compounds
-
Inert Environment: Whenever possible, handle the solid compound inside a glove box.
-
Rapid Weighing: If a glove box is unavailable, minimize exposure to the atmosphere. Have all necessary equipment ready and weigh the required amount quickly.
-
Inert Gas Purge: For transfers, a gentle stream of inert gas over the vial opening can help to minimize the ingress of air and moisture.
-
Resealing: Immediately and securely reseal the main container after dispensing, and return it to the proper storage conditions.
Visualizing Decomposition Pathways
The primary degradation pathways for this compound under suboptimal storage conditions are decarboxylation and hydrolysis. The following diagram illustrates these potential transformations.
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: Troubleshooting Low Yields in Pyrazole Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole acylation reactions. This guide is designed to provide in-depth troubleshooting assistance for common challenges encountered in the laboratory, specifically focusing on overcoming low reaction yields. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you optimize your synthetic outcomes.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding low yields in pyrazole acylation.
Q1: My N-acylation of a simple pyrazole is giving a very low yield. What are the most likely initial culprits?
Low yields in N-acylation reactions of pyrazoles can often be traced back to a few key factors. Firstly, the purity of your starting materials is critical; impurities in either the pyrazole or the acylating agent can lead to unwanted side reactions that consume reagents and complicate purification.[1] Secondly, the reaction conditions, including solvent, temperature, and the choice of base, play a crucial role.[1] For instance, the base might not be strong enough to deprotonate the pyrazole effectively, or the solvent may not be suitable for the reaction.
Q2: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired acylated pyrazole?
The formation of multiple products often points towards issues with regioselectivity, especially when using unsymmetrically substituted pyrazoles.[1][2] The two nitrogen atoms in the pyrazole ring have different steric and electronic environments, which can lead to the formation of N1 and N2 acylated isomers.[3] To enhance regioselectivity, consider adjusting the solvent; for example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity in some pyrazole syntheses.[4] Additionally, the nature of the acylating agent and the reaction temperature can influence which nitrogen is preferentially acylated.
Q3: My reaction seems to stall and does not go to completion, even after extended reaction times. What could be the reason?
An incomplete reaction can be due to several factors. The reaction may have reached equilibrium, or a deactivating process might be occurring. One possibility is that the product itself is inhibiting the reaction. Another common issue is the stability of the reagents under the reaction conditions. For N-acylpyrazoles, acidic conditions can sometimes lead to the removal of the acyl group, reversing the desired reaction.[5] Monitoring the reaction by TLC or LC-MS can help determine if the reaction is truly stalled or if the product is degrading.[1]
Q4: Are there any "green" or more environmentally friendly methods for pyrazole acylation that are also efficient?
Yes, significant efforts have been made to develop more eco-friendly synthetic methods for N-acyl pyrazoles.[6][7] These include solvent-free reactions conducted by grinding the reactants or using ball milling, which can offer good yields and reproducibility.[6][7] Microwave-assisted synthesis is another approach that can reduce reaction times and solvent usage.[7] Some methods even utilize unconventional, greener solvents like glycerol-water mixtures or even lemon juice as the reaction medium.[7]
II. In-Depth Troubleshooting Guides
This section provides more detailed, scenario-based troubleshooting advice.
Scenario 1: Low Yield in a Standard N-Acylation Reaction
You are attempting to acylate a pyrazole with an acid chloride in the presence of a base, but the yield of the desired N-acylated product is consistently low.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low N-acylation yield.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Impure Starting Materials | Impurities in the pyrazole or acylating agent can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives, if used as precursors, can degrade over time.[1] | - Verify Purity: Analyze starting materials by NMR, GC-MS, or LC-MS. - Purify Reagents: Recrystallize or distill the pyrazole and acylating agent if necessary. Use freshly opened or purified reagents.[1] |
| Suboptimal Base | The base may not be strong enough to efficiently deprotonate the pyrazole, leading to a slow or incomplete reaction. Pyrazole is weakly basic, and its N-H proton needs to be removed for acylation to occur.[8][9] | - Stronger Base: Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide. - Base Stoichiometry: Ensure at least a stoichiometric amount of base is used. A slight excess may be beneficial. |
| Inappropriate Solvent | The solvent can significantly impact reaction rates and solubility of reactants. A poor solvent can lead to a heterogeneous mixture and slow reaction kinetics. | - Solvent Screening: Test a range of aprotic solvents with varying polarities, such as THF, DCM, acetonitrile, or DMF. - Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. |
| Incorrect Reaction Temperature | Acylation reactions can be sensitive to temperature. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high could lead to decomposition of reactants or products. | - Temperature Optimization: Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) and monitor the progress by TLC or LC-MS.[1] |
| Side Reactions | The acylating agent might react with other functional groups on the pyrazole or with the solvent. Self-condensation of the acylating agent can also occur. | - Protecting Groups: If other reactive functional groups are present, consider using protecting groups. - Slow Addition: Add the acylating agent slowly to the reaction mixture to minimize side reactions.[10] |
Scenario 2: Poor Regioselectivity in the Acylation of an Unsymmetrical Pyrazole
When acylating an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole), you obtain a mixture of N1 and N2 acylated isomers that are difficult to separate, resulting in a low yield of the desired regioisomer.
Troubleshooting Workflow
Caption: Workflow for improving acylation regioselectivity.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Steric Hindrance | The substituent on the pyrazole ring can sterically hinder the approach of the acylating agent to the adjacent nitrogen atom. | - Bulky Acylating Agent: Use a sterically demanding acylating agent to favor acylation at the less hindered nitrogen. - Less Bulky Pyrazole Substituent: If possible, start with a pyrazole with a smaller substituent. |
| Electronic Effects | The electronic nature of the pyrazole substituents influences the nucleophilicity of the ring nitrogens. Electron-donating groups can increase the nucleophilicity of the adjacent nitrogen. | - Solvent Effects: The choice of solvent can influence the electronic environment. Fluorinated alcohols have been shown to improve regioselectivity in some cases.[4] - Catalyst: The use of certain catalysts, like silver carbonate in some Michael additions to pyrazoles, has been shown to control regioselectivity.[2] |
| Reaction Conditions | Temperature and the nature of the base can affect the kinetic versus thermodynamic control of the reaction, leading to different isomer ratios. | - Temperature Study: Run the reaction at various temperatures to see if the isomer ratio changes. Lower temperatures often favor the kinetically controlled product. - Base Selection: The counter-ion of the base can sometimes influence regioselectivity through coordination effects.[3] |
Scenario 3: Low Yield in a Knorr-Type Pyrazole Synthesis Followed by Acylation
You are performing a one-pot Knorr pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine, followed by an in-situ acylation, but the overall yield is poor.
Troubleshooting Workflow
Caption: Troubleshooting a one-pot Knorr/acylation sequence.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solutions |
| Incomplete Knorr Cyclization | The initial pyrazole formation may be inefficient, leaving unreacted starting materials that can interfere with the subsequent acylation step. The Knorr synthesis is often acid-catalyzed.[11][12] | - pH Optimization: The pH is critical. While acidic conditions catalyze the reaction, an excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[11][12] Consider adding a mild base like sodium acetate if starting with a hydrazine salt.[1] - Reaction Monitoring: Monitor the cyclization step by TLC or LC-MS to ensure it has gone to completion before adding the acylating agent.[1] |
| Side Reactions During Cyclization | With unsymmetrical 1,3-dicarbonyls, the formation of regioisomers is a common issue.[1] Incomplete cyclization can also lead to hydrazone intermediates.[11] | - Solvent Choice: The use of fluorinated alcohols can significantly improve regioselectivity in the Knorr synthesis.[4] - Isolate the Pyrazole: If the one-pot approach is problematic, consider isolating and purifying the pyrazole intermediate before proceeding with the acylation. |
| Incompatibility of Reagents | The conditions required for the Knorr synthesis may not be compatible with the acylating agent or the base used for acylation. | - Stepwise Addition: Ensure the conditions are adjusted for the acylation step after the initial cyclization is complete. This may involve neutralizing the acid catalyst and adding the appropriate base for acylation. - Alternative Acylating Agents: Consider using a different acylating agent, such as an acid anhydride, which may be more compatible with the reaction conditions.[13] |
III. Experimental Protocols
General Protocol for N-Acylation of Pyrazole
-
To a solution of the pyrazole (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, DCM), add a suitable base (1.1 equiv, e.g., triethylamine or sodium hydride) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes at 0 °C.
-
Slowly add a solution of the acylating agent (e.g., acid chloride or anhydride, 1.05 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(19), 7649–7659. [Link]
-
Rele, S. M., & Chuda, L. A. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, 4(3), 245-250. [Link]
-
Zhang, X.-J., Zhang, J., Xu, Y.-N., Li, Y.-M., Chi, M., Yan, Y., Wu, R.-X., Zhang, H.-R., & Zhu, Y.-P. (2021). Cascade Wolff Rearrangement/Acylation: A Metal-Free and Eco-Friendly Approach for 4-Hydroxy-pyrazolo[3,4-b]pyridin-6-ones and N-Pyrazole Amides Synthesis from 5-Aminopyrazoles and α-Diazoketones. The Journal of Organic Chemistry, 86(24), 17471–17481. [Link]
-
Wang, C., et al. (2023). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 28(11), 4347. [Link]
-
Muzalevskiy, V. M., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(19), 11335. [Link]
-
Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706. [Link]
-
Pieczonka, A., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 13(28), 19343-19351. [Link]
-
Dr. Venkatesh P. (2018). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
-
ResearchGate. (2020). Optimization of pyrazole N-alkylation conditions. ResearchGate. [Link]
-
Pieczonka, A., et al. (2023). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. PMC. [Link]
-
de la Cruz, P., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 446-483. [Link]
-
Wang, Z., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Mock, E. D., et al. (2011). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PMC. [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. CUTM Courseware. [Link]
-
Taydakov, I. V. (2013). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ChemInform. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Liu, L., et al. (2023). Total Synthesis of the TIM-1 IgV Domain via N-to-C Serine/Threonine Ligation Enabled by Knorr Pyrazole Synthesis-Mediated Regeneration of Salicylaldehyde Esters. Journal of the American Chemical Society. [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 12-20. [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. globalresearchonline.net [globalresearchonline.net]
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- 11. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimization of Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with pyrazole chemistry. Pyrazoles are a cornerstone of medicinal chemistry, appearing in numerous pharmaceuticals as analgesics, anti-inflammatories, and anti-cancer agents.[1] The Knorr pyrazole synthesis, the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains one of the most fundamental and widely used methods for their preparation.[2][3][4]
This document provides practical, in-depth troubleshooting advice and optimized protocols to help you overcome common challenges in the lab. It is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding pyrazole synthesis.
Q1: What is the general reaction mechanism for the Knorr pyrazole synthesis?
The Knorr synthesis proceeds via a two-stage acid-catalyzed mechanism.[5] First, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by the elimination of water to form a key hydrazone intermediate. The second stage involves an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.[3][5]
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: My pyrazole synthesis is not starting or showing any product formation by TLC. What are the first things to check?
If the reaction fails to initiate, the primary suspects are the starting materials.
-
Hydrazine Quality: Hydrazine and its derivatives can degrade over time, especially if exposed to air and light. Use a freshly opened bottle or purify the hydrazine before use.[6]
-
Dicarbonyl Purity: Ensure the 1,3-dicarbonyl compound is pure. Impurities can inhibit the reaction or lead to unwanted side products.[6]
-
Catalyst: The Knorr synthesis is typically acid-catalyzed.[2][5] Ensure you have added a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if the reaction is sluggish under neutral conditions.
Q3: Why is my reaction mixture turning dark brown or forming tar?
Discoloration is a common observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[6]
-
Hydrazine Decomposition: The dark color often arises from colored impurities or degradation products from the hydrazine starting material itself.[6]
-
Acid-Promoted Side Reactions: If the reaction mixture becomes too acidic, it can promote the formation of colored byproducts.[6]
-
High Temperatures: Excessive heat can cause polymerization or degradation of starting materials or intermediates, leading to tar formation.[7] Consider running the reaction at a lower temperature for a longer duration.[7]
Q4: What are the best general-purpose solvents for pyrazole synthesis?
The choice of solvent is critical and depends on the specific substrates.
-
Protic Solvents: Ethanol and glacial acetic acid are the most common and effective solvents. They facilitate the necessary proton transfers in the mechanism.
-
Aprotic Dipolar Solvents: For certain substrates, aprotic solvents like DMF or NMP can provide better results and regioselectivity, especially when using arylhydrazine hydrochloride salts.[8]
-
Green Solvents: In line with sustainable chemistry principles, water or water-ethanol mixtures have been successfully employed, sometimes in combination with microwave irradiation, to yield excellent results.[9]
In-Depth Troubleshooting Guide
This section provides detailed solutions to more complex experimental challenges.
Problem 1: Low or No Product Yield
Q: My pyrazole synthesis is complete according to TLC, but my isolated yield is very low. What are the potential causes and how can I fix this?
Low yield is a frequent issue that requires a systematic troubleshooting approach.[3] The problem can stem from suboptimal conditions, reactant quality, or losses during workup.[6]
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Detailed Troubleshooting Steps:
-
Assess Starting Material Purity: As mentioned in the FAQs, the purity of both the 1,3-dicarbonyl and the hydrazine is paramount. Impurities can introduce side reactions that consume starting materials and complicate purification.[6][7]
-
Action: Use freshly purified reagents. Hydrazine can be distilled, and dicarbonyls can be recrystallized or distilled.
-
-
Optimize Reaction Stoichiometry: Ensure the reactant ratios are correct.
-
Action: While a 1:1 ratio is theoretically required, using a slight excess of the hydrazine (e.g., 1.1-1.2 equivalents) can often drive the reaction to completion, especially if the dicarbonyl is the more valuable component.[6]
-
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that often require optimization for each new substrate pair.[6]
-
Temperature: Some reactions proceed well at room temperature, while others require reflux. Monitor the reaction by TLC to avoid prolonged heating, which can cause degradation.[6]
-
Solvent: As detailed in FAQ Q4, the solvent plays a major role. If a reaction is failing in ethanol, consider trying glacial acetic acid or DMF.[8]
-
pH (Catalysis): The reaction is often catalyzed by acid.[2] If using hydrazine hydrate, adding a few drops of acetic acid is standard. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction is already acidic. In some cases, adding a mild base like sodium acetate can buffer the reaction and lead to a cleaner profile.[6] Lewis acid catalysts have also been shown to improve yields in certain cases.[7][10]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as incomplete cyclization or reactions involving substituents on your starting materials.[6][7]
-
Action: Use LC-MS to analyze the crude reaction mixture. Identifying the mass of byproducts can provide clues about the undesired reaction pathways.
-
-
Review Purification Technique: Significant product loss can occur during workup and purification.
-
Action: If the product precipitates upon adding water, ensure sufficient cooling time to maximize recovery.[5] When performing liquid-liquid extraction, ensure the pH is adjusted correctly to keep your product in the organic layer. For column chromatography, choose an appropriate solvent system to achieve good separation without excessive band broadening.
-
Problem 2: Formation of a Regioisomeric Mixture
Q: I am using an unsymmetrical 1,3-dicarbonyl compound, and my final product is a mixture of two regioisomers. How can I improve the regioselectivity?
This is a classic challenge in pyrazole synthesis.[6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two distinct pyrazole products.[6] Regioselectivity is governed by a delicate balance of steric and electronic factors, as well as reaction conditions.[6][11]
Strategies to Control Regioselectivity:
| Parameter | Influence on Regioselectivity | Rationale & Expert Advice |
| Substituent Electronics | The more nucleophilic nitrogen of a substituted hydrazine will preferentially attack the more electrophilic (electron-deficient) carbonyl carbon. | This is often the dominant factor. A carbonyl carbon attached to an electron-withdrawing group (e.g., CF₃) will be more reactive to the initial nucleophilic attack. |
| Substituent Sterics | The hydrazine will preferentially attack the less sterically hindered carbonyl group. | If one carbonyl is flanked by a bulky group (e.g., t-butyl) and the other by a smaller group (e.g., methyl), the attack will favor the methyl-substituted side. |
| pH / Acidity | Acidic conditions can enhance the electrophilicity of both carbonyls by protonating the oxygen, potentially altering the selectivity compared to neutral conditions.[2] | The effect of pH is substrate-dependent. It is worthwhile to screen the reaction under neutral conditions, with catalytic acetic acid, and in a stronger acid like trifluoroacetic acid to determine the optimal conditions for your desired isomer. |
| Solvent Polarity | Aprotic dipolar solvents (e.g., DMF) can sometimes yield better regioselectivity than protic solvents like ethanol.[8] | The change in solvent environment can alter the transition state energies for the attack at the two different carbonyls. |
Problem 3: Purification and Isolation Challenges
Q: My crude product is a dark oil that won't crystallize, and it's difficult to purify by column chromatography. What are my options?
Purification can be challenging due to the basic nature of the pyrazole ring and the presence of persistent, often colored, impurities.
Advanced Purification Strategies:
-
Acid-Base Extraction: Utilize the basicity of the pyrazole nitrogen. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract the purified pyrazole back into an organic solvent.
-
Purification via Salt Formation: If the pyrazole is stable to strong acids, you can purposefully form a crystalline salt. Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether, or sulfuric acid). The resulting pyrazole salt may crystallize more readily than the free base.[12][13] The salt can then be collected by filtration and, if needed, neutralized to recover the pure pyrazole.
-
Charcoal Treatment: To remove dark, colored impurities, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter through a pad of celite.[6] This can significantly improve the color before attempting crystallization or chromatography.
-
Recrystallization Solvent Screening: Do not give up on crystallization easily. Systematically screen a range of solvents (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that will induce crystallization.
Optimized Experimental Protocols
The following protocols are intended as robust starting points and may require optimization for different substrates.
Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated chemical fume hood.[5]
Protocol 1: Classic Knorr Synthesis of 1,3,5-Trimethylpyrazole
This protocol details the synthesis of a simple substituted pyrazole from acetylacetone and methylhydrazine.
Caption: A typical experimental workflow for Knorr pyrazole synthesis.
Methodology:
-
Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add acetylacetone (2.00 g, 20.0 mmol) and ethanol (20 mL).
-
Hydrazine Addition: While stirring, slowly add methylhydrazine (1.01 g, 22.0 mmol, 1.1 eq.). An exothermic reaction may be observed.
-
Reaction: Add 3-4 drops of glacial acetic acid. Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase), checking for the consumption of the acetylacetone starting material.[6]
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: To the resulting residue, add 30 mL of diethyl ether and 30 mL of water. Transfer to a separatory funnel, shake, and separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation if necessary.
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
Microwave irradiation can dramatically reduce reaction times and often improves yields, sometimes even allowing the reaction to proceed without a solvent.[9][14]
General Methodology:
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine the 1,3-dicarbonyl (1.0 mmol), the hydrazine derivative (1.1 mmol), and a catalytic amount of an appropriate catalyst (e.g., L-tyrosine or a few drops of acetic acid).[9]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120°C) for 5-25 minutes.[9][14] The reaction progress can be monitored by running several small-scale reactions at different time points.
-
Workup and Purification: After cooling, dissolve the crude solid in a minimal amount of a suitable solvent (like ethanol) and purify by recrystallization.
References
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health (NIH). [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
- Process for the purification of pyrazoles.
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Royal Society of Chemistry. [Link]
-
Optimizing Pyrazole Synthesis: Methods for Efficient Production of Key Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Method for purifying pyrazoles.
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Semantic Scholar. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]
-
Knorr Pyrazole Synthesis. Chem Help ASAP. [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. The choice of solvent is a critical parameter that can profoundly influence reaction outcomes, including yield, purity, and even the isomeric ratio of your final product. This document provides in-depth, experience-driven advice to help you troubleshoot common issues and optimize your synthetic protocols.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of pyrazole derivatives, with a focus on how solvent choice can be both the cause and the solution.
Issue 1: Low Yield of the Desired Pyrazole Derivative
Question: I am performing a classic Knorr pyrazole synthesis by condensing a 1,3-dicarbonyl compound with a hydrazine derivative, but my yields are consistently low. What could be the cause, and how can I improve it?
Answer:
Low yields in pyrazole synthesis are a frequent challenge and can often be traced back to suboptimal reaction conditions, particularly the choice of solvent.[1]
Probable Causes & Solutions:
-
Inadequate Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete.
-
Unfavorable Reaction Kinetics: The solvent can influence the rate of the reaction. In some cases, the cyclization and dehydration steps can be slow.
-
Solution: For reactions that are sluggish at room temperature or under reflux in standard solvents like ethanol, switching to a higher-boiling point solvent like DMF can be beneficial.[2] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields, often with minimal or no solvent.[4][5][6][7][8]
-
-
Side Reactions and Degradation: At elevated temperatures, starting materials or the product may degrade, or unwanted side reactions can occur, leading to the formation of tar-like substances.[2]
-
Formation of Stable Intermediates: The reaction between a hydrazine and a 1,3-dicarbonyl can sometimes stall at the pyrazoline intermediate stage, especially when reacting with α,β-unsaturated carbonyl compounds.
-
Solution: An oxidation step is required to convert the pyrazoline to the aromatic pyrazole. The choice of oxidizing agent and solvent is crucial here.
-
Issue 2: Formation of an Undesired Regioisomer
Question: My synthesis of a substituted pyrazole from an unsymmetrical 1,3-dicarbonyl is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a classic problem in pyrazole synthesis when using unsymmetrical starting materials.[9][10][11][12] The solvent plays a pivotal role in controlling the regioselectivity of the initial nucleophilic attack.[10]
Probable Causes & Solutions:
-
Solvent-Mediated Tautomerism and Reactivity: The solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the relative nucleophilicity of the two nitrogen atoms in a substituted hydrazine.
-
Solution 1: Fluorinated Alcohols: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in favor of one isomer compared to reactions run in ethanol.[9][10] These solvents can stabilize intermediates through hydrogen bonding, directing the reaction pathway towards a single product.
-
Solution 2: Aprotic Dipolar Solvents: In some cases, particularly with aryl hydrazines, using aprotic dipolar solvents like DMF, N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) can provide better results than polar protic solvents.[3][13] The addition of a catalytic amount of acid, such as HCl, in these solvents can further accelerate the dehydration step and improve yields and regioselectivity.[3][13]
-
-
pH of the Reaction Medium: The acidity or basicity of the reaction mixture can influence which nitrogen atom of the hydrazine attacks which carbonyl group.
Issue 3: Reaction Discoloration and Impurity Formation
Question: My reaction mixture turns dark, and I'm isolating a product that is difficult to purify. What is causing this, and how can I get a cleaner reaction?
Answer:
Discoloration is a common observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1]
Probable Causes & Solutions:
-
Acid-Promoted Side Reactions: If you are using a hydrazine salt, the reaction mixture can become acidic, promoting the formation of colored byproducts.[1]
-
Solution: Add a mild base, such as sodium acetate or potassium acetate, to neutralize the acid and achieve a cleaner reaction profile.[1]
-
-
Oxidative Processes: The reaction may be sensitive to air, leading to oxidative side reactions that produce colored impurities.
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate the formation of these impurities.[1]
-
-
Solvent Choice: The solvent itself can sometimes contribute to side reactions or make purification more difficult.
-
Solution: If purification is an issue, consider a solvent from which the product will crystallize upon cooling, simplifying the work-up. Washing the crude product with a non-polar solvent like toluene may also help remove some colored impurities before further purification.[1]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for my pyrazole synthesis?
A1: The ideal solvent depends on several factors:
-
Solubility: Both starting materials must be soluble.
-
Reaction Temperature: The solvent's boiling point should be appropriate for the desired reaction temperature.
-
Polarity and Protic/Aprotic Nature:
-
Polar protic solvents (e.g., ethanol, methanol, water) can hydrogen bond and are commonly used.[9][15][16] However, they can sometimes lead to mixtures of regioisomers.[3][9][13]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are good alternatives, especially for improving regioselectivity and for reactions requiring higher temperatures.[3][13][15][16]
-
-
Green Chemistry Principles: Consider environmentally benign solvents like water, ethanol, or even solvent-free conditions, which are becoming increasingly popular.[17][18][19][20][21][22] Deep eutectic solvents (DESs) are also emerging as a green alternative.[19][23]
Q2: What is the difference between a protic and an aprotic solvent, and why does it matter for pyrazole synthesis?
A2:
-
Protic solvents have a hydrogen atom bound to an electronegative atom (like oxygen in an O-H bond or nitrogen in an N-H bond) and can act as hydrogen bond donors.[16][24] They can solvate both cations and anions effectively. In pyrazole synthesis, they can influence the tautomeric forms of the reactants and intermediates.
-
Aprotic solvents lack these O-H or N-H bonds and cannot act as hydrogen bond donors.[16] They are effective at solvating cations but less so for anions. This can leave the nucleophile (hydrazine) more "naked" and potentially more reactive, which can be advantageous.
The choice between protic and aprotic solvents can significantly impact the reaction mechanism and, consequently, the regioselectivity and yield.[3][13][15]
Q3: Can I run my pyrazole synthesis without a solvent?
A3: Yes, solvent-free reactions are a key aspect of green chemistry and are often employed in pyrazole synthesis.[5][20][21][22][25] These reactions are typically carried out by heating a mixture of the neat reactants, often with the assistance of microwave irradiation or a catalyst.[5][8][21] The benefits include reduced waste, shorter reaction times, and often easier product isolation.[20][21]
Q4: I'm observing an unexpected pyrazole byproduct. Could the solvent be the cause?
A4: While the solvent is more likely to affect yield and regioselectivity, it can indirectly lead to byproducts. For example, a solvent that requires high temperatures might cause degradation of starting materials or products.[2] If you are using a reactive solvent, it could potentially participate in the reaction. In most standard pyrazole syntheses with common inert solvents, unexpected byproducts are more likely due to impurities in the starting materials or competing reaction pathways that are not directly influenced by the solvent.
Data & Protocols
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| Entry | 1,3-Diketone | Solvent | Ratio of Regioisomers (Desired:Undesired) | Total Yield (%) | Reference |
| 1 | 1a | EtOH | 85:15 | - | [9] |
| 2 | 1a | TFE | >95:5 | - | [9] |
| 3 | 1a | HFIP | >95:5 | - | [9] |
Data adapted from studies on fluorinated tebufenpyrad analogs. The desired isomer is the 3-trifluoromethyl derivative.[9]
Experimental Protocol: Regioselective Synthesis of a 3-Trifluoromethylpyrazole using a Fluorinated Alcohol
This protocol is a general guideline based on literature procedures demonstrating improved regioselectivity.[9]
Materials:
-
1-(aryl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
To a round-bottom flask, add the 1-(aryl)-4,4,4-trifluorobutane-1,3-dione.
-
Add TFE as the solvent (concentration will depend on the specific substrate, typically 0.1-0.5 M).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add methylhydrazine to the solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete in less than an hour.[9]
-
Upon completion, remove the TFE under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the desired 3-trifluoromethylpyrazole regioisomer with high selectivity.
Visualizations
General Mechanism of Pyrazole Synthesis from 1,3-Diketones
Caption: Mechanism of pyrazole formation from a 1,3-dicarbonyl and hydrazine.
Decision Workflow for Solvent Selection in Pyrazole Synthesis
Caption: A decision tree for selecting a solvent in pyrazole synthesis.
References
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv Der Pharmazie.
- Troubleshooting low yield in the synthesis of pyrazolyl-dihydropyrimidinyl ureas. BenchChem.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW.
- Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI.
- Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science.
- Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar.
- Regiochemistry control of pyrazoles by solvent used and β-enamino diketones structure: Regioselective synthesis of 4,5-disubstituted N-phenylpyrazoles. ResearchGate.
- Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. BenchChem.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate.
- Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds. BenchChem.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules.
- Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing.
- Synthetic pathway for solvent‐free preparations of pyrazole derivatives. ResearchGate.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.
- Process for the preparation of pyrazoles. Google Patents.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules.
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 15. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. thieme-connect.com [thieme-connect.com]
- 19. thieme-connect.com [thieme-connect.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazole Synthesis
Isomer Remediation & Purification Strategies
Welcome to the technical support guide for pyrazole synthesis, specifically addressing the persistent challenge of isomer formation and separation. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter isomeric mixtures in their work. Here, we move beyond simple protocols to explore the underlying principles of isomer formation and provide robust, field-tested troubleshooting strategies to achieve high isomeric purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding isomerism in pyrazole synthesis.
Q1: Why is controlling isomer formation in pyrazole synthesis so critical, especially in drug development?
A: In drug development, the specific three-dimensional structure of a molecule is fundamentally linked to its biological activity and safety profile. Pyrazole regioisomers, while structurally similar, can have vastly different pharmacological, toxicological, and pharmacokinetic properties. For instance, one isomer might be a potent therapeutic agent, while its regioisomer could be inactive or even toxic. Therefore, regulatory bodies like the FDA mandate strict control over isomeric purity for active pharmaceutical ingredients (APIs). Failure to control and separate isomers can lead to inconsistent clinical results and potential safety risks.
Q2: What are the most common types of isomers encountered in pyrazole synthesis?
A: The most prevalent issue is regioisomerism . This typically occurs during the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. The nitrogen atoms of the hydrazine can attack either of the carbonyl carbons, leading to two different regioisomers, such as the 1,3- and 1,5-disubstituted pyrazoles. The specific ratio of these isomers is often dictated by the steric and electronic properties of the substituents on both reactants.
Q3: Is it better to control the reaction to favor one isomer or to separate the isomers after the reaction?
A: The ideal approach is to control the reaction's regioselectivity to form a single isomer, as this is often more cost-effective and efficient, especially at a large scale. This can be achieved by modifying reaction conditions (e.g., temperature, solvent, catalyst) or by strategically choosing starting materials with strong directing groups. However, achieving perfect selectivity is not always possible. In many cases, a mixture is unavoidable, making post-reaction separation a necessary and critical step. The choice between optimizing for selectivity and developing an efficient separation process often depends on project timelines, scale, and the feasibility of each approach.
Part 2: Troubleshooting Guide: From Reaction to Purification
This guide provides solutions to specific problems encountered during and after pyrazole synthesis.
Issue 1: My reaction produced a nearly 1:1 mixture of regioisomers. How can I improve the regioselectivity?
This is a classic challenge, particularly in the Knorr pyrazole synthesis. The outcome is a battle between kinetic and thermodynamic control, influenced by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the dicarbonyl carbons.
Root Cause Analysis:
-
Electronic Effects: If the electronic differences between the two carbonyl groups in your 1,3-dicarbonyl compound are minimal, the hydrazine will attack both sites with similar ease.
-
Steric Hindrance: A lack of significant steric bulk around one of the carbonyls can also lead to poor selectivity.
-
Reaction Conditions: The pH of the reaction medium is crucial. In strongly acidic conditions, the more substituted nitrogen of a monosubstituted hydrazine is more basic and gets protonated, leaving the less hindered, terminal nitrogen to be the primary nucleophile. This often favors the formation of the 1,5-disubstituted pyrazole.
Troubleshooting Steps:
-
Modify the pH:
-
Strategy: Run the reaction in a strongly acidic medium (e.g., using sulfuric acid or hydrochloric acid as a catalyst in ethanol).
-
Mechanism: Protonation of the more substituted nitrogen on the hydrazine directs the reaction pathway. For example, reacting methylhydrazine with benzoylacetone in the presence of a strong acid catalyst predominantly yields the 1-methyl-5-phenyl-3-methylpyrazole isomer.
-
-
Alter the Reaction Temperature:
-
Strategy: Lowering the reaction temperature can sometimes favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable isomer. Experiment with a range of temperatures from 0 °C to reflux to determine the effect on your specific system.
-
-
Leverage Steric Hindrance:
-
Strategy: If possible, modify your starting materials to include a bulky group near one of the carbonyls. This will sterically disfavor attack at that site, thereby increasing the selectivity for the other isomer.
-
Issue 2: My isomers are co-eluting or have very poor separation on a silica gel column.
This indicates that the isomers have very similar polarities, making separation by standard normal-phase chromatography challenging.
Root Cause Analysis:
The polarity of pyrazole isomers is determined by the overall dipole moment of the molecule. If the substituents on the pyrazole ring are positioned in a way that results in similar net dipole moments for both isomers, their affinity for the silica stationary phase will be nearly identical.
Troubleshooting Steps:
-
Optimize the Solvent System (Mobile Phase):
-
Strategy: Instead of standard ethyl acetate/hexane, explore different solvent systems that can better discriminate between the subtle polarity differences. See the table below for starting points.
-
Rationale: Solvents with different properties (e.g., hydrogen bond donors/acceptors, dipole moments) can interact differently with the isomers. For example, adding a small amount of methanol or using a dichloromethane/ether system can sometimes resolve closely eluting spots.
-
| Solvent System Combination | Rationale for Use | Typical Application |
| Dichloromethane / Diethyl Ether | Offers different selectivity compared to acetate/alkane systems. | For moderately polar pyrazoles where hexane/EtOAc fails. |
| Toluene / Acetone | Toluene's aromaticity can introduce pi-pi interactions, aiding separation. | Useful for pyrazoles containing aromatic rings. |
| Hexane / Methyl tert-butyl ether (MTBE) | MTBE is a less polar ether than THF or diethyl ether and can provide unique selectivity. | An alternative to diethyl ether with better stability. |
-
Switch to a Different Stationary Phase:
-
Strategy: If optimizing the mobile phase fails, consider a different stationary phase.
-
Options:
-
Alumina (basic or neutral): Can be effective if your compounds are sensitive to the acidic nature of silica.
-
Reverse-Phase Chromatography (C18): Separation is based on hydrophobicity rather than polarity. This is often very effective for separating isomers that are inseparable on silica. The mobile phase is typically a mixture of water and acetonitrile or methanol.
-
-
-
Consider Chemical Derivatization:
-
Strategy: Temporarily convert the isomers into derivatives that have significantly different physical properties. After separation, the protecting group can be removed.
-
Example: If one isomer has a sterically accessible N-H group, it could be selectively protected with a bulky group (e.g., a BOC group). This will drastically change its polarity and steric profile, making chromatographic separation from the other isomer trivial.
-
Issue 3: I can't separate the isomers by column chromatography, and crystallization also fails.
When both standard methods fail, it's time to consider more advanced or alternative techniques.
Troubleshooting Steps:
-
Fractional Crystallization with a Twist:
-
Strategy: Instead of just trying different solvents, attempt to crystallize the isomers as salts.
-
Protocol: If your pyrazoles have a basic nitrogen atom, they can be protonated with a chiral or achiral acid (e.g., tartaric acid, camphorsulfonic acid, or even simple HCl) to form salts. These salts will have different crystal packing energies and solubilities than the freebases, often allowing one to crystallize preferentially.
-
-
Supercritical Fluid Chromatography (SFC):
-
Strategy: SFC uses supercritical CO2 as the main mobile phase, often with a co-solvent like methanol. It offers different selectivity compared to HPLC and is known for its excellent resolving power for isomers. If available, this is a powerful tool for difficult separations.
-
Part 3: Detailed Protocols & Visualizations
Protocol 1: Optimized Flash Column Chromatography for Isomer Separation
This protocol outlines a systematic approach to developing a chromatographic separation method.
-
Analytical Phase (TLC):
-
Spot the isomeric mixture on at least three different TLC plates.
-
Develop the plates in three distinct solvent systems (e.g., 30% EtOAc/Hexane; 50% DCM/Et₂O; 10% Acetone/Toluene).
-
Calculate the Rf values for each spot in each system. The system that gives the largest difference in Rf (ΔRf) between the two isomers is the most promising for column chromatography. An ideal ΔRf is >0.1.
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to sample weight).
-
Pack the column using the "slurry method" with your chosen mobile phase to ensure a well-packed, homogenous bed.
-
-
Loading and Elution:
-
Dissolve your sample in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This technique often results in sharper bands and better separation.
-
Place the dried, sample-adsorbed silica on top of the column.
-
Begin elution with the chosen solvent system. Collect small fractions and monitor them by TLC to identify the pure fractions of each isomer.
-
Workflow for Isomer Separation Strategy Selection
The following diagram provides a decision-making framework for choosing the right separation technique.
Caption: Decision tree for selecting a pyrazole isomer separation method.
References
-
Comprehensive Organic Chemistry Transformations. Larock, R. C. (1999). A guide to functional group preparations. Wiley-VCH. [Link]
-
Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L., & Czako, B. (2005). Background and detailed mechanisms for the Knorr pyrazole synthesis and related reactions. Elsevier. [Link]
-
High-Resolution Flash Chromatography: A Practical Guide. Still, W. C., Kahn, M., & Mitra, A. (1978). The foundational paper on modern flash column chromatography techniques. The Journal of Organic Chemistry. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of 1-Methyl-1H-pyrazole-4-carboxylic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structural isomers is a cornerstone of rational drug design and agrochemical development. This guide provides an in-depth comparative analysis of the biological activities of 1-methyl-1H-pyrazole-4-carboxylic acid and its positional isomers, the 3-carboxylic and 5-carboxylic acid variants. While direct head-to-head comparative studies of these parent molecules are not extensively documented in publicly available literature, this guide synthesizes findings from structure-activity relationship (SAR) studies on their derivatives to elucidate the profound impact of the carboxylic acid's position on the pyrazole scaffold.
The pyrazole ring is a privileged scaffold in medicinal and agricultural chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and herbicidal properties.[1][2][3] The seemingly subtle shift of a carboxylic acid group from one position to another on the 1-methyl-pyrazole ring can dramatically alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
The Isomers in Focus: A Structural Overview
The three isomers at the heart of this guide are:
-
1-methyl-1H-pyrazole-3-carboxylic acid
-
This compound
-
1-methyl-1H-pyrazole-5-carboxylic acid
The positioning of the carboxylic acid group dictates the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional shape, all of which are critical determinants of biological activity.
Comparative Biological Activities: A Synthesis of a Thousand Studies
This compound: A Hub of Fungicidal and Anticancer Activity
The this compound scaffold has been a focal point of extensive research, particularly in the development of fungicides.[4][5] Many successful commercial fungicides are amides derived from this acid, acting as succinate dehydrogenase inhibitors (SDHIs).[6]
Derivatives of this compound have also been investigated as potential anticancer agents. Recent studies have explored their role as inhibitors of the DNA N6-methyladenine (6mA) demethylase ALKBH1, which is implicated in gastric cancer.[7] Furthermore, this scaffold is known to be a bioactive molecule that can inhibit the growth of human cancer cells by affecting pathways involving tumor necrosis factor (TNF), protein kinase C (PKC), and nuclear factor kappa B (NFκB).[8]
1-Methyl-1H-pyrazole-5-carboxylic Acid: A Scaffold with Potent but Potentially Toxic Properties
The 1-methyl-1H-pyrazole-5-carboxylic acid core has been utilized in the synthesis of compounds with potent anthelmintic activity.[9] However, a critical consideration for this isomeric scaffold is the potential for mammalian toxicity. Studies on 1-methyl-1H-pyrazole-5-carboxamides have revealed unexpected acute toxicity in mice, linked to the inhibition of mitochondrial respiration.[1] This underscores the importance of careful toxicological profiling when working with derivatives of this isomer.
1-Methyl-1H-pyrazole-3-carboxylic Acid: An Underexplored Isomer with Therapeutic Potential
Compared to its 4- and 5-substituted counterparts, the 1-methyl-1H-pyrazole-3-carboxylic acid scaffold is less explored in the literature. However, the broader class of pyrazole-3-carboxylic acid derivatives has been investigated for a range of biological activities, including anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[10] This suggests that the 1-methylated version could serve as a valuable starting point for the design of novel therapeutic agents.
Experimental Protocols for a Head-to-Head Comparison
To facilitate a direct and objective comparison of the biological activities of these isomers, this guide provides detailed, step-by-step methodologies for key experiments. The causality behind experimental choices is explained to ensure a robust and self-validating system.
Workflow for Comparative Biological Activity Screening
The following diagram outlines a general workflow for the comparative screening of the three pyrazole carboxylic acid isomers.
Caption: A generalized workflow for the comparative bioactivity screening of pyrazole isomers.
Protocol 1: Cytotoxicity Assessment using the MTT Assay
This assay determines the concentration at which the isomers inhibit cell growth by 50% (IC50), providing a measure of their cytotoxic potential.[11][12]
Materials:
-
Cancer cell lines (e.g., A549, HGC27, AGS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
1-methyl-1H-pyrazole-carboxylic acid isomers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of each isomer and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each isomer.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of the isomers to inhibit the COX-1 and COX-2 enzymes, which are key targets for anti-inflammatory drugs.[13][14]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test isomers and a known inhibitor (e.g., celecoxib)
-
Stannous chloride solution
Procedure:
-
Enzyme Preparation: Dilute the COX enzymes in the reaction buffer.
-
Inhibitor Pre-incubation: In a reaction tube, mix the reaction buffer, heme, and the test isomer. Add the enzyme and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Reaction Termination: After 2 minutes, stop the reaction by adding stannous chloride.
-
Prostaglandin Quantification: Quantify the amount of prostaglandin produced using a suitable method, such as an ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX inhibition for each isomer concentration and determine the IC50 values for both COX-1 and COX-2.
Protocol 3: Antifungal Susceptibility Testing via Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of the isomers against various fungal pathogens.[15][16]
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI 1640 medium
-
Test isomers and a known antifungal (e.g., fluconazole)
-
96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum.
-
Compound Dilution: Prepare serial dilutions of the isomers in the microtiter plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth, as determined visually or by spectrophotometry.
Protocol 4: Herbicidal Activity Screening
This protocol assesses the pre- and post-emergence herbicidal effects of the isomers on model plant species.[17][18]
Materials:
-
Seeds of monocot and dicot weeds (e.g., Digitaria sanguinalis, Abutilon theophrasti)
-
Potting soil
-
Test isomers formulated as sprayable solutions
Procedure:
-
Pre-emergence Assay:
-
Sow seeds in pots.
-
Apply the test solutions to the soil surface.
-
Observe for inhibition of seed germination and seedling emergence over 2-3 weeks.
-
-
Post-emergence Assay:
-
Grow seedlings to the 2-3 leaf stage.
-
Spray the seedlings with the test solutions.
-
Assess plant injury (e.g., chlorosis, necrosis, growth inhibition) over 2-3 weeks.
-
-
Data Analysis: Score the herbicidal effect using a rating scale (e.g., 0% = no effect, 100% = complete kill) and determine the effective dose for each isomer.
Data Presentation: A Comparative Overview
The experimental data obtained from the aforementioned protocols should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative Cytotoxicity of 1-Methyl-1H-pyrazole-carboxylic Acid Isomers
| Isomer | Cell Line | IC50 (µM) |
| 1-methyl-1H-pyrazole-3-carboxylic acid | A549 | Experimental Value |
| This compound | A549 | Experimental Value |
| 1-methyl-1H-pyrazole-5-carboxylic acid | A549 | Experimental Value |
| ... | ... | ... |
Table 2: Comparative COX Inhibition of 1-Methyl-1H-pyrazole-carboxylic Acid Isomers
| Isomer | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 1-methyl-1H-pyrazole-3-carboxylic acid | Experimental Value | Experimental Value | Calculated Value |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| 1-methyl-1H-pyrazole-5-carboxylic acid | Experimental Value | Experimental Value | Calculated Value |
Concluding Remarks and Future Directions
The position of the carboxylic acid group on the 1-methyl-pyrazole ring is a critical determinant of biological activity. While derivatives of the 4- and 5-isomers have been extensively studied, revealing potent fungicidal and anthelmintic activities, respectively, the 3-isomer remains a relatively untapped resource for drug discovery.
The experimental protocols provided in this guide offer a robust framework for a direct, head-to-head comparison of these three isomers. The resulting data will be invaluable for elucidating clear structure-activity relationships and for guiding the design of next-generation pharmaceuticals and agrochemicals based on the versatile pyrazole scaffold. It is through such systematic and comparative investigations that we can unlock the full potential of these fascinating molecules.
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Comparative Analysis: 1-methyl-1H-pyrazole-4-carboxylic acid vs. 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
A Senior Application Scientist's Guide to a Key Structural Modification in Agrochemical and Pharmaceutical Scaffolds
In the landscape of medicinal and agricultural chemistry, the pyrazole carboxylic acid scaffold is a well-established pharmacophore, serving as the foundation for numerous bioactive molecules.[1][2][3] The strategic modification of this core structure is a fundamental approach to optimizing a compound's physicochemical properties and biological activity. This guide provides an in-depth comparison of two closely related pyrazole derivatives: the parent compound, 1-methyl-1H-pyrazole-4-carboxylic acid, and its fluorinated analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
We will dissect the profound impact of introducing a difluoromethyl (-CF₂H) group at the 3-position of the pyrazole ring. This single modification dramatically alters the molecule's electronic properties, lipophilicity, metabolic stability, and, consequently, its primary application, transforming a versatile chemical building block into a highly sought-after intermediate for a blockbuster class of modern fungicides.[4][5]
Molecular Structure and Physicochemical Properties: The Impact of Difluoromethylation
The introduction of the difluoromethyl group serves as a prime example of how fluorine chemistry is leveraged to fine-tune molecular properties for enhanced biological performance.
| Property | This compound | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Rationale for Difference |
| 2D Structure | - | ||
| Molecular Formula | C₅H₆N₂O₂[6][7][8] | C₆H₆F₂N₂O₂[9] | Addition of CHF₂ group, removal of H. |
| Molecular Weight | 126.11 g/mol [6][7][8] | 176.12 g/mol [9] | Increased mass from two fluorine atoms. |
| Lipophilicity (logP) | Lower (PubChem cLogP: -0.2)[7] | Higher | The -CF₂H group is a "lipophilic hydrogen bond donor," increasing lipophilicity compared to a methyl group, which enhances membrane permeability.[10][11] |
| Acidity (pKa) | Higher (less acidic) | Lower (more acidic) | The strong electron-withdrawing nature of the two fluorine atoms stabilizes the carboxylate anion, thus lowering the pKa of the carboxylic acid.[12] |
| Metabolic Stability | Susceptible to oxidation | Significantly enhanced | The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~485 kJ/mol vs. ~414 kJ/mol for C-H), making the -CF₂H group highly resistant to oxidative metabolism.[13] |
| Hydrogen Bonding | Carboxylic acid group acts as H-bond donor and acceptor. | Carboxylic acid group acts as H-bond donor/acceptor. The -CF₂H group can also act as a weak hydrogen bond donor via its acidic proton.[10][11] | This additional H-bond donor capability can facilitate stronger and more specific interactions with biological targets.[14] |
The difluoromethyl group is not merely a placeholder; it is a strategic functional unit. It acts as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, mimicking their hydrogen-bonding capabilities while offering superior metabolic stability.[10][14] This dual-purpose nature—enhancing both pharmacokinetic and pharmacodynamic properties—is central to its value.
Caption: Impact of C3-Difluoromethylation on Physicochemical Properties and Biological Function.
Synthesis Strategies: A Comparative Overview
The synthetic routes to these two compounds reflect the complexity introduced by the difluoromethyl group. The synthesis of the parent compound is relatively straightforward, while the fluorinated analogue requires specialized reagents and conditions.
Synthesis of this compound
A common method involves the N-methylation of a pre-formed pyrazole-4-carboxylate ester, followed by hydrolysis.
Caption: General synthetic workflow for this compound.
Synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
The most established route involves a multi-step process starting from an ethyl difluoroacetoacetate precursor. This key intermediate is first reacted to form an enol ether, which then undergoes cyclization with methylhydrazine to create the pyrazole ring. The final step is ester hydrolysis.[4][15][16]
Caption: General synthetic workflow for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Applications and Biological Activity: From Building Block to Key Intermediate
The divergent applications of these two molecules underscore the strategic importance of the -CF₂H group.
-
This compound serves as a versatile heterocyclic building block.[17] Its derivatives have been explored for a wide range of biological activities, including potential use as anticonvulsants, anti-inflammatory agents, and analgesics.[1][6][18] It is a valuable scaffold in discovery chemistry, allowing for broad derivatization at the carboxylic acid position.
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is predominantly known as a crucial, high-value intermediate for the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[4][5][19] The amides derived from this acid are highly effective against a broad spectrum of plant fungal pathogens.[20]
Examples of Commercial SDHI Fungicides Derived from the Difluoromethylated Acid:
The difluoromethyl group in these fungicides is essential for their potent inhibitory activity on the succinate dehydrogenase enzyme complex in fungi, disrupting their respiratory cycle.[20][21]
Experimental Protocols
To experimentally validate the claims of enhanced metabolic stability, a standard in vitro assay using liver microsomes can be employed.
Protocol: In Vitro Metabolic Stability Assay
This protocol provides a framework for comparing the metabolic stability of the two pyrazole carboxylic acids.
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions of both this compound and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in DMSO.
-
Liver Microsomes: Use pooled human or rat liver microsomes. Thaw on ice and dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).
-
NADPH Regeneration System: Prepare a solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer to ensure a continuous supply of the NADPH cofactor.
-
-
Incubation:
-
Pre-warm the diluted microsome solution and the NADPH regeneration system to 37°C.
-
In a 96-well plate, add the test compound to the microsome solution to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system. The final incubation volume is typically 200 µL.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the remaining amount of the parent compound at each time point relative to the internal standard.
-
-
Data Calculation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the resulting line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Expected Outcome: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is expected to exhibit a significantly longer in vitro half-life (a slower rate of degradation) compared to its non-fluorinated counterpart, demonstrating its enhanced metabolic stability due to the robust C-F bonds.[13][22]
Conclusion
The comparison between this compound and its 3-difluoromethyl analogue is a compelling case study in modern drug and agrochemical design. While both share a common pyrazole core, the introduction of the -CF₂H group is a transformative modification. It imparts a unique combination of properties—enhanced lipophilicity, metabolic stability, and hydrogen-bonding potential—that are critical for the exceptional efficacy of the resulting SDHI fungicides.[4][10] This strategic use of fluorine has converted a versatile chemical scaffold into a key building block for a multi-billion dollar class of agricultural products, highlighting the power of subtle atomic changes to drive significant functional innovation.
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A Senior Application Scientist's Guide to the Validation of Bioactivity Assays for Pyrazole Compounds
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1][2] Their remarkable versatility allows them to target a wide array of biological entities, from kinases and enzymes to G-protein coupled receptors.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating bioactivity assays for these critical compounds. We will delve into the nuances of assay selection, the principles of robust validation, and provide practical, field-proven protocols to ensure data integrity and reproducibility.
Part 1: Strategic Selection of Bioactivity Assays
The first critical decision in the drug discovery cascade is choosing the appropriate assay. This choice is dictated by the biological target and the desired output. For pyrazole compounds, which frequently act as inhibitors, assays can be broadly categorized into two main types: biochemical and cell-based.[5]
-
Biochemical Assays: These are target-based, in vitro systems that measure the direct interaction between a compound and a purified biological molecule, such as an enzyme or receptor.[6] They are invaluable for determining intrinsic potency (e.g., IC50 or Kd) and for high-throughput screening (HTS) campaigns due to their simplicity and scalability.
-
Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context.[7] They measure the downstream consequences of a compound's interaction with its target within a complex cellular environment, accounting for factors like cell permeability and off-target effects.[8][9]
Comparative Analysis of Common Assay Formats
The selection of an assay format is a trade-off between various factors. The table below provides a comparative overview to guide your decision-making process.
| Assay Type | Principle | Pros | Cons | Ideal Use Case |
| Biochemical | ||||
| Enzyme Inhibition | Measures the ability of a compound to reduce the activity of a purified enzyme (e.g., kinase, COX-2).[10][11] | High throughput, direct measure of target engagement, cost-effective. | Lacks physiological context, may not reflect cellular activity.[8] | Primary screening, SAR studies. |
| Binding Assays | Quantifies the affinity of a compound for its target protein (e.g., receptor, kinase). | Determines binding constants (Kd), useful for mechanism of action studies. | Does not measure functional effect, can be complex to set up. | Lead optimization, target validation. |
| Cell-Based | ||||
| Proliferation/Cytotoxicity | Assesses the effect of a compound on cell viability or growth.[12] | Physiologically relevant, measures overall cellular effect. | Can be confounded by off-target toxicity, indirect measure of target engagement. | Secondary screening, toxicity profiling. |
| Target Engagement | Measures the extent to which a compound binds to its intended target within a live cell. | Confirms target interaction in a cellular context, highly specific.[13] | Technically demanding, may require specialized reagents or instruments. | Confirming on-target activity of hits. |
| Reporter Gene Assays | Measures the modulation of a specific signaling pathway by quantifying the expression of a reporter gene. | High sensitivity, can be multiplexed. | Indirect measure of target activity, potential for artifacts. | Pathway analysis, secondary screening. |
Part 2: The Pillars of Robust Assay Validation
Assay validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[14] For bioactivity assays, this ensures that the data generated is reliable, reproducible, and accurately reflects the compound's biological effect. Regulatory bodies like the FDA provide guidance on the essential parameters for validation.[15][16][17]
A validation study is a series of experiments that establish the performance characteristics of the assay.[14] The key parameters to assess are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Accuracy: The closeness of agreement between the measured value and the true value.
-
Precision: The degree of scatter between a series of measurements of the same sample. This is typically assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within a single laboratory, but over different days, with different analysts, or different equipment.
-
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Robustness: A measure of the assay's capacity to remain unaffected by small, but deliberate, variations in method parameters.[18]
Workflow for Assay Validation
A systematic approach is crucial for successful assay validation. The following workflow illustrates the key stages, from initial development to full validation and implementation.
Caption: A typical workflow for the validation of a bioactivity assay.
Part 3: A Practical Guide to Validating a Kinase Inhibition Assay
Many pyrazole-based compounds are designed as kinase inhibitors.[3][19] The ADP-Glo™ Kinase Assay is a widely used platform for this purpose, as it measures the amount of ADP produced during a kinase reaction, which is then converted into a luminescent signal.[20][21]
Detailed Step-by-Step Protocol: In Vitro Kinase Inhibition Assay
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced. The kinase reaction is stopped, and the remaining ATP is depleted. A detection reagent is then added to convert ADP to ATP and generate light via a luciferase reaction. The light signal is inversely proportional to kinase inhibition.[21]
Materials:
-
Kinase of interest (e.g., BRAF V600E)
-
Kinase substrate peptide
-
ATP
-
Pyrazole test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole test compounds in 100% DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup:
-
In a 384-well plate, add 5 µL of diluted test compound, positive control inhibitor, or DMSO (negative control) to the appropriate wells.[19]
-
Add 10 µL of the kinase enzyme solution to all wells and mix gently.[22]
-
Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[19][22]
-
-
Kinase Reaction:
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's protocol.[20]
-
Incubate for 40 minutes at room temperature.[20]
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[20]
-
Incubate for 30 minutes at room temperature.[20]
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.[20]
-
-
Data Analysis:
Part 4: Case Study - Biochemical vs. Cell-Based Assay Data
It is common to observe a discrepancy between the potency of a compound in a biochemical assay versus a cell-based assay.[8][9] This "potency shift" can provide valuable insights.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular EC50 (µM) | Potency Shift (Fold) |
| Pyrazole-A | BRAF V600E | 15 | 0.5 | 33 |
| Pyrazole-B | BRAF V600E | 25 | 15 | 600 |
Analysis:
-
Pyrazole-A shows a modest 33-fold shift, suggesting good cell permeability and on-target activity in a cellular context.
-
Pyrazole-B , despite having similar biochemical potency, exhibits a significant 600-fold drop in cellular activity. This could be due to poor membrane permeability, rapid metabolism within the cell, or efflux by cellular pumps. This highlights the critical need for cell-based assays to select compounds with favorable drug-like properties.[8]
Part 5: Visualizing a Target Pathway - The MAPK/ERK Signaling Cascade
Many pyrazole compounds target kinases within the MAPK/ERK pathway, which is frequently dysregulated in cancers like melanoma.[23][24][25] Understanding this pathway is crucial for interpreting assay results.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
An In-Depth Spectroscopic Guide to Pyrazole Carboxylic Acid Derivatives for Researchers
For professionals in medicinal chemistry and materials science, pyrazole carboxylic acids are a cornerstone scaffold. Their prevalence in pharmaceuticals and functional materials stems from their unique electronic properties and versatile hydrogen bonding capabilities. Accurate and unambiguous structural characterization is paramount, and a multi-technique spectroscopic approach is the gold standard.
This guide provides a comparative analysis of pyrazole carboxylic acid derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the why behind the spectral features, offering insights grounded in molecular structure and electronic effects.
NMR spectroscopy is arguably the most powerful tool for the unambiguous structure elucidation of pyrazole derivatives. Both ¹H and ¹³C NMR provide a detailed picture of the molecular framework.
¹H NMR Spectroscopy: Probing the Proton Environment
The chemical shifts (δ) of protons on the pyrazole ring are highly sensitive to the position of substituents, particularly the electron-withdrawing carboxylic acid group.
-
Pyrazole Ring Protons: In a simple pyrazole system, the proton at the C4 position typically appears as a triplet around 6.3-6.4 ppm, while the C3 and C5 protons are further downfield as a doublet around 7.6 ppm[1].
-
Effect of the Carboxylic Acid Group: The -COOH group deshields adjacent protons. For pyrazole-3-carboxylic acid , the H4 proton is shifted downfield compared to unsubstituted pyrazole. For pyrazole-4-carboxylic acid , the H3 and H5 protons are deshielded and often appear as a sharp singlet due to chemical equivalence.
-
N-H and O-H Protons: The pyrazole N-H proton and the carboxylic acid O-H proton are acidic and their signals are often broad. They can appear over a wide range (typically δ 10-14 ppm) and their visibility can depend on the solvent and concentration. In deuterated solvents like DMSO-d₆, these protons are readily observed, whereas in methanol-d₄, they may exchange with the solvent's deuterium and disappear. Tautomerism between the two nitrogen atoms can also affect the appearance of the NH proton signal[1].
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR complements the proton data, providing information on the carbon framework.
-
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield, typically in the range of 160-170 ppm[2].
-
Pyrazole Ring Carbons: The positions of the ring carbons are also influenced by the -COOH group. For pyrazole-4-carboxylic acid , the C3 and C5 carbons are typically found around 147 ppm, while the substituted C4 is more upfield at approximately 109 ppm[2]. For pyrazole-3-carboxylic acid , the substituted C3 will be downfield, influencing the shifts of C4 and C5 accordingly. A comprehensive collection of ¹³C shielding data for over 100 pyrazole derivatives provides an excellent reference for predicting and confirming assignments[3].
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole carboxylic acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it solubilizes many polar compounds and allows for the observation of exchangeable N-H and O-H protons.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans are required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is common.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, with the carboxylic acid moiety providing a highly characteristic signature.
-
O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad O-H stretching band that appears from approximately 2500 to 3300 cm⁻¹. This broadness is a direct result of strong intermolecular hydrogen bonding, which forms stable dimers in the solid state. This band often overlaps with the sharper C-H stretching absorptions[4].
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is observed between 1690 and 1760 cm⁻¹. For hydrogen-bonded dimers, this peak is typically found at the lower end of the range (~1710 cm⁻¹). If conjugation exists between the pyrazole ring and the carboxylic acid, the frequency may be lowered further to ~1690 cm⁻¹[5].
-
Pyrazole Ring Vibrations: The pyrazole ring itself gives rise to a series of characteristic absorptions. These include C=N and C=C stretching vibrations in the 1400-1620 cm⁻¹ region and C-N stretching modes around 1200 cm⁻¹[6][7].
A comparative analysis of the IR spectra of pyrazole-3-carboxylic acid and pyrazole-4-carboxylic acid would show nearly identical O-H and C=O stretching bands, but subtle differences in the fingerprint region (below 1500 cm⁻¹) due to the different substitution patterns on the pyrazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid pyrazole derivative directly onto the ATR crystal. No sample preparation like KBr pelleting is required.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal. The background should be a flat line.
-
Sample Analysis: Lower the ATR press arm to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the key peaks corresponding to the O-H, C=O, and pyrazole ring vibrations.
UV-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule.
-
Electronic Transitions: For simple, non-conjugated pyrazole carboxylic acids, the primary electronic transition is a π → π* transition of the pyrazole ring, which absorbs around 210-220 nm[8][9]. The carboxylic acid group itself has a weak n→π* transition that also occurs at a low wavelength (~210 nm) and is often masked[5][10].
-
Effect of Conjugation: The utility of UV-Vis spectroscopy increases significantly when additional chromophores are present. For example, attaching a phenyl group to the pyrazole ring will extend the conjugated system, causing a bathochromic (red) shift of the λmax to a higher wavelength, making it more easily measurable. The absorptivity is also greatly enhanced in such conjugated systems.
Therefore, while UV-Vis is less useful for distinguishing between simple isomeric pyrazole carboxylic acids, it becomes a powerful tool for comparing derivatives with different conjugated substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent like ethanol, methanol, or acetonitrile.
-
Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the "blank") and another with the sample solution.
-
Spectrum Acquisition: Place the blank and sample cuvettes in the spectrophotometer. Scan a range from approximately 400 nm down to 200 nm. The instrument will automatically subtract the solvent absorbance.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural clues from its fragmentation pattern under ionization.
-
Molecular Ion (M⁺): The molecular ion peak provides the molecular weight of the molecule, confirming its elemental composition. For compounds with two nitrogen atoms, the molecular ion will have an even m/z value, consistent with the Nitrogen Rule.
-
Fragmentation Patterns: Pyrazole carboxylic acids exhibit predictable fragmentation. A common and often significant fragmentation is the loss of the carboxylic acid group via alpha-cleavage, either as a loss of COOH (45 Da) or H₂O (18 Da) followed by CO (28 Da). The cleavage of the bond between the ring and the carbonyl group can produce a stable pyrazolyl cation or an acylium ion (R-CO⁺), which is often a prominent peak[11].
Comparing the mass spectra of different derivatives allows for confirmation of their respective molecular weights and can reveal how different substituents influence the stability of various fragment ions.
Comparative Spectroscopic Data Summary
The table below summarizes typical spectroscopic data for two common pyrazole carboxylic acid isomers.
| Feature | Pyrazole-3-carboxylic acid | Pyrazole-4-carboxylic acid |
| ¹H NMR (DMSO-d₆) | H4: ~6.8 ppm (d), H5: ~7.8 ppm (d) | H3/H5: ~8.0 ppm (s) |
| ¹³C NMR (DMSO-d₆) | COOH: ~163 ppm, C3: ~140 ppm, C5: ~133 ppm | COOH: ~165 ppm, C3/C5: ~138 ppm, C4: ~115 ppm |
| IR (cm⁻¹) | O-H: 3200-2500 (broad), C=O: ~1700 (strong) | O-H: 3200-2500 (broad), C=O: ~1705 (strong) |
| Key MS Fragments | M⁺, [M-COOH]⁺ | M⁺, [M-COOH]⁺ |
Note: Exact chemical shifts can vary based on solvent, concentration, and other substituents.
Visualizing the Workflow and Structure-Spectrum Correlation
The following diagrams illustrate the general workflow for characterization and the relationship between molecular structure and spectral output.
Caption: Correlation of structural features in pyrazole-4-carboxylic acid to key spectroscopic signals.
Conclusion
A multi-spectroscopic approach is indispensable for the rigorous characterization of pyrazole carboxylic acid derivatives. ¹H and ¹³C NMR provide the definitive structural framework, IR spectroscopy offers rapid confirmation of the crucial carboxylic acid functional group, mass spectrometry confirms molecular weight and fragmentation, and UV-Vis spectroscopy probes the conjugated electronic system. By understanding how the unique structural features of these molecules translate into specific spectroscopic signals, researchers can confidently confirm the identity and purity of their compounds, accelerating progress in drug discovery and materials development.
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LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. LibreTexts. Available at: [Link]
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Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Moodle. Available at: [Link]
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LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. LibreTexts. Available at: [Link]
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ResearchGate. (n.d.). The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Key Methodologies
For researchers, medicinal chemists, and professionals in drug development, the pyrazole nucleus is a cornerstone of molecular design. Its prevalence in blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil underscores its significance as a "privileged scaffold" in medicinal chemistry. The enduring demand for novel pyrazole derivatives necessitates a deep understanding of the available synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for pyrazole synthesis, offering insights into their mechanisms, practical applications, and relative merits. We will delve into the classical Knorr and Paal-Knorr syntheses, explore the efficiency of multicomponent reactions, and examine the elegance of cycloaddition strategies.
The Knorr Pyrazole Synthesis: The Enduring Classic
First reported by Ludwig Knorr in 1883, this reaction remains one of the most fundamental and widely used methods for pyrazole synthesis.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[2][3]
Mechanism and Regioselectivity
The reaction proceeds via a two-step sequence:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2]
-
Cyclization and Dehydration: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group, followed by dehydration to yield the stable aromatic pyrazole ring.[2]
A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity . The initial attack of the hydrazine can occur at either of the two non-equivalent carbonyl groups, potentially leading to a mixture of two regioisomers.[4] The outcome is influenced by:
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.[4]
-
Electronic Effects: The more electrophilic carbonyl carbon is the preferred site of attack.
-
Reaction pH: The acidity of the medium can influence which carbonyl is more readily protonated and thus activated for attack.[5]
Recent studies have shown that the use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents can significantly enhance regioselectivity by modulating the hydrogen-bonding environment.[4]
Caption: General mechanism of the Paal-Knorr Pyrazole Synthesis.
Advantages and Disadvantages
The primary advantage of this method is its straightforwardness when the 1,4-dicarbonyl precursor is readily available. However, a significant disadvantage is the often-limited accessibility of the starting 1,4-dicarbonyl compounds. [6]
Multicomponent Reactions (MCRs): The Power of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, have emerged as a powerful strategy for the rapid generation of molecular complexity. [7][8]This approach aligns with the principles of green chemistry by maximizing atom economy and minimizing waste. [9]
Three- and Four-Component Syntheses
A common three-component approach involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. [7]Four-component reactions often incorporate an additional active methylene compound, such as malononitrile, to construct highly functionalized pyran-fused pyrazoles (pyrano[2,3-c]pyrazoles). [10][11]
Mechanism of a Four-Component Pyrano[2,3-c]pyrazole Synthesis
The reaction typically proceeds through a cascade of reactions:
-
Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (e.g., malononitrile).
-
Michael Addition: The resulting α,β-unsaturated compound undergoes a Michael addition with the enolate of the 1,3-dicarbonyl (e.g., ethyl acetoacetate).
-
Pyrazole Formation: Concurrently, the 1,3-dicarbonyl compound reacts with hydrazine to form a pyrazolone intermediate.
-
Cyclization: The pyrazolone intermediate then undergoes an intramolecular cyclization with the nitrile group, followed by tautomerization to yield the final pyrano[2,3-c]pyrazole.
Caption: Logical workflow for a four-component pyranopyrazole synthesis.
Experimental Protocol: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
This protocol describes a general procedure for the synthesis of 6-amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
Materials:
-
Aromatic aldehyde (2 mmol)
-
Malononitrile (2 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Hydrazine hydrate (96%, 2 mmol)
-
Triethylamine (1 ml)
-
Water
-
Ethanol
Procedure:
-
In a flask, add hydrazine hydrate and ethyl acetoacetate to water and stir.
-
Successively add the aromatic aldehyde, malononitrile, and triethylamine at room temperature with vigorous stirring for approximately 20 minutes.
-
The precipitated solid is collected by filtration.
-
Wash the solid with water and then with a mixture of ethyl acetate/hexane (20:80).
-
The crude product can be purified by recrystallization from ethanol.
[3+2] Cycloaddition Reactions: An Elegant Approach
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles with high regioselectivity. [12][13]In the context of pyrazole synthesis, this typically involves the reaction of a 1,3-dipole (such as a diazo compound or a nitrile imine) with a dipolarophile (an alkene or alkyne). [12][14]
Common 1,3-Dipoles and Dipolarophiles
-
Diazo Compounds: React with alkynes to form pyrazoles directly. The reaction with alkenes yields pyrazolines, which can be subsequently oxidized to pyrazoles. [14]* Nitrile Imines: Often generated in situ from hydrazonoyl halides, they react with a variety of alkenes and alkynes. [15][16]* Sydnones: These mesoionic compounds react with alkynes in a cycloaddition-retrocycloaddition sequence to afford pyrazoles. [17]
Mechanism: Nitrile Imine Cycloaddition
-
Generation of the 1,3-Dipole: A hydrazonoyl chloride is treated with a base (e.g., triethylamine) to generate the highly reactive nitrile imine intermediate via dehydrohalogenation. [16]2. Cycloaddition: The nitrile imine undergoes a concerted [3+2] cycloaddition with an alkene to form a pyrazoline ring. [15]3. Aromatization: If the resulting pyrazoline has a suitable leaving group or can undergo oxidative dehydrogenation, it aromatizes to the corresponding pyrazole. [12]
Caption: General mechanism for pyrazole synthesis via [3+2] cycloaddition.
Advantages and Disadvantages
The primary advantage of cycloaddition reactions is the high degree of regioselectivity that can often be achieved. [12]However, disadvantages can include the need to prepare potentially unstable 1,3-dipoles and the requirement for specific dipolarophiles. [18]
Comparative Analysis
| Method | Starting Materials | Key Advantages | Key Disadvantages | Typical Yields |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Readily available starting materials, simple procedure. | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls. [4] | Good to excellent (often >70%). [19] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Hydrazine | Direct route to certain substitution patterns. | Limited availability of 1,4-dicarbonyl precursors. [6] | Moderate to good. |
| Multicomponent Reactions | Aldehyde, 1,3-Dicarbonyl, Hydrazine, +/- Active Methylene Compound | High efficiency, atom economy, rapid generation of molecular diversity. [7][9] | Optimization can be complex, potential for side reactions. | Good to excellent (often >80%). [10][11] |
| [3+2] Cycloaddition | 1,3-Dipole (e.g., diazo compound, nitrile imine), Dipolarophile (alkene/alkyne) | High regioselectivity, mild reaction conditions possible. [12][16] | May require synthesis of unstable intermediates, substrate scope can be limited. [18] | Moderate to excellent. [12][16] |
Conclusion
The synthesis of pyrazoles is a mature field with a rich arsenal of methodologies available to the synthetic chemist.
-
The Knorr synthesis remains a robust and reliable workhorse, particularly when regioselectivity is not a concern or can be controlled.
-
The Paal-Knorr synthesis offers a direct alternative for specific substitution patterns, provided the starting materials are accessible.
-
Multicomponent reactions represent the pinnacle of efficiency for generating diverse libraries of complex pyrazoles in a time- and resource-effective manner.
-
[3+2] Cycloaddition reactions provide an elegant and often highly regioselective route to pyrazoles, particularly for substitution patterns that are difficult to achieve through condensation methods.
The choice of synthetic route will ultimately be dictated by the specific target molecule, the availability of starting materials, and the desired scale of the reaction. A thorough understanding of the mechanisms, advantages, and limitations of each method, as outlined in this guide, will empower researchers to make informed decisions and efficiently access the vast and medicinally significant chemical space of pyrazole derivatives.
References
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- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist’s Guide to the Comprehensive Purity Assessment of Synthesized 1-methyl-1H-pyrazole-4-carboxylic Acid
Introduction: The Criticality of Purity for a Key Building Block
1-methyl-1H-pyrazole-4-carboxylic acid is not just another heterocyclic compound; it is a vital building block in medicinal chemistry and the agrochemical industry.[1] Its derivatives are prominent in the development of novel drugs and advanced materials.[1] Notably, it serves as a key intermediate for a class of fungicides that act by inhibiting succinate dehydrogenase (SDHI).[2] For researchers and drug development professionals, the purity of this starting material is paramount. The presence of impurities, particularly regioisomers, can drastically affect the efficacy, safety, and regulatory compliance of the final product.[3]
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond simple protocols to explain the scientific rationale behind method selection, empowering you to design a robust, self-validating quality control strategy.
The Primary Analytical Challenge: Regioisomeric Impurities
The common synthesis of pyrazoles, often following principles from the Knorr synthesis, involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[3][4] When using methylhydrazine, the reaction can lead to the formation of regioisomers due to the two distinct nitrogen atoms in the hydrazine.[2][3] This presents the primary analytical challenge: distinguishing the desired 1,4-substituted product from potential 1,3- or 1,5-substituted isomers.
Caption: Synthetic pathway and the origin of regioisomeric impurities.
Comparative Analysis of Purity Assessment Techniques
No single analytical technique provides a complete purity profile. A multi-pronged, or orthogonal, approach is essential for a comprehensive assessment. We will compare four key techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the workhorse for analyzing non-volatile compounds like carboxylic acids. For this specific molecule, a Reverse-Phase (RP-HPLC) method is ideal. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase. Isomers, which often have subtle differences in polarity, can be effectively resolved with proper method development.
Trustworthiness: A well-validated HPLC method provides robust and reproducible quantitative data. The specificity of the method ensures that you are accurately measuring the target compound without interference from impurities.
-
Column: C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B). Formic acid is used to suppress the ionization of the carboxylic acid, leading to better peak shape, and is compatible with mass spectrometry detectors.[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 25-30 °C.[6]
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of the pyrazole ring (e.g., 206 nm).[6]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Injection Volume: 5-10 µL.[6]
The primary output is a chromatogram. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.
| Component | Expected Retention Time (min) | Key Diagnostic Feature |
| This compound | ~4.5 | Main peak, should be sharp and symmetrical. |
| Regioisomers | Varies (e.g., 4.2, 4.8) | Peaks eluting close to the main peak. Resolution >1.5 is desired. |
| Unreacted Starting Materials | Varies (typically earlier elution) | Peaks with significantly different retention times. |
| Solvents/Volatiles | < 2.0 | Elutes with the solvent front. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is exceptionally powerful for separating and identifying volatile and semi-volatile compounds.[3] However, carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. The key experimental choice here is derivatization . By converting the carboxylic acid to a more volatile ester (e.g., a methyl ester), we can make it amenable to GC analysis. The mass spectrometer then provides fragmentation patterns that act as a "fingerprint" for identification.
Trustworthiness: The combination of chromatographic separation (by retention time) and mass spectral data provides a very high degree of confidence in peak identification. It is particularly effective for identifying unknown impurities.
-
Derivatization (Esterification):
-
Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Slowly add a few drops of acetyl chloride or use a safer reagent like (trimethylsilyl)diazomethane.
-
Heat gently (e.g., 60 °C for 30 minutes) to form the methyl ester.
-
Neutralize and extract the ester into a suitable solvent like dichloromethane.
-
-
GC Column: A mid-polarity column like a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[3]
-
Injector Temperature: 250 °C.[3]
-
Carrier Gas: Helium at 1.2 mL/min.[3]
-
Oven Program: Start at 80 °C (hold 2 min), then ramp to 280 °C at 10 °C/min.[3]
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 400.
The mass spectrum of the derivatized target compound and its isomers will be very similar, but their retention times will differ. The fragmentation pattern can help confirm the pyrazole core.
| Component (as Methyl Ester) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 1-methyl-1H-pyrazole-4-carboxylate | ~12.5 | M+• at 140, fragments from loss of -OCH3, -COOCH3. |
| Isomeric Methyl Esters | Varies (e.g., 12.2, 12.9) | M+• at 140, similar fragmentation but distinct retention time. |
| Volatile Synthesis Byproducts | Varies | Unique retention times and fragmentation patterns. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is unparalleled for unambiguous structure elucidation. For purity assessment, ¹H NMR is used to confirm the identity of the main component and to detect and quantify impurities, including isomers and residual solvents. Quantitative NMR (qNMR), which uses a high-purity internal standard, can determine the absolute purity (assay) of the material without needing a reference standard of the analyte itself.
Trustworthiness: NMR is a primary analytical method. The signal intensity in ¹H NMR is directly proportional to the number of protons, allowing for highly accurate quantification, provided there is no signal overlap.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it dissolves the acid and its hydroxyl proton is typically visible.[1]
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Internal Standard (for qNMR): Add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has signals in a clear region of the spectrum.
-
Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (e.g., D1 = 30s) for accurate integration in qNMR.
| Proton Assignment | Expected Chemical Shift (δ, ppm) in DMSO-d₆ [1] | Diagnostic Feature |
| Carboxylic Acid (-COOH) | ~12.0 - 13.0 (broad) | Confirms the presence of the acid functionality. |
| Pyrazole Ring Proton (C5-H) | ~8.2 | Singlet, characteristic of the 1,4-substitution pattern. |
| N-Methyl (-CH₃) | ~3.9 | Singlet, confirms the N-methylation. |
| Pyrazole Ring Proton (C3-H) | ~7.9 | Singlet, characteristic of the 1,4-substitution pattern. |
| Regioisomers | --- | Will show a different set of signals for the ring protons and N-methyl group. |
| Residual Solvents | --- | Known characteristic signals (e.g., Ethanol triplet/quartet). |
Melting Point Analysis
Expertise & Experience: Melting point is a fundamental and rapid assessment of purity. A pure crystalline solid has a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.
Trustworthiness: While not specific or quantitative, a sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed range is a definitive sign of impurities. The reported melting point for this compound is in the range of 203-208 °C.[1]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Pack a small amount of the sample into a capillary tube.
-
Measurement: Place the capillary in a calibrated melting point apparatus.
-
Heating: Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.
| Observation | Interpretation |
| Sharp range (e.g., 205-206 °C) | Likely high purity. |
| Broad range (e.g., 198-204 °C) | Presence of impurities. |
| Depressed range (e.g., starts melting <203 °C) | Presence of impurities. |
Integrated Workflow for Comprehensive Purity Assessment
An effective quality control strategy integrates these techniques to build a complete purity profile. Each method provides complementary information, creating a self-validating system.
Caption: Integrated workflow for purity assessment.
Conclusion
Assessing the purity of this compound requires more than running a single analysis. It demands a scientifically grounded, multi-faceted approach. By combining the quantitative power of HPLC, the identification capabilities of GC-MS, the structural certainty of NMR, and the rapid screening of melting point analysis, researchers can be confident in the quality of their material. This rigorous validation is the foundation upon which reliable, reproducible, and safe scientific development is built.
References
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Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column. [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
National Center for Biotechnology Information. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
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A Comparative Guide to the Biological Efficacy of 1-Methyl-1H-Pyrazole-4-Carboxylic Acid Derivatives Versus Existing Fungicides
Introduction: A New Frontier in Fungal Pathogen Control
The relentless evolution of fungal pathogens poses a significant threat to global food security and necessitates the continuous development of novel and effective fungicides. Within this dynamic landscape, derivatives of 1-methyl-1H-pyrazole-4-carboxylic acid have emerged as a formidable class of fungicidal agents. These compounds, primarily classified as Succinate Dehydrogenase Inhibitors (SDHIs), have demonstrated broad-spectrum activity and high efficacy against a wide array of devastating plant diseases.[1]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive comparison of the biological efficacy of these pyrazole carboxamide derivatives against established fungicide classes, namely the Quinone outside Inhibitors (QoIs), commonly known as strobilurins, and the Demethylation Inhibitors (DMIs), or azoles. By synthesizing data from in vitro studies and in vivo field trials, this guide aims to offer an objective and data-driven perspective on their relative performance, mechanisms of action, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Tale of Three Targets
Understanding the biochemical mode of action is fundamental to appreciating the efficacy and strategic deployment of any fungicide. The three classes of fungicides discussed herein disrupt fungal respiration and growth through distinct molecular targets.
1. Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7): The this compound derivatives belong to this group.[2] They act on Complex II of the mitochondrial respiratory chain, specifically inhibiting the enzyme succinate dehydrogenase (SDH).[3][4][5] This enzymatic blockage disrupts the tricarboxylic acid (TCA) cycle and halts the production of ATP, the cell's primary energy currency, ultimately leading to fungal cell death.[3][6][7]
2. Quinone outside Inhibitors (QoIs) (FRAC Group 11): This class, which includes the widely used strobilurins like azoxystrobin and pyraclostrobin, targets Complex III of the mitochondrial respiratory chain.[8] They bind to the Qo site of cytochrome b, blocking electron transfer and thereby inhibiting ATP synthesis.[8]
3. Demethylation Inhibitors (DMIs) (FRAC Group 3): The azole fungicides, such as tebuconazole and prothioconazole, interfere with the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2] They inhibit the C14-demethylase enzyme, leading to the accumulation of toxic sterol precursors and disruption of membrane integrity.[2]
Comparative Efficacy: In Vitro Data
The half-maximal effective concentration (EC50) is a critical metric for assessing the intrinsic activity of a fungicide against a specific pathogen in a controlled laboratory setting. The following tables summarize the in vitro efficacy of representative this compound derivatives and established fungicides against key plant pathogens.
Table 1: Comparative In Vitro Efficacy (EC50 in µg/mL) of Pyrazole Carboxamides and Other Fungicides
| Pathogen | Pyrazole Carboxamide (SDHI) | QoI Fungicide | DMI Fungicide |
| Fluxapyroxad | Pyraclostrobin | Tebuconazole | |
| Zymoseptoria tritici | 0.11 - 0.21[9] | - | 14.15[9] |
| Botrytis cinerea | - | - | - |
| Rhizoctonia solani | 0.103[10] | - | - |
| Bixafen | Azoxystrobin | Prothioconazole | |
| Zymoseptoria tritici | - | - | 0.11 - 0.21[9] |
| Puccinia triticina | - | - | - |
| Erysiphe necator | - | - | - |
| Boscalid | Carbendazim (MBC) | ||
| Botrytis cinerea | 0.60[11] | - | - |
| Rhizoctonia solani | 0.741[10] | - | - |
Recent studies have highlighted the exceptional potency of novel pyrazole carboxamide derivatives. For instance, certain derivatives have demonstrated EC50 values against Rhizoctonia solani as low as 0.046 µg/mL, significantly outperforming boscalid (0.741 µg/mL) and fluxapyroxad (0.103 µg/mL).[10] Similarly, new pyrazole carboxamides have shown EC50 values against Botrytis cinerea as low as 0.56 µg/mL, comparable to boscalid (0.60 µg/mL).[11]
Comparative Efficacy: In Vivo and Field Trial Data
While in vitro data provides a measure of intrinsic activity, in vivo and field trials are the definitive tests of a fungicide's practical performance. These studies account for environmental factors, host-pathogen interactions, and the physicochemical properties of the formulated product.
A comprehensive series of 25 field trials conducted across nine European countries from 2019 to 2021 provided a robust comparison of leading SDHI and DMI fungicides for the control of Septoria tritici blotch (STB) in wheat.[6][12]
Key Findings from European Field Trials against Zymoseptoria tritici :
-
SDHI Performance: Among the tested SDHIs, fluxapyroxad demonstrated the best overall efficacy.[6][12] The performance of bixafen and benzovindiflupyr was moderate, while fluopyram was inferior to the other SDHIs.[6][12]
-
DMI Performance: The newer DMI, mefentrifluconazole, consistently outperformed the established standard, prothioconazole, across all trial locations.[6][12]
-
Regional Variation: The efficacy of SDHIs was notably lower in Ireland and the UK, which correlated with a decreased sensitivity of the local Z. tritici populations.[6][12]
In another field trial focused on rice sheath blight caused by Rhizoctonia solani, a novel pyrazole carboxamide derivative, SCU3038, demonstrated a control efficacy of 74.10% at 200 g ai/ha, which was superior to the commercial fungicide thifluzamide (71.40%).[12]
Table 2: Summary of Field Trial Performance Ratings for Wheat Diseases
| Fungicide Class | Active Ingredient Examples | Septoria tritici blotch | Stripe Rust | Leaf Rust |
| SDHI | Bixafen, Fluxapyroxad, Benzovindiflupyr | Good to Very Good[7][13][14] | Good to Very Good[7][13][14] | Good to Very Good[7][13][14] |
| QoI | Azoxystrobin, Pyraclostrobin | Fair to Good[7][13][14] | Good to Excellent[7][13][14] | Good to Excellent[7][13][14] |
| DMI | Tebuconazole, Prothioconazole, Mefentrifluconazole | Good to Very Good[7][13][14] | Good to Very Good[7][13][14] | Good to Excellent[7][13][14] |
Ratings are a qualitative synthesis from multiple university extension trials and publications.[7][13][14] Efficacy can be influenced by local pathogen sensitivity and environmental conditions.
Fungicide Resistance: A Critical Consideration
The intensive use of site-specific fungicides like SDHIs, QoIs, and DMIs exerts strong selection pressure on fungal populations, leading to the development of resistance.[2][8][15][16]
-
SDHIs (FRAC Group 7): Resistance to SDHIs is conferred by mutations in the genes encoding the subunits of the SDH enzyme.[2][8][15] While cross-resistance among all SDHIs is a concern at the population level, some mutations can lead to differential sensitivity to various SDHI active ingredients.[2][6]
-
QoIs (FRAC Group 11): Resistance to QoIs is typically caused by a single point mutation (G143A) in the cytochrome b gene, which often results in complete resistance to all fungicides in this class.[2][8]
-
DMIs (FRAC Group 3): DMI resistance is a more complex, polygenic trait involving multiple mechanisms, including target site mutations and overexpression of efflux pumps.[2][8] This often results in a gradual erosion of efficacy rather than a complete loss of control.[2]
Effective resistance management strategies are crucial to preserve the utility of these valuable fungicidal classes. The Fungicide Resistance Action Committee (FRAC) recommends alternating modes of action, using fungicides in mixtures with effective partners from different FRAC groups, and adhering to the recommended number of applications per season.[15][17]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo evaluation of fungicide efficacy.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.
Step-by-Step Methodology:
-
Fungicide Stock Preparation: Dissolve the technical grade fungicide in a suitable solvent (e.g., acetone or DMSO) to create a high-concentration stock solution.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) or another suitable growth medium and autoclave.[18] Allow the medium to cool to approximately 45-50°C.
-
Fungicide Amendment: Add the required volume of the fungicide stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[1] Also prepare control plates with the solvent alone.
-
Pouring Plates: Pour the fungicide-amended and control agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take a mycelial plug (e.g., 5 mm diameter) from the actively growing edge of a pure fungal culture.[18] Place the plug, mycelium-side down, in the center of each agar plate.
-
Incubation: Incubate the plates in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).[1]
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.[18]
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use probit analysis or other statistical methods to determine the EC50 value.
In Vivo/Field Efficacy Trial (Example: Wheat Foliar Disease)
Field trials are essential to evaluate fungicide performance under real-world agricultural conditions.
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- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Chelating Properties of Pyrazole Carboxylic Acids
For researchers, scientists, and professionals in drug development, the quest for novel chelating agents is a continuous endeavor. Pyrazole carboxylic acids represent a versatile class of heterocyclic compounds with significant potential in this arena, owing to their unique structural features that allow for stable coordination with a variety of metal ions.[1] This guide provides an in-depth comparison of the chelating properties of different pyrazole carboxylic acids, supported by experimental data and detailed methodologies, to aid in the selection and application of these valuable ligands.
The Structural Basis of Chelation in Pyrazole Carboxylic Acids
The chelating ability of pyrazole carboxylic acids stems from the strategic positioning of nitrogen and oxygen donor atoms. The pyrazole ring itself contains two adjacent nitrogen atoms, one of which can participate in metal coordination. The addition of one or more carboxylic acid groups introduces oxygen donor atoms, creating a multidentate ligand capable of forming stable chelate rings with a central metal ion.
The fundamental structures we will compare are pyrazole-3-carboxylic acid and pyrazole-3,5-dicarboxylic acid. The latter possesses an additional carboxylic acid group, which can significantly influence its coordination chemistry and the stability of the resulting metal complexes.[2]
Caption: Core structures of pyrazole carboxylic acids.
The acidity of the carboxylic acid groups, represented by their pKa values, is a critical factor in chelation. A lower pKa indicates a more acidic proton, which can be more readily displaced by a metal ion, facilitating complex formation. The presence of substituents on the pyrazole ring can modulate these pKa values and, consequently, the stability of the metal chelates.[3] Electron-withdrawing groups tend to increase the acidity of the carboxylic acid, while electron-donating groups have the opposite effect.[4]
Comparative Analysis of Metal Chelation
Table 1: Stability Constants (log K) of Pyrazole Carboxylic Acid Derivatives with Divalent Metal Ions
| Ligand | Metal Ion | log K1 | log K2 | Solvent System | Temp (°C) | Ionic Strength (M) | Reference |
| 3-(3'-nitrophenyl)-4-(4"-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Cu(II) | 10.15 | 9.85 | 70% dioxane-water | 28 | 0.1 | [6] |
| Co(II) | 9.80 | 9.45 | 70% dioxane-water | 28 | 0.1 | [6] | |
| Ni(II) | 9.60 | 9.15 | 70% dioxane-water | 28 | 0.1 | [6] | |
| 3-(4'-chlorophenyl)-4-(4"-chlorobenzoyl)-5-(2-hydroxyphenyl) pyrazole | Cu(II) | 10.40 | 9.90 | 70% dioxane-water | 28 | 0.1 | [6] |
| Co(II) | 10.10 | 9.60 | 70% dioxane-water | 28 | 0.1 | [6] | |
| Ni(II) | 9.80 | 9.35 | 70% dioxane-water | 28 | 0.1 | [6] | |
| 3-(4'-methoxyphenyl)-4-benzoyl-5-(2-hydroxyphenyl) pyrazole | Cu(II) | 10.60 | 10.15 | 70% dioxane-water | 28 | 0.1 | [6] |
| Co(II) | 10.30 | 9.85 | 70% dioxane-water | 28 | 0.1 | [6] | |
| Ni(II) | 10.05 | 9.65 | 70% dioxane-water | 28 | 0.1 | [6] |
From the data in Table 1, a general trend in the stability of the complexes with different metal ions can be observed, often following the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[5] The high stability constants for Cu(II) complexes are a common feature in coordination chemistry. Furthermore, the nature of the substituents on the pyrazole ring clearly influences the stability of the resulting metal complexes. For instance, the presence of a methoxy group (an electron-donating group) appears to lead to slightly more stable complexes compared to those with nitro or chloro substituents (electron-withdrawing groups).[6]
While quantitative data for a direct comparison between pyrazole-3-carboxylic acid and pyrazole-3,5-dicarboxylic acid is sparse, it is reasonable to hypothesize that pyrazole-3,5-dicarboxylic acid would form more stable complexes with many metal ions. This is due to its potential to act as a tridentate ligand, forming two chelate rings and thus benefiting from an enhanced chelate effect. The coordination chemistry of pyrazole-3,5-dicarboxylic acid with Cu(II) has been shown to be rich and varied, forming polynuclear complexes.[2]
Experimental Protocols for Determining Chelating Properties
To empirically compare the chelating properties of different pyrazole carboxylic acids, two primary techniques are employed: potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration for Stability Constant Determination
This is a highly accurate and widely used method for determining the stability constants of metal complexes in solution.[7] The principle involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard base is added.
Experimental Workflow:
Caption: Workflow for potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the pyrazole carboxylic acid, the metal salt (e.g., CuCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH) of known concentrations. The ionic strength of the solutions should be maintained constant using a background electrolyte (e.g., KNO₃).
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions.
-
Titrations: Perform a series of titrations at a constant temperature. Typically, three titrations are carried out:
-
Titration of the strong acid with the standard base.
-
Titration of the strong acid and the pyrazole carboxylic acid with the standard base.
-
Titration of the strong acid, the pyrazole carboxylic acid, and the metal salt with the standard base.
-
-
Data Analysis: From the titration curves, the proton-ligand stability constants (pKa values) of the pyrazole carboxylic acid and the metal-ligand stability constants (log K) can be calculated using methods such as the Bjerrum or Irving-Rossotti techniques.
UV-Vis Spectrophotometry for Chelation Studies
UV-Vis spectrophotometry is a valuable tool for confirming complex formation and, in some cases, determining the stoichiometry and stability of the complexes.[6] Chelation of a metal ion by a pyrazole carboxylic acid often results in a shift in the maximum absorbance wavelength (λmax) and/or a change in the molar absorptivity.
Experimental Workflow:
Sources
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- 2. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 5. Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II),Co(II) and Nd(III) metal ions in 70% dioxane-water mixture at 0.1 m ionic strength | Semantic Scholar [semanticscholar.org]
- 6. mocedes.org [mocedes.org]
- 7. Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents – Material Science Research India [materialsciencejournal.org]
Introduction: The Significance of Pyrazole Scaffolds and the Need for Robust Screening
An Expert's Guide to the Validation of High-Throughput Screening Methods for Pyrazole Compounds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The successful identification of novel pyrazole-based drug candidates from vast compound libraries hinges on the efficiency and reliability of high-throughput screening (HTS) assays. However, the transition from a promising assay concept to a fully validated, robust screening campaign is a complex, multi-step process.
This guide provides a comprehensive comparison of HTS methods for the identification and validation of pyrazole compounds, grounded in the principles of scientific integrity and field-proven expertise. We will dissect a primary validation workflow, compare it with alternative methodologies, and provide the experimental details necessary for practical implementation.
The Anatomy of a Robust HTS Validation Workflow
A successful HTS campaign is built on a foundation of rigorous validation. The goal is to establish a screening window and a set of statistical parameters that ensure the assay can reliably distinguish between active "hits" and inactive compounds. The following workflow represents a gold-standard approach for validating an HTS assay for pyrazole compounds targeting a specific enzyme, for instance, a kinase.
Figure 1: A generalized workflow for the validation of a high-throughput screening assay.
Experimental Protocol: Z'-Factor Determination for Assay Robustness
The Z'-factor is a statistical parameter that quantifies the robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Methodology:
-
Prepare Controls: In a 384-well plate, designate 16 wells for the positive control (e.g., a known inhibitor of the target enzyme) and 16 wells for the negative control (e.g., DMSO vehicle).
-
Dispense Reagents: Add the assay buffer, enzyme, and substrate to all wells.
-
Add Controls: Add the positive control to its designated wells and the negative control to its wells.
-
Incubate: Incubate the plate according to the optimized time and temperature.
-
Read Plate: Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Calculate Z'-Factor: Use the following formula:
-
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
-
Where σp and σn are the standard deviations of the positive and negative controls, and μp and μn are the means of the positive and negative controls, respectively.
-
Comparative Analysis of HTS Methodologies
While the above workflow is broadly applicable, the choice of the specific HTS technology is critical. Here, we compare three common methods for screening pyrazole compounds against a kinase target.
| Feature | Fluorescence Polarization (FP) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Label-Free (e.g., Surface Plasmon Resonance - SPR) |
| Principle | Measures the change in polarization of fluorescent light when a small fluorescent ligand binds to a larger protein. | Measures the transfer of energy between two fluorophores (a donor and an acceptor) when they are in close proximity. | Measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte. |
| Throughput | High (384- to 1536-well) | High (384- to 1536-well) | Low to Medium (96- to 384-well) |
| Sensitivity | Moderate | High | High |
| Reagent Cost | Low to Moderate | High | Moderate to High (sensor chips) |
| Interference | Prone to interference from fluorescent compounds and light scattering. | Less prone to interference from fluorescent compounds due to time-resolved measurement. | Minimal interference from colored or fluorescent compounds. |
| Direct Binding | Yes | Yes | Yes |
In-Depth Look at Alternative Screening Technologies
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a highly sensitive and robust HTS method that is less susceptible to interference from fluorescent compounds than traditional FRET or FP assays. The use of long-lifetime lanthanide donors allows for a time delay between excitation and signal detection, reducing background fluorescence.
Figure 2: The principle of a TR-FRET assay for screening inhibitors.
Label-Free Technologies: Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technology that provides real-time kinetic data on binding events. While typically lower in throughput than plate-based assays, SPR is invaluable for hit confirmation and characterization, as it can determine binding affinity (KD) and on/off rates.
Conclusion: An Integrated Approach to HTS Validation
The successful identification of novel pyrazole-based drug candidates requires a multi-faceted approach to HTS. The initial screen should be performed with a robust, high-throughput method such as FP or TR-FRET, validated with rigorous statistical methods like the Z'-factor. Promising hits should then be confirmed and characterized using an orthogonal, label-free technology like SPR to eliminate false positives and provide detailed kinetic information. This integrated strategy ensures the efficient and reliable progression of pyrazole compounds through the drug discovery pipeline.
References
-
Faria, J. V., et al. (2017). Pyrazoles as potential anti-inflammatory drugs: a review. Mini reviews in medicinal chemistry, 17(1), 54-67. Available from: [Link]
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Radi, S., et al. (2012). Synthesis and anticancer activity of some new pyrazole derivatives. Letters in Drug Design & Discovery, 9(1), 92-97. Available from: [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. Available from: [Link]
-
Combs, A. P. (2005). Time-resolved fluorescence resonance energy transfer (TR-FRET): a versatile tool for drug discovery. Current drug discovery technologies, 2(1), 15-24. Available from: [Link]
-
Schasfoort, R. B., & Tudos, A. J. (Eds.). (2008). Handbook of surface plasmon resonance. Royal Society of Chemistry. Available from: [Link]
The Ascendancy of Pyrazole Linkers in Metal-Organic Frameworks: A Comparative Guide to Synthesis, Stability, and Performance
The field of materials science is continuously evolving, with Metal-Organic Frameworks (MOFs) representing a paradigm shift in the design of porous materials.[1][2] Their modular nature, arising from the combination of organic linkers and inorganic nodes, allows for unprecedented control over their structural and chemical properties.[2] This has led to their exploration in a myriad of applications, including gas storage and separation, catalysis, drug delivery, and sensing.[1][3][4] While carboxylate-based linkers have historically dominated MOF synthesis, there is a growing interest in alternative functionalities that can impart enhanced stability and novel properties. Among these, pyrazole-based linkers have emerged as a particularly promising class, offering exceptional chemical robustness and unique electronic characteristics.[1][5]
This guide provides a comprehensive side-by-side comparison of MOFs synthesized with different pyrazole-based linkers. We will delve into the nuances of their synthesis, explore the structural ramifications of linker modification, and present comparative performance data in key application areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of pyrazole-based MOFs in their work.
The Pyrazole Advantage: Why This Heterocycle is Redefining MOF Capabilities
The enhanced stability of pyrazolate-based MOFs stems from the strong coordination bond between the pyrazolate nitrogen atoms and the metal centers.[6] This is in line with Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the borderline nature of pyrazolate pairs favorably with borderline metal ions like Cu(II), Ni(II), and Co(II), forming robust coordination bonds.[5] This inherent stability, particularly in the presence of water and even in strongly alkaline solutions, addresses a critical vulnerability of many carboxylate-based MOFs, which are often susceptible to hydrolysis.[5][6]
The pKa of pyrazole is significantly higher than that of corresponding carboxylic acids, contributing to the formation of more inert and stable coordination bonds.[1][5] This enhanced stability does not come at the cost of porosity; many pyrazolate-based MOFs exhibit high surface areas and pore volumes, making them suitable for a wide range of applications.
Comparative Analysis of Pyrazole-Based MOFs
To illustrate the impact of the pyrazole linker on the final properties of the MOF, we will compare several prominent examples from the literature. The following table summarizes the key structural features and performance metrics of MOFs synthesized with different pyrazolate linkers.
| MOF Name | Metal Node | Pyrazole Linker | BET Surface Area (m²/g) | Application Highlight | Key Finding | Reference |
| PCN-601 | Zr | Porphyrinic Pyrazolate | ~1300 | High Stability | Exceptionally stable in saturated NaOH solution, pushing the limits of base resistance in MOFs. | [6] |
| PFC-6 | Ni | 1,4-benzenedi(4'-pyrazolyl) | ~1100 | Drug Delivery | Exhibits high porosity and excellent stability from pH 2 to 13, making it a promising drug carrier. | [6] |
| PCN-300 | Cu | 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP) | ~1500 | Catalysis | Demonstrates excellent catalytic activity in dehydrogenative C-O cross-coupling reactions due to the synergy between the Cu-porphyrin center and the framework. | [1][5] |
| MFU-1 | Co | 1,4-bis[(3,5-dimethyl)pyrazol-4-yl] | ~1800 | Catalytic Oxidation | Shows excellent stability against hydrolytic decomposition and achieves catalytic turnover in oxidation reactions. | [7] |
| BUT-124(Co) | Co | 1,3,5-tris(pyrazolate-4-yl)benzene (BTP³⁻) | ~1250 | Oxygen Evolution Reaction (OER) | Exhibits high catalytic activity and long-term stability for OER in alkaline solutions. | [8] |
| Al-3.5-PDA (MOF-303) | Al | Pyrazole dicarboxylate | ~900 | Formaldehyde Capture | Demonstrates selective and high-capacity capture of formaldehyde from indoor air, with easy regeneration. | [9][10] |
In-Depth Application Focus
Catalysis: Leveraging Stability and Active Sites
The inherent stability of pyrazolate-based MOFs makes them excellent candidates for heterogeneous catalysis, particularly in harsh reaction conditions.[1][5] The ability to incorporate catalytically active metal centers and functionalized linkers allows for the rational design of highly efficient and recyclable catalysts.
For instance, PCN-300, a copper-based MOF with a porphyrinic pyrazole linker, exhibits remarkable activity in C-O cross-coupling reactions.[1][5] The synergy between the catalytically active Cu-porphyrin centers and the robust pyrazolate framework is crucial for its performance.[5] Similarly, cobalt-containing MOFs like MFU-1 and BUT-124(Co) have demonstrated significant potential in oxidation reactions and the oxygen evolution reaction, respectively.[7][8]
Gas Sorption and Separation: Tuning Porosity and Selectivity
The modularity of pyrazole-based MOFs allows for fine-tuning of their pore size, shape, and surface chemistry, making them promising materials for gas storage and separation.[11][12] The introduction of specific functional groups on the pyrazole linker can enhance the affinity for certain gas molecules.
For example, MOFs incorporating a bis-pyrazole linker have shown promise for the selective separation of acetylene over methane and CO₂, as well as propylene over propane.[12] The presence of unsaturated metal sites and the specific geometry of the pyrazole moieties lining the pore walls contribute to this selectivity.[12] Furthermore, the aluminum pyrazole dicarboxylate MOF, Al-3.5-PDA, has demonstrated exceptional performance in capturing harmful formaldehyde from indoor air, highlighting the potential of these materials in environmental remediation.[9][10]
Luminescent Sensing: The Role of the Linker in Emission
The organic linkers in MOFs can act as chromophores, and their coordination to metal centers can influence their luminescent properties.[13][14] This has led to the development of luminescent MOFs (LMOFs) for chemical sensing applications.[15] Pyrazole-containing linkers, often combined with other functionalities like carboxylic acids, have been used to construct LMOFs that can detect specific ions and small molecules.[3][16]
For instance, lanthanide-based MOFs constructed from a pyrazole dicarboxylic acid ligand have shown selective and rapid detection of Fe³⁺ ions and acetone in aqueous media through a fluorescence quenching mechanism.[16] The ability to tune the emission color by changing the lanthanide ion further enhances the versatility of these materials as sensors.[16]
Experimental Protocols
General Synthesis of a Pyrazolate-Based MOF (PFC-6)
This protocol is a representative example for the solvothermal synthesis of a pyrazolate-based MOF.
Caption: Solvothermal synthesis workflow for PFC-6.
Step-by-Step Methodology:
-
Reactant Preparation: In a glass vial, combine the metal salt (e.g., nickel nitrate hexahydrate) and the pyrazole linker (e.g., 1,4-benzenedi(4'-pyrazolyl)) in a suitable solvent mixture (e.g., N,N-dimethylformamide (DMF) and water).
-
Solvothermal Reaction: Seal the vial and place it in an oven preheated to the desired reaction temperature (e.g., 110 °C). Maintain this temperature for a specific duration (e.g., 30 hours) to allow for crystal growth.
-
Product Isolation: After the reaction is complete, allow the vial to cool down to room temperature. The crystalline product will typically precipitate out of the solution.
-
Washing and Solvent Exchange: Carefully decant the mother liquor and wash the crystals several times with a fresh solvent like DMF to remove any unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like methanol for a few days, replacing the solvent periodically to exchange the high-boiling-point solvent trapped within the pores.
-
Activation: Decant the methanol and dry the crystals under a dynamic vacuum at an elevated temperature to remove all solvent molecules from the pores, resulting in the activated, porous MOF.
Characterization of Pyrazolate-Based MOFs
Caption: Standard characterization workflow for MOFs.
Key Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity and crystallinity of the bulk synthesized material by comparing the experimental pattern with the simulated one from single-crystal X-ray diffraction data.
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the three-dimensional atomic arrangement within the MOF crystal, including bond lengths, bond angles, and pore dimensions.
-
Gas Sorption Analysis: Typically using nitrogen at 77 K, this technique is employed to determine the specific surface area (BET method), pore volume, and pore size distribution of the activated MOF.
-
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the MOF by monitoring its weight loss as a function of increasing temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps to identify the functional groups present in the MOF structure and to confirm the coordination of the pyrazole linker to the metal centers.
Future Outlook and Conclusion
The exploration of pyrazole-based linkers in MOF chemistry is still in its ascendancy, with vast potential for the design of novel materials with tailored properties. The exceptional stability of these frameworks opens up new avenues for their application in challenging industrial processes and harsh environments. Future research will likely focus on the development of new pyrazole-based linkers with diverse functionalities, the synthesis of multivariate MOFs incorporating multiple linkers, and the exploration of their performance in a wider range of applications, including electrocatalysis and biomedical imaging.
References
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- 8. Unlocking the potential: strategic synthesis of a previously predicted pyrazolate-based stable MOF with unique clusters and high catalytic activity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Modulation of CO2 adsorption in novel pillar-layered MOFs based on carboxylate–pyrazole flexible linker - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to Evaluating and Optimizing the Metabolic Stability of 1-Methyl-1H-pyrazole-4-carboxylic Acid Derivatives
Introduction: The Privileged Scaffold and the Metabolic Hurdle
In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." Its versatile structure is a cornerstone in numerous approved therapeutics, from anti-inflammatory agents like Celecoxib to targeted cancer therapies.[1][2] The 1-methyl-1H-pyrazole-4-carboxylic acid core, in particular, offers a synthetically tractable framework with desirable properties for engaging biological targets. However, the journey from a potent binder to a viable drug candidate is fraught with challenges, chief among them being metabolic stability. A compound that is rapidly metabolized by the body will struggle to achieve the necessary therapeutic exposure, rendering it ineffective regardless of its in vitro potency.
This guide provides a comprehensive framework for researchers evaluating the metabolic stability of novel this compound derivatives. We will move beyond a simple recitation of protocols to explore the underlying rationale of experimental design, the interpretation of complex data, and the strategic chemical modifications that can transform a metabolically labile hit into a robust lead compound.
Pillar 1: The Foundation of Metabolic Stability Assessment
Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[3] This is typically quantified by two key parameters: the in vitro half-life (t½) and the intrinsic clearance (CLint), which describes the theoretical maximum rate of metabolism.[4] The primary enzymatic machinery responsible for this process, especially in early-stage discovery (Phase I metabolism), is the Cytochrome P450 (CYP) superfamily of enzymes, which are highly concentrated in the liver.[5][6][7]
To assess this, scientists rely on a hierarchy of in vitro systems:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes (liver cells).[3] They are cost-effective and contain a high concentration of Phase I enzymes like CYPs, making them the workhorse for initial metabolic stability screening.[5][8]
-
S9 Fraction: This is the supernatant from a lower-speed centrifugation of liver homogenate. It contains both microsomes (Phase I enzymes) and cytosolic enzymes (some Phase II enzymes), offering a slightly broader view of metabolism.[3]
-
Hepatocytes: These are intact, viable liver cells. They contain the full complement of Phase I and Phase II metabolic enzymes, as well as transporters, providing the most comprehensive in vitro model that best predicts in vivo outcomes.[8]
For the initial evaluation and comparison of a chemical series like our pyrazole derivatives, the liver microsomal stability assay offers the best balance of throughput, cost, and relevance.
Pillar 2: The In Vitro Liver Microsomal Stability Assay - A Self-Validating Protocol
The objective of this assay is to measure the rate at which our pyrazole derivatives are metabolized by liver enzymes over time. The disappearance of the parent compound is monitored, providing the data needed to calculate its metabolic fate.
Experimental Workflow: Microsomal Stability Assay
Below is a diagram outlining the critical steps of the workflow. The logic is to initiate an enzymatic reaction, sample it at precise time points, stop the reaction, and then quantify the remaining compound.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Detailed Step-by-Step Methodology
This protocol is designed to be self-validating through the inclusion of appropriate controls.
-
Preparation of Reagents:
-
Test Compounds: Prepare 10 mM stock solutions in DMSO. From this, create a 100 µM intermediate stock in acetonitrile.[9]
-
Liver Microsomes: Use pooled human liver microsomes (HLM) to average out inter-individual variability.[5] Thaw on ice and dilute to a working concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[5][9]
-
NADPH Regenerating System: This is critical. CYPs require NADPH as a cofactor. As it's consumed, this system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) continuously regenerates it, ensuring the reaction rate doesn't slow due to cofactor depletion.[9][10] Prepare according to the manufacturer's instructions.
-
Control Compounds: Include a high-turnover compound (e.g., Verapamil) and a low-turnover compound (e.g., Warfarin) to validate assay performance.
-
Quenching Solution: Prepare ice-cold acetonitrile containing an internal standard (a compound structurally distinct from the analytes, used for normalization during analysis).
-
-
Incubation Procedure: [4][5][9]
-
In a 96-well plate, add the microsomal suspension.
-
Add the test compound solution (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot and add it to a well containing the quenching solution.
-
Continue incubating at 37°C with gentle shaking.
-
At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and quench them in the same manner.
-
Crucial Controls:
-
Minus-Cofactor Control (-NADPH): Run one incubation for the longest time point without the NADPH system. Any compound loss here indicates chemical instability, not metabolic turnover.[5]
-
Zero-Microsome Control: Run one incubation without microsomes to confirm the compound is stable in the buffer system.
-
-
-
Sample Analysis:
-
Once all time points are collected and quenched, centrifuge the plate at high speed (e.g., 4000 rpm) to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a calibrated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This technique provides the necessary sensitivity and selectivity for accurate measurement.[3]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time. The slope of this line is the elimination rate constant (k).
-
Half-Life (t½): Calculated as 0.693 / k. This represents the time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.[4]
-
Intrinsic Clearance (CLint): This value relates the rate of metabolism to the concentration of the compound and is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)[4]
-
Pillar 3: Interpreting the Data - A Comparative Analysis
Let's consider a hypothetical dataset for several derivatives of our core scaffold, where R1 and R2 represent different substituents.
| Compound ID | R1 | R2 | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |
| Parent-01 | H | H | 45 | 30.8 | Moderate |
| Deriv-02 | H | -OCH3 | 15 | 92.4 | Low |
| Deriv-03 | H | -CF3 | > 120 | < 11.5 | High |
| Deriv-04 | -Cl | H | 80 | 17.3 | High |
| Verapamil | - | - | 8 | 173.2 | Low (Control) |
| Warfarin | - | - | 115 | 12.0 | High (Control) |
From this data, clear structure-metabolism relationships (SMR) emerge:
-
Deriv-02 , with an electron-donating methoxy group, shows significantly lower stability than the parent compound. This suggests the substituted ring is now more electron-rich and thus more susceptible to oxidative metabolism by CYPs.
-
Deriv-03 , with a strong electron-withdrawing trifluoromethyl group, is highly stable. This group deactivates the aromatic ring, making it a "hard spot" for metabolism.
-
Deriv-04 , with a moderately deactivating chloro group, also shows enhanced stability.
Strategic Optimization: From Metabolic "Soft Spots" to Robust Candidates
The data above tells us what happens, but not where. The next logical step is metabolite identification ("MetID") to pinpoint the exact site of metabolism—the "metabolic soft spot." For our pyrazole series, several pathways are likely.
Potential Metabolic Pathways
Caption: Common metabolic pathways for pyrazole-based compounds.
-
Oxidation of Ring Substituents: This is often the primary metabolic route. As seen with Deriv-02 , electron-rich substituents are particularly vulnerable.
-
N-demethylation: The N-methyl group can be oxidized and cleaved by CYPs, a common pathway for many drugs.[11]
-
Direct Ring Hydroxylation: The pyrazole ring itself is relatively electron-deficient and stable, but direct oxidation can occur, especially at unsubstituted positions.[1][12]
-
Phase II Conjugation: The carboxylic acid group is a prime handle for Phase II enzymes (like UGTs) to attach a glucuronic acid moiety, increasing water solubility for excretion. While not measured in a standard microsomal assay, it's a critical pathway to consider using hepatocyte assays.[8]
Strategies to Enhance Stability
-
Metabolic Blocking: Once a soft spot is identified (e.g., the methoxy group in Deriv-02 ), it can be blocked. Replacing the metabolically labile hydrogen atoms on the methyl ether with fluorine (to give -OCF3) or deuterium can dramatically slow or halt metabolism at that site.[13] Introducing steric bulk near the soft spot can also physically block the CYP active site.
-
Bioisosteric Replacement: The carboxylic acid, while metabolically stable, often contributes to poor permeability and can be a liability for other reasons.[14][15] Replacing it with a bioisostere—a group with similar physical and chemical properties—can improve the overall ADME profile.[16]
-
Tetrazoles: These are the most common carboxylic acid bioisosteres. They mimic the acidic proton and hydrogen bonding capabilities but are more lipophilic, which can improve cell permeability.[14][17]
-
1,2,4-Oxadiazoles: This heterocycle has been successfully used to replace ester and acid functionalities in pyrazole derivatives, leading to compounds with significantly improved metabolic stability.[18][19]
-
By systematically applying these strategies—identifying metabolic hot spots and then rationally modifying the structure to mitigate them—researchers can guide the evolution of a chemical series toward drug candidates with optimized pharmacokinetic profiles.
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Microsomal Stability Assay Protocol. AxisPharm. [Link]
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Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
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1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry. ACS Medicinal Chemistry Letters. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central, National Institutes of Health. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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A Comparative Guide to the Antifungal Spectrum of Pyrazole Carboxamide Fungicides
Introduction: The Rise of Pyrazole Carboxamides in Fungal Disease Management
Within the arsenal of modern agricultural and research fungicides, the pyrazole carboxamides represent a significant class of highly effective, broad-spectrum agents. As members of the Fungicide Resistance Action Committee (FRAC) Group 7, their targeted mode of action has made them indispensable for managing a range of devastating plant pathogens.[1][2] This guide provides a comparative analysis of prominent pyrazole carboxamide fungicides, including Bixafen, Fluxapyroxad, and Penthiopyrad. We will delve into their shared mechanism of action, explore the nuances in their antifungal spectra, and provide robust, replicable experimental protocols for their evaluation. This document is intended for researchers, plant pathologists, and drug development professionals seeking a deeper, evidence-based understanding of these critical compounds.
Pillar 1: The Unified Mechanism of Action - Succinate Dehydrogenase Inhibition
All pyrazole carboxamide fungicides, and indeed all FRAC Group 7 fungicides, share a common biochemical target: the enzyme succinate dehydrogenase (SDH).[3][4] This enzyme is a critical component of the fungal mitochondrial respiratory chain, specifically as Complex II.[5][6]
The SDH enzyme is central to cellular energy production (ATP) through the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Pyrazole carboxamide fungicides act by binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, effectively blocking this electron transfer.[6][7] This disruption halts the entire respiratory process, starving the fungal cells of energy and leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[8][9][10] This targeted, site-specific action is responsible for their high efficacy but also places them in a moderate- to high-risk category for resistance development, necessitating careful stewardship.[1][3]
Caption: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).
Pillar 2: A Comparative Analysis of Antifungal Spectra
While sharing a mode of action, the individual molecules within the pyrazole carboxamide class exhibit distinct spectra of activity. These differences arise from variations in their chemical structures, which affect their affinity for the target SDH enzyme in different fungal species, as well as their systemic properties within the plant.[1][6] The following table summarizes the known antifungal activity of selected fungicides against key plant pathogens.
| Fungicide | Target Pathogen | Common Disease Name | Efficacy & Notes | Reference(s) |
| Bixafen | Septoria tritici | Septoria Leaf Blotch | High activity, protective and curative. | [11][12] |
| Puccinia spp. | Leaf and Stripe Rust | Excellent, long-lasting control. | [11] | |
| Pyrenophora teres | Net Blotch (Barley) | High level of activity. | [11] | |
| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | Effective, mean EC₅₀ of 0.1968 µg/mL. | [12] | |
| Fluxapyroxad | Botrytis cinerea | Gray Mold | Demonstrated specific efficacy. | [8] |
| Alternaria spp. | Early Blight, Leaf Spot | Effective against various Alternaria species. | [8][13] | |
| Various pathogens | Powdery Mildew | Broadly effective against powdery mildews. | [8][13] | |
| Rhizoctonia solani | Sheath Blight, Root Rot | Moderate activity. A novel pyrazole carboxamide (SCU3038) showed superior in vitro efficacy (EC₅₀ = 0.016 mg/L vs. 0.033 mg/L for Fluxapyroxad). | [5][14] | |
| Penthiopyrad | Sclerotinia spp. | Dollar Spot (Turf) | Effective control in turfgrass. | [15] |
| Rhizoctonia spp. | Brown Patch, Root Rot | Used for control in turfgrass and sugar beets. | [15] | |
| Various pathogens | Powdery Mildew, Blights | Broad-spectrum control on fruits, vegetables, and field crops. | [16][17] | |
| Isopyrazam | Various pathogens | Powdery Mildew | Pronounced activity against powdery mildew diseases in fruits and vegetables. | [18] |
| Puccinia recondita | Brown Rust (Wheat) | Part of a balanced spectrum for cereal diseases. | [18] | |
| Septoria tritici | Septoria Leaf Blotch | Good activity, a key target for its development. | [18] |
Pillar 3: Validated Experimental Protocols
Accurate comparison of fungicide efficacy relies on standardized, reproducible methodologies. The following protocols describe self-validating systems for in vitro and in vivo assessment.
Experimental Workflow Overview
The evaluation of a novel fungicide is a multi-step process, beginning with high-throughput in vitro screening to determine intrinsic activity, followed by more complex in vivo assays that account for host-pathogen-fungicide interactions.
Caption: General workflow for fungicide efficacy testing.
Protocol 1: In Vitro Antifungal Susceptibility via Broth Microdilution
This method determines the half-maximal effective concentration (EC₅₀) of a fungicide against a filamentous fungus, providing a quantitative measure of its intrinsic potency.[19]
I. Materials & Reagents:
-
Fungal isolate of interest (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA) plates
-
Sterile 96-well flat-bottom microtiter plates
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS.[20][21]
-
Fungicide (e.g., Bixafen)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (plate reader) or microscope
-
Sterile distilled water, pipette, and tips
II. Methodology:
-
Inoculum Preparation:
-
Culture the fungal isolate on a PDA plate at 25°C until sufficient mycelial growth or sporulation occurs.
-
Prepare a spore suspension or mycelial fragment suspension in sterile water. For spore-formers, gently scrape the plate surface with a sterile loop in the presence of sterile water. For non-sporulating fungi, homogenize a small piece of agar with mycelium.
-
Adjust the suspension concentration spectrophotometrically to a final inoculum size of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[22]
-
-
Fungicide Stock and Dilution Series:
-
Prepare a 10 mg/mL stock solution of the fungicide in DMSO.
-
In the 96-well plate, perform a serial 2-fold dilution of the fungicide in RPMI-1640 medium to achieve a range of desired final concentrations (e.g., from 100 µg/mL to 0.05 µg/mL).
-
Include a fungicide-free well (negative control) and a medium-only well (sterility control). Ensure the final DMSO concentration does not exceed 1%, which could inhibit fungal growth.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 25-28°C for 48-72 hours, or until robust growth is observed in the negative control well.
-
-
Data Analysis:
-
Determine fungal growth inhibition. This can be done visually (microscopically) or quantitatively by reading the optical density (OD) at 600 nm.
-
Calculate the percentage of growth inhibition for each fungicide concentration relative to the negative control.
-
Plot the inhibition percentage against the log of the fungicide concentration and use non-linear regression (dose-response curve) to calculate the EC₅₀ value.
-
Protocol 2: In Vivo Efficacy Assessment via Detached Leaf Assay
This assay provides a more biologically relevant assessment by incorporating the plant host, allowing for evaluation of the fungicide's protective and curative properties.[23][24]
I. Materials & Reagents:
-
Healthy, susceptible host plants (e.g., wheat seedlings for Puccinia triticina testing).
-
Fungal pathogen culture and inoculum preparation materials (as above).
-
Fungicide formulated for foliar application.
-
Wetting agent (e.g., Tween 20).
-
Petri dishes or plastic trays containing 1.5% water agar or moist filter paper.[25]
-
Sterile scalpel or scissors.
-
Pressurized sprayer or micropipette.
II. Methodology:
-
Leaf Excision:
-
Select young, fully expanded, and healthy leaves from well-watered plants.[24]
-
Excise leaves or leaf segments (e.g., 5 cm sections) and place them with their adaxial (upper) side up on the surface of the water agar in the Petri dishes. The agar provides moisture to keep the leaf viable for the duration of the experiment.[26]
-
-
Fungicide Application:
-
Protective (Preventive) Assay: Prepare the desired fungicide concentration in water with a wetting agent (e.g., 0.01% Tween 20). Uniformly spray the leaf surfaces to the point of runoff and allow them to dry completely (approx. 2-3 hours).
-
Curative Assay: Inoculate the leaves with the pathogen first (see step 3) and apply the fungicide treatment 24-48 hours post-inoculation.
-
-
Pathogen Inoculation:
-
Prepare a spore or mycelial suspension of the pathogen.
-
Apply a small droplet (e.g., 10 µL) of the inoculum onto the center of each leaf segment.[24]
-
Include control groups: untreated & uninoculated (negative control), and untreated & inoculated (positive control).
-
-
Incubation and Disease Scoring:
-
Seal the dishes and incubate them in a growth chamber with appropriate light (e.g., 16h photoperiod) and temperature (e.g., 15-22°C, pathogen-dependent) conditions to facilitate disease development.[24]
-
After 5-7 days, assess disease severity by measuring the diameter of the necrotic or sporulating lesion or by visually scoring the percentage of the leaf area affected.
-
-
Data Analysis:
-
Calculate the percentage of disease control for each treatment relative to the positive control.
-
Analyze data using ANOVA to determine statistically significant differences between treatments.
-
Conclusion and Future Outlook
The pyrazole carboxamide fungicides are potent, site-specific inhibitors of fungal respiration with broad and varied spectra of activity. Bixafen and Isopyrazam show particular strength against key cereal pathogens, while Fluxapyroxad and Penthiopyrad offer versatile control across a wider range of crops and diseases, including gray mold, blights, and turf diseases.[8][11][15][18] The choice of fungicide for research or field application must be guided by the target pathogen, as highlighted by the comparative data. The provided protocols offer a standardized framework for generating reliable efficacy data to further refine this selection process. As resistance remains a persistent threat, ongoing research into novel pyrazole carboxamides and the strategic rotation of these valuable tools with other FRAC groups will be essential for sustainable disease management.[3][6]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-methyl-1H-pyrazole-4-carboxylic acid
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to include the safe and compliant management of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 5952-92-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in established safety data and regulatory standards, reflecting the best practices for chemical waste management.
Hazard Profile and Essential Safety Precautions
Understanding the inherent hazards of a substance is the foundational step in handling it safely. This compound is classified as a hazardous substance, and its disposal must be managed accordingly.[1] The primary risks are associated with direct contact and inhalation.
Causality of Required PPE: The Globally Harmonized System (GHS) classifications for this compound directly inform the required Personal Protective Equipment (PPE). Because it can cause serious eye and skin irritation, protective eyewear and gloves are mandatory.[1][2] Respiratory protection may be necessary if handling fine powders that can become airborne.[2]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation.[1][2][3] |
Before beginning any waste handling procedures, it is imperative to wear the appropriate PPE:
-
Eye Protection: Chemical safety goggles or glasses are essential.[2]
-
Hand Protection: Wear chemically resistant gloves.[2]
-
Protective Clothing: A lab coat must be worn at all times.[2][4]
The Core Principle: Professional Chemical Waste Disposal
The single most critical aspect of this protocol is that all waste containing this compound must be disposed of through a licensed chemical waste disposal service or your institution's Environmental Health and Safety (EHS) department. [1][4] This ensures that the waste is managed in compliance with federal and local regulations, such as the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6]
Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste.[4][6] Such actions are not only a violation of regulatory standards but also pose a threat to aquatic ecosystems and public health.[4]
Step-by-Step Waste Accumulation Protocol
Proper accumulation and storage are crucial for ensuring safety while waste awaits professional pickup. The following steps provide a self-validating system for managing waste from the point of generation to its final on-site storage.
Step 1: Waste Segregation
Segregation is the first and most vital step to prevent dangerous chemical reactions.[4][7] Incompatible wastes must never be mixed.
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated materials like weighing paper, pipette tips, and gloves, in a dedicated container clearly marked for solid chemical waste.[4]
-
Liquid Waste: Solutions containing this compound, including stock solutions and experimental media, must be collected in a separate container for liquid chemical waste.[4]
-
Incompatibility: As a carboxylic acid, this compound is incompatible with bases and strong oxidizing agents.[2][8] Ensure waste streams containing these materials are kept separate.
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are paramount for safe transport and disposal.
-
Container Choice: Use containers that are chemically compatible with the waste; high-density polyethylene (HDPE) or glass bottles are generally suitable.[4][5] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[9]
-
Headspace: For liquid waste, do not fill the container to the top. A headspace of at least 10% must be left to allow for vapor expansion.[4][9]
-
Labeling: Every waste container must be affixed with a "Hazardous Waste" tag.[6][7] The label must be filled out completely and legibly with the following information:
-
The words "Hazardous Waste" .[7]
-
The full chemical name: "this compound" (no abbreviations or chemical formulas).[6]
-
An accurate list of all constituents and their approximate concentrations if it is a mixture.[9]
-
The date when waste was first added to the container.[6]
-
The name of the Principal Investigator and the laboratory location.[6]
-
Step 3: On-Site Storage in a Satellite Accumulation Area (SAA)
Generated waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
Location: The SAA should be located at or near the point of waste generation and under the direct control of laboratory personnel.[5][10]
-
Segregation and Containment: Store the sealed waste containers in a designated, well-ventilated area.[4] Use secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[11] Continue to segregate containers of incompatible materials using physical barriers.[9]
-
Container Status: Keep waste containers securely capped at all times, except when adding waste.[9]
Arranging for Final Disposal
Once your waste container is full or you have reached your institution's storage time limit, you must arrange for professional disposal.
-
Contact EHS: Contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup.[4]
-
Provide an Inventory: Be prepared to provide a detailed inventory of the waste, including the chemical names and quantities.[4] Follow all specific instructions provided by the EHS office for preparing the waste for transport.
Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
Drain Disposal: This compound is considered slightly hazardous to aquatic life and must be prevented from entering groundwater or sewage systems.[4]
-
Trash Disposal: Laboratory-generated chemical waste must not be disposed of in the regular trash, as this can lead to environmental contamination and pose a risk to sanitation workers.[6]
Emergency Spill Procedures
In the event of a small spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.[12]
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Clean-Up: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[1][13] Do not create dust.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the cleanup debris as hazardous waste and manage it according to the procedures outlined in this guide.[12]
Caption: Decision workflow for the proper handling and disposal of this compound waste.
References
- Benchchem. Navigating the Disposal of Methylpiperidino Pyrazole: A Guide to Safe and Compliant Practices.
- Biosynth. (2021). Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- Synquest Labs. Safety Data Sheet: this compound.
- Benchchem. Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWutFmPiPirWrP1rTVI-EO5Q4XoB4OB5e-IMLQedrWd4qbeKL7pCKBXtdgtMUaEHyd7hsmUvB0ouyiwEPmBOc2XV7e33G1bUO6UgbNJRU79011aNCp5Q-1UavHxiCFooBrhKDQ1md5RGEM4HqFbc0cYs1MOlgfxyC5Sqxytaj2ENYOPJ_oFQYvd6NeBfHNiqIq0-v3Hl5hv7YcJ_GuWx0vPVtxHsvNACzTQQDTgrrjbuC8e7NiSA2PcJtj3_B0JjrX5T-J_ZJdYqNC6ptCnM7ggNJ7brZW_3kFQqnj6jrs25utYIP4CXEhaj-AKqxA6-zy65GWgECgrjEE35P21brjrTpfiSgG
- ChemicalBook. (2025). This compound METHYL ESTER - Safety Data Sheet.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- TCI EUROPE N.V. Safety Data Sheet: 5-Hydroxy-1-methyl-1H-pyrazole.
- University of Colorado Boulder Environmental Health and Safety. How to Dispose of Chemical Waste.
- PubChem. This compound. National Center for Biotechnology Information.
- American Chemical Society. Managing Hazardous Chemical Waste in the Lab.
- Benchchem. In-depth Guide to Laboratory Chemical Disposal Procedures.
- Fisher Scientific. (2011). Safety Data Sheet: this compound.
- Nipissing University. (2019). Hazardous Materials Disposal Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-methyl-1H-pyrazole-4-carboxylic acid
Navigating the complexities of novel chemical compounds is the cornerstone of research and development. However, the pursuit of scientific advancement must be anchored in an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 1-methyl-1H-pyrazole-4-carboxylic acid (CAS No. 5952-92-1), focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist, offering a self-validating system of protocols rooted in the specific hazards of this compound.
Hazard Assessment: The "Why" Behind the Protection
Understanding the inherent risks of a substance is the foundational principle of laboratory safety. This compound is not a benign powder; it presents specific, well-documented hazards that dictate our choice of PPE. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
The assigned GHS pictogram is the GHS07 "exclamation mark," signaling these acute toxicity risks.[2] The NFPA health hazard rating is 2, which signifies that "intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given."[1]
These classifications are not abstract warnings; they are directives. Skin contact can lead to inflammation and irritation. Eye contact poses a risk of serious, potentially lasting damage. Inhalation of the dust can irritate the entire respiratory tract.[4] Therefore, our PPE strategy is a multi-layered defense engineered to create a complete barrier against these specific routes of exposure.
Core PPE Requirements: A At-a-Glance Summary
For immediate reference, the essential PPE for handling this compound is summarized below. Subsequent sections will detail the procedural application of this equipment.
| Body Area | Required PPE | Specification & Rationale |
| Eyes & Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect from dust and splashes.[1][5] They must meet the ANSI Z87.1 standard.[6] A face shield should be worn over the goggles to provide a secondary layer of protection for the entire face.[1] |
| Hands | Chemical-Resistant Gloves (Double-Gloving Recommended) | Nitrile or neoprene gloves are appropriate.[7] Given the skin irritation hazard, double-gloving provides an essential safeguard against tears or permeation. The inner glove should be tucked under the lab coat cuff, and the outer glove should go over the cuff.[8] |
| Body | Professional Lab Coat (Long-Sleeved) | A long-sleeved lab coat, fully buttoned, is mandatory to protect skin on the arms and torso.[9] This prevents incidental contact with dust on work surfaces. |
| Respiratory | NIOSH-Approved Respirator | Required when working outside of a certified chemical fume hood or when dust generation is unavoidable.[1] An N95 respirator or higher is necessary to prevent inhalation of fine particles.[8] |
| Feet | Closed-Toed Shoes | Full-coverage shoes made of a non-porous material are required to protect against spills.[6][9] |
Operational Protocol: From Preparation to Disposal
Effective safety is a process, not just a set of equipment. The following protocols provide a step-by-step methodology for safe handling.
Part A: Pre-Handling Protocol (Donning & Inspection)
-
Work Area Verification: Before handling the compound, ensure you are working in a designated area with adequate ventilation, such as a certified chemical fume hood.[1][4] Confirm that an emergency eyewash station and safety shower are unobstructed and accessible.[1][5]
-
Glove Inspection: Visually inspect both pairs of chemical-resistant gloves for any signs of degradation, punctures, or tears before putting them on.[10]
-
Donning Sequence:
-
Put on the inner pair of gloves.
-
Don the long-sleeved lab coat, ensuring it is fully buttoned.
-
Tuck the cuff of the inner glove underneath the cuff of the lab coat sleeve.
-
Put on the outer pair of gloves, pulling the cuff over the sleeve of the lab coat.
-
Don your chemical safety goggles.
-
If required, undergo a fit test for your respirator and ensure a proper seal.
-
Finally, place the face shield over your goggles.
-
Part B: Safe Handling Workflow
The following diagram outlines the critical decision points and actions during the handling process.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. hmc.edu [hmc.edu]
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- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
